EB1 peptide
Description
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Properties
Molecular Formula |
C150H236N46O26 |
|---|---|
Molecular Weight |
3099.8 g/mol |
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C150H236N46O26/c1-15-85(12)122(194-126(201)97(155)62-81(4)5)145(220)182-107(52-37-61-169-150(163)164)132(207)184-110(64-83(8)9)135(210)188-114(68-90-74-171-99-44-25-22-41-95(90)99)139(214)193-119(78-197)144(219)189-116(70-92-76-165-79-173-92)140(215)185-111(65-84(10)11)142(217)195-124(87(14)17-3)147(222)192-117(71-93-77-166-80-174-93)143(218)196-123(86(13)16-2)146(221)191-115(69-91-75-172-100-45-26-23-42-96(91)100)138(213)186-112(66-88-38-19-18-20-39-88)136(211)181-108(53-54-120(156)198)133(208)190-118(72-121(157)199)141(216)180-105(50-35-59-167-148(159)160)129(204)177-106(51-36-60-168-149(161)162)131(206)183-109(63-82(6)7)134(209)178-104(49-30-34-58-154)130(205)187-113(67-89-73-170-98-43-24-21-40-94(89)98)137(212)179-103(48-29-33-57-153)128(203)176-102(47-28-32-56-152)127(202)175-101(125(158)200)46-27-31-55-151/h18-26,38-45,73-77,79-87,97,101-119,122-124,170-172,197H,15-17,27-37,46-72,78,151-155H2,1-14H3,(H2,156,198)(H2,157,199)(H2,158,200)(H,165,173)(H,166,174)(H,175,202)(H,176,203)(H,177,204)(H,178,209)(H,179,212)(H,180,216)(H,181,211)(H,182,220)(H,183,206)(H,184,207)(H,185,215)(H,186,213)(H,187,205)(H,188,210)(H,189,219)(H,190,208)(H,191,221)(H,192,222)(H,193,214)(H,194,201)(H,195,217)(H,196,218)(H4,159,160,167)(H4,161,162,168)(H4,163,164,169)/t85-,86-,87-,97-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,122-,123-,124-/m0/s1 |
InChI Key |
CAKANVNDDSWCDW-IFIGJWEKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Central Hub of Microtubule Dynamics: An In-depth Guide to EB1's Role in Plus-End Tracking
For Researchers, Scientists, and Drug Development Professionals
Abstract
End-Binding Protein 1 (EB1) is a highly conserved master regulator of microtubule dynamics, functioning as a core component of the plus-end tracking protein (+TIP) network. It autonomously recognizes and binds to the growing ends of microtubules, a process fundamental to numerous cellular activities including cell division, migration, and intracellular transport. By acting as a molecular scaffold, EB1 recruits a diverse array of other +TIPs, thereby orchestrating the intricate interplay between microtubules and other cellular structures. This technical guide provides a comprehensive overview of the EB1 protein, detailing its structure, mechanism of microtubule plus-end tracking, role in regulating microtubule dynamics, and its function as a central interaction hub. We present key quantitative data in a structured format, outline detailed experimental protocols for its study, and visualize its complex interactions and workflows through signaling pathway and experimental diagrams.
Introduction to EB1 and Microtubule Dynamics
Microtubules are polarized cytoskeletal polymers, composed of αβ-tubulin heterodimers, that are essential for a multitude of cellular processes.[1][2][3] Their inherent polarity results in two distinct ends: a less dynamic minus-end, often anchored at the centrosome, and a highly dynamic plus-end that explores the cellular space.[4] This dynamism, termed "dynamic instability," is characterized by stochastic switching between phases of polymerization (growth) and depolymerization (shrinkage).[1][5][6]
A specialized class of proteins, known as plus-end tracking proteins (+TIPs), localizes specifically to the growing microtubule plus-ends to modulate their dynamics and mediate interactions with various cellular components.[1][5][6][7][8] Among these, the End-Binding 1 (EB1) protein family stands out as a central hub, autonomously recognizing the unique structure of the growing microtubule end and recruiting a network of other regulatory proteins.[1][8][9] First identified in a yeast two-hybrid screen as an interacting partner of the Adenomatous Polyposis Coli (APC) tumor suppressor protein, EB1 and its homologs are ubiquitously expressed in eukaryotes, from yeast to humans, highlighting their fundamental role in cell biology.[7][10][11]
EB1 Protein Structure and Functional Domains
Human EB1 is a 35-kDa protein that forms a stable homodimer.[7][10] Its structure is comprised of three principal domains, each contributing to its unique function.[3][7][12]
-
N-Terminal Calponin Homology (CH) Domain (approx. residues 1-133): This highly conserved domain is necessary and sufficient for binding directly to the microtubule lattice.[4][7][12][13][14][15] The crystal structure of this domain reveals a calponin homology fold, a motif commonly found in actin-binding proteins, making EB1 a unique example of a single CH domain that associates with microtubules.[14] Both CH domains within the EB1 dimer are thought to contribute to its high-affinity binding to the microtubule end.[8][16]
-
Flexible Linker Region (approx. residues 134-192): This less-conserved region connects the N-terminal CH domains to the C-terminal dimerization domain.[7][12][13] Once thought to be a simple flexible tether, recent studies have revealed that conserved lysine/arginine residues within this linker are critical for plus-end tracking activity.[12][13] Furthermore, phosphomimetic mutations in this region can weaken the end-binding affinity, suggesting that the overall architecture and post-translational modifications of the linker are important for regulating EB1 function.[8][16]
-
C-Terminal Domain (EBH domain; approx. residues 193-268): This domain contains a coiled-coil motif that mediates the parallel dimerization of EB1, a feature essential for its function.[4][7] This dimerization creates a stable scaffold that serves as the primary docking site for a multitude of other +TIPs.[7][12][13] The C-terminal region also features a highly conserved surface patch with a deep hydrophobic cavity that is critical for binding to partner proteins.[7] A negatively charged C-terminal tail is also present, which is thought to reduce non-specific binding to the negatively charged microtubule lattice, thereby enhancing the specificity of EB1 for the growing plus-end.[4]
Figure 1: Domain organization of the human EB1 protein.
The Mechanism of Microtubule Plus-End Tracking
EB1's ability to specifically recognize and track the growing plus-ends of microtubules is central to its function. This process is not based on copolymerization with tubulin but rather on a dynamic recognition of the unique properties of the microtubule tip.[5][6]
-
Recognition of the GTP-Cap: Microtubule growth occurs through the addition of GTP-bound tubulin heterodimers.[8] Following incorporation, GTP is hydrolyzed to GDP, a process that is slightly delayed, resulting in a "GTP-cap" at the growing end.[8] EB1 exhibits a significantly higher affinity for microtubule ends rich in GTP-tubulin or its intermediate, GDP-Pi-tubulin, compared to the GDP-tubulin that constitutes the bulk of the microtubule lattice.[8][9][16][17]
-
Structural Recognition: Beyond the nucleotide state, recent evidence suggests that EB1 also recognizes the specific physical structure of the growing microtubule tip.[8][18] Growing ends are often not perfectly closed tubes but can have frayed, open sheet-like structures.[18] EB1 preferentially binds to these open or disrupted lattice structures, suggesting that both structural and nucleotide-state recognition contribute to its robust tip-tracking ability.[8][18]
-
Dynamic Exchange: Live-cell imaging and in vitro reconstitution assays reveal that EB1 appears as a "comet" at the growing microtubule plus-end.[19] This comet does not represent a static cap but rather a region of high-density binding with rapid turnover. Single-molecule studies have shown that EB1 molecules exchange rapidly at the plus-end, with a very short dwell time of less than one second.[5][6] This indicates that individual EB1 molecules undergo multiple rounds of binding and dissociation as the microtubule grows, a process often described as "surfing" on the polymerizing end.[5]
EB1's Role in Modulating Microtubule Dynamics
EB1 is not merely a passive tracker; it actively influences the dynamic instability of microtubules. In various systems, EB1 has been shown to:
-
Promote Polymerization and Persistent Growth: EB1 increases the rate of persistent microtubule growth.[17] In Xenopus egg extracts, depleting EB1 leads to dramatically shorter microtubules, an effect that is rescued by its re-addition.[19]
-
Suppress Catastrophes: EB1 decreases the frequency of catastrophes (the switch from growth to shrinkage).[19] This stabilizing effect contributes to longer, more persistent microtubules.
-
Increase Rescue Events: It also increases the frequency of rescues (the switch from shrinkage back to growth).[19]
-
Reduce Pausing: In Drosophila S2 cells, depletion of EB1 results in a significant increase in the number of microtubules in a "paused" state, where they are neither growing nor shrinking.[11] This suggests EB1 promotes a more dynamic state, possibly by antagonizing capping factors that suppress dynamics.[11]
EB1: A Master Scaffolding Protein for the +TIP Network
A primary function of EB1 is to act as a molecular scaffold, recruiting a large and diverse network of other +TIPs to the growing microtubule end.[1][12][13] This recruitment is crucial for mediating the connection between microtubules and other cellular components like the cell cortex, kinetochores, and organelles.[11]
-
Key Interacting Partners: EB1 interacts with dozens of proteins, which can be broadly categorized by their interaction motifs.
-
SxIP Motif Proteins: A large number of +TIPs, including CDK5RAP2, contain a conserved Ser-X-Ile-Pro (SxIP) motif that binds directly to the hydrophobic cavity on EB1's C-terminal EBH domain.[20][21] This interaction is fundamental for their recruitment to the microtubule tip.[20]
-
CAP-Gly Domain Proteins: Proteins like CLIP-170 and the p150Glued subunit of the dynactin (B1176013) complex contain Cytoskeleton-Associated Protein Glycine-rich (CAP-Gly) domains that mediate their interaction with EB1.[1]
-
Adenomatous Polyposis Coli (APC): The tumor suppressor APC binds to the C-terminus of EB1, and this interaction is crucial for targeting APC to the plus-ends of microtubules, particularly at the leading edge of migrating cells.[7][10]
-
-
Functional Consequences of Recruitment:
-
CLIP-170: In the absence of EB1, CLIP-170 binds non-specifically along the microtubule lattice. EB1 is both necessary and sufficient to recruit CLIP-170 specifically to the growing plus-end.[5][6][22][23]
-
Dynactin (p150Glued): EB1 recruits the dynactin complex, which is an activator for the minus-end-directed motor protein cytoplasmic dynein.[10] This linkage is vital for processes like mitotic spindle positioning and vesicle transport.[10]
-
Figure 2: EB1 as a central hub for recruiting +TIPs.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to EB1's interaction with microtubules and its binding partners. These values can vary depending on the experimental system and conditions.
| Parameter | Value | Organism/System | Comments | Reference |
| Binding Affinity (Kd) | ||||
| EB1 (His-tag-free) to Taxol-MTs | ~20 µM | Bovine | His-tags can significantly increase apparent affinity. | [24] |
| EB1 (His-tagged) to Taxol-MTs | ~3 µM | Bovine | Demonstrates artifactual effect of affinity tags. | [24] |
| EB1-C to APC peptide (C-APCp1) | ~5 µM | Human | Interaction is weakened by phosphorylation of APC. | [7] |
| Binding Dynamics | ||||
| EB1 Dwell Time at MT Plus-End | < 1 second | Mammalian (in vitro) | Indicates rapid exchange at the plus-end. | [5][6] |
| Stoichiometry | ||||
| EB1:Tubulin Binding Ratio | Can exceed 1:1 | Bovine | Suggests cooperative binding not limited to the MT seam. | [24] |
| Molecules at MT Plus-End | ~10 EB1 molecules | Mammalian (in vitro) | Estimated from fluorescence intensity at 250 nM EB1. | [23] |
| Microtubule Dynamics | ||||
| Effect on MT Growth Rate | Increased | Xenopus extracts | Promotes persistent polymerization. | [19] |
| Effect on Catastrophe Frequency | Decreased | Xenopus extracts | Stabilizes growing microtubules. | [19] |
| Effect on Rescue Frequency | Increased | Xenopus extracts | Promotes recovery from shrinkage. | [19] |
Experimental Protocols
Studying EB1's dynamic behavior and interactions requires a combination of in vitro biochemistry and live-cell imaging techniques.
In Vitro Microtubule Plus-End Tracking Assay using TIRF Microscopy
This assay reconstitutes the tracking of fluorescently labeled EB1 on dynamic microtubules grown from stabilized seeds, allowing for high-resolution visualization of the process.
Methodology:
-
Flow-Cell Preparation: Construct a flow-cell using a glass slide and a coverslip. Passivate the surfaces with PLL-g-PEG to prevent non-specific protein binding.
-
Seed Immobilization: Introduce GMPCPP-stabilized, fluorescently-labeled microtubule "seeds" into the flow-cell and allow them to adhere to the surface.
-
Initiate Dynamic Polymerization: Flow in a polymerization mix containing a high concentration of unlabeled and a low concentration of fluorescently-labeled tubulin dimers, GTP, and an oxygen-scavenging system.
-
Introduce EB1: Once dynamic microtubules are observed growing from the seeds, introduce the fluorescently-labeled EB1 protein (e.g., EB1-GFP) into the chamber at a low nanomolar concentration.
-
Imaging: Use Total Internal Reflection Fluorescence (TIRF) microscopy to visualize the dynamic microtubules and the accumulation of EB1 at the growing plus-ends. Acquire time-lapse images to generate kymographs for analysis of tracking speed, dwell time, and effects on microtubule dynamics.
Figure 3: Workflow for an in vitro EB1 tracking assay.
Co-Immunoprecipitation (Co-IP) to Identify EB1 Interactors
Co-IP is a standard method to identify proteins that interact with EB1 within a cell lysate.
Methodology:
-
Cell Lysis: Harvest cells expressing the protein of interest and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Lysate Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with control beads (e.g., Protein A/G agarose) to reduce non-specific binding in subsequent steps.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to EB1. This antibody will bind to EB1 and any proteins associated with it.
-
Capture Immune Complex: Add Protein A/G beads to the lysate-antibody mixture. The beads will bind to the antibody, capturing the entire immune complex (Beads-Antibody-EB1-Interactor).
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against a suspected interactor, or by mass spectrometry for unbiased identification of novel binding partners.
Live-Cell Imaging of EB1 Dynamics
Visualizing EB1 in living cells provides crucial information about its localization and dynamics in a physiological context.
Methodology:
-
Cell Transfection/Transduction: Introduce a plasmid or viral vector encoding a fluorescently-tagged EB1 protein (e.g., EB1-GFP) into cultured cells. Stable cell line generation is often preferred for consistent expression levels.
-
Cell Culture and Plating: Plate the cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Microscopy: Use a fluorescence microscope (e.g., spinning-disk confocal or TIRF) equipped with a temperature and CO₂-controlled environmental chamber to maintain cell health.
-
Image Acquisition: Acquire time-lapse images of the cells, focusing on regions like the leading edge of migrating cells or the mitotic spindle, where EB1 dynamics are prominent.[12][13] Fast acquisition rates (e.g., 100-200 ms (B15284909) per frame) are necessary to capture the rapid movement of EB1 comets.
-
Data Analysis: Use tracking software to generate kymographs and quantify parameters such as comet velocity, length, and fluorescence intensity, which reflect microtubule growth rates and EB1 occupancy.[25]
EB1 in Disease and as a Drug Target
Given its central role in microtubule regulation, mitosis, and cell migration, it is not surprising that EB1 is implicated in disease, particularly cancer.[10] Its interaction with the tumor suppressor APC is frequently disrupted in colorectal cancers.[10][11] The proper function of EB1 is critical for accurate chromosome segregation, and its disruption can lead to chromosome instability, a hallmark of cancer.[10]
These crucial roles make EB1 and its interaction network attractive targets for therapeutic intervention.[21] For instance, the chemotherapeutic agent paclitaxel, which stabilizes microtubules, has been shown to disrupt the localization of EB1.[10] Furthermore, small molecules designed to inhibit the interaction between EB1 and its partners (e.g., via the SxIP binding pocket) are being explored as a novel strategy to modulate microtubule-dependent processes in cancer cells.[21] A drug candidate, also named EB1, which inhibits the MNK1 pathway related to treatment resistance, has shown promise in preclinical studies, although it is distinct from the microtubule-associated EB1 protein discussed here.[26]
Conclusion
EB1 is far more than a simple marker for growing microtubule ends. It is a sophisticated and essential regulator that sits (B43327) at the heart of the +TIP interaction network. Through its unique ability to recognize the structure and nucleotide state of the growing microtubule tip, it actively modulates microtubule dynamic instability. By serving as a master scaffolding protein, EB1 recruits a host of other factors that link microtubules to a vast array of cellular functions, from ensuring the fidelity of cell division to directing cell movement. A thorough understanding of its structure, dynamics, and interactions continues to provide deep insights into the fundamental principles of cytoskeletal organization and presents promising avenues for the development of novel therapeutics.
References
- 1. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Microtubule plus-end tracking by CLIP-170 requires EB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Structural insights into the EB1–APC interaction | The EMBO Journal [link.springer.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eb1 Proteins Regulate Microtubule Dynamics, Cell Polarity, and Chromosome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sdbonline.org [sdbonline.org]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Superresolution imaging reveals structural features of EB1 in microtubule plus-end tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structure of the amino-terminal microtubule-binding domain of end-binding protein 1 (EB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of functional domains of human EB1 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The microtubule end-binding affinity of EB1 is enhanced by a dimeric organization that is susceptible to phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Structural state recognition facilitates tip tracking of EB1 at growing microtubule ends | eLife [elifesciences.org]
- 19. molbiolcell.org [molbiolcell.org]
- 20. Microtubule plus-end tracking of end-binding protein 1 (EB1) is regulated by CDK5 regulatory subunit-associated protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. med.upenn.edu [med.upenn.edu]
- 24. Interactions between EB1 and Microtubules: DRAMATIC EFFECT OF AFFINITY TAGS AND EVIDENCE FOR COOPERATIVE BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. New drug could improve response to cancer treatments | Vall [hospital.vallhebron.com]
Discovery and Initial Characterization of End-Binding Protein 1 (EB1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
End-Binding Protein 1 (EB1) is a highly conserved microtubule-associated protein (MAP) that plays a pivotal role in regulating microtubule dynamics, a process fundamental to cell division, polarity, and migration. First identified in 1995 as an interacting partner of the Adenomatous Polyposis Coli (APC) tumor suppressor protein, EB1 is now recognized as the core component of the microtubule plus-end tracking protein (+TIP) network.[1][2] This technical guide provides an in-depth overview of the discovery and initial characterization of EB1, detailing the key experiments, presenting quantitative data, and outlining the methodologies that were instrumental in elucidating its primary functions.
The Discovery of EB1: An Interaction with the APC Tumor Suppressor
Human EB1 was first identified through a yeast two-hybrid screen designed to find proteins that interact with the C-terminus of the APC tumor suppressor protein.[1][3][4][5] The loss of the C-terminal region of APC is a frequent event in both sporadic and familial colorectal cancers, suggesting that the disruption of its protein interactions is a key step in tumorigenesis.[6][7][8][9] This screen revealed a novel 35-kD protein, subsequently named EB1 (APC-End Binding protein 1), which demonstrated a specific interaction with the C-terminal domain of APC.[3][6]
Experimental Protocol: Yeast Two-Hybrid Screen
The yeast two-hybrid system is a molecular biology technique used to detect protein-protein interactions. The protocol for the discovery of the EB1-APC interaction is outlined below.
Objective: To identify proteins that interact with the C-terminus of the human APC protein.
Methodology:
-
Bait and Prey Construction:
-
Bait: The DNA sequence encoding the C-terminal region of the human APC protein was cloned into a "bait" vector (e.g., pGBT9). This vector contains a DNA-binding domain (DBD) from a transcription factor (e.g., GAL4). The resulting fusion protein consists of the APC C-terminus linked to the GAL4-DBD.
-
Prey: A human cDNA library was cloned into a "prey" vector (e.g., pGAD10). This vector contains the activation domain (AD) of the same transcription factor (e.g., GAL4-AD). This creates a library of fusion proteins, each with a different human protein fused to the GAL4-AD.
-
-
Yeast Transformation: A strain of Saccharomyces cerevisiae engineered with reporter genes (e.g., HIS3, LacZ) under the control of a GAL4-responsive promoter was co-transformed with the bait plasmid and the prey library plasmids.
-
Selection and Screening:
-
Transformed yeast cells were plated on selective media lacking specific nutrients (e.g., histidine). Only yeast cells where the bait and prey proteins interact can reconstitute a functional GAL4 transcription factor, leading to the expression of the HIS3 reporter gene and allowing growth on histidine-deficient media.
-
A secondary screen, such as a β-galactosidase (LacZ) filter lift assay, was performed to confirm the interaction. Positive colonies turn blue in the presence of X-gal.
-
-
Identification of the Interacting Protein: The prey plasmids from the positive yeast colonies were isolated, and the cDNA inserts were sequenced. This sequencing identified the novel protein, EB1.
Discovery Workflow Diagram
Initial Characterization of EB1
Following its discovery, initial studies focused on characterizing the basic properties of EB1, including its structure, subcellular localization, and its association with the microtubule cytoskeleton.
Molecular Structure and Homologs
Human EB1 is a protein of approximately 30-35 kDa.[2][3] It is a member of a highly conserved protein family with homologs found in a wide range of eukaryotes, from yeast to humans.[3][6]
-
Saccharomyces cerevisiae (Budding Yeast): The homolog is Bim1p.[3][6][10]
-
Schizosaccharomyces pombe (Fission Yeast): The homolog is Mal3.[6]
Structurally, EB1 proteins are characterized by two main domains:
-
N-terminal Calponin Homology (CH) domain: This domain is responsible for binding to microtubules.[1][2][11]
-
C-terminal Coiled-coil domain: This region mediates the homodimerization of EB1 and contains an EB1-like C-terminal motif that serves as a binding site for other +TIPs.[1][7][8][11]
Subcellular Localization: A Microtubule Plus-End Tracking Protein (+TIP)
Immunofluorescence studies were critical in revealing the subcellular localization of EB1. These experiments showed that EB1 is intimately associated with the microtubule cytoskeleton throughout the cell cycle.[12]
-
Interphase: EB1 is found along the length of microtubules but is most concentrated at their distal tips (the plus ends).[3][12]
-
Mitosis: During cell division, EB1 localizes to the centrosomes, the mitotic spindle, and the midbody microtubules during cytokinesis.[3][12]
This distinct "comet-like" localization at the growing ends of microtubules established EB1 as a core member of the +TIPs, proteins that dynamically associate with microtubule plus ends.[1][13]
Experimental Protocol: Immunofluorescence
Objective: To determine the subcellular localization of EB1 in mammalian cells.
Methodology:
-
Cell Culture and Fixation:
-
Mammalian cells (e.g., COS-7 or HCT116) are grown on glass coverslips.
-
Cells are fixed to preserve their structure. A common method is fixation with ice-cold methanol (B129727) for 10 minutes, which also permeabilizes the cells.
-
-
Blocking: The fixed cells are incubated in a blocking buffer (e.g., PBS with 2% Bovine Serum Albumin and 0.05% Tween 20) for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific to EB1 (e.g., a mouse anti-EB1 monoclonal antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: The coverslips are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Cells are incubated with a fluorescently-labeled secondary antibody that recognizes the primary antibody (e.g., an Alexa Fluor 488-conjugated goat anti-mouse antibody) for 1 hour at room temperature, protected from light. For co-localization, an antibody against tubulin (e.g., rat anti-tubulin) can be included, followed by an appropriate secondary antibody (e.g., Alexa Fluor 568-conjugated goat anti-rat).
-
Mounting and Imaging: After final washes, the coverslips are mounted onto microscope slides using an anti-fade mounting medium. The cells are then visualized using a fluorescence or confocal microscope.
EB1's Core Interactions and Function
Initial characterization quickly established that EB1's function is intrinsically linked to its protein-protein interactions at the microtubule plus end.
The EB1-APC Interaction
The interaction with APC, which led to EB1's discovery, was confirmed in vivo using co-immunoprecipitation.[9] It was determined that EB1 binds to the C-terminal 170 amino acids of APC.[14] This interaction is crucial for targeting APC to the tips of microtubules.[6][14] The abrogation of this interaction due to APC truncation in colon cancer is thought to contribute to chromosome instability.[7][8]
Interaction with the Dynactin (B1176013) Complex
EB1 was also found to interact with components of the dynactin complex, specifically with p150Glued.[3][9][15] The dynactin complex is an activator of the dynein motor protein, which is involved in intracellular transport and spindle positioning. This interaction suggests a role for EB1 in linking microtubule ends to motor protein complexes.
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
Objective: To confirm the in vivo interaction between EB1 and APC.
Methodology:
-
Cell Lysis:
-
Harvest cultured cells (e.g., HCT116) and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, and 0.1% Tween20) supplemented with a protease inhibitor cocktail.[16]
-
Incubate the lysate on ice for 15-30 minutes.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the supernatant with Protein A/G beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.
-
Immunoprecipitation:
-
Add a specific antibody against the "bait" protein (e.g., anti-APC antibody) to the cleared cell lysate. As a negative control, use a non-specific IgG antibody of the same isotype.
-
Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture: Add fresh Protein A/G beads to the mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing:
-
Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).
-
Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the suspected interacting "prey" protein (e.g., anti-EB1 antibody) to detect its presence in the immunoprecipitated complex.
-
Interaction and Localization Diagrams
References
- 1. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolution of Microtubule End-Binding Protein 1 (EB1) and Roles in Regulating Microtubule Behavior [scirp.org]
- 3. rupress.org [rupress.org]
- 4. sdbonline.org [sdbonline.org]
- 5. Su, L.K., Burrell, M., Hill, D.E., Gyuris, J., Brent, R., Wiltshire, R., Trent, J., Vogelstein, B. and Kinzler, K.W. (1995) APC Binds to the Novel Protein EB1. Cancer Research, 55, 2972-2977. - References - Scientific Research Publishing [scirp.org]
- 6. Eb1 Proteins Regulate Microtubule Dynamics, Cell Polarity, and Chromosome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the EB1–APC interaction | The EMBO Journal [link.springer.com]
- 8. Structural insights into the EB1–APC interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence That an Interaction between EB1 and p150Glued Is Required for the Formation and Maintenance of a Radial Microtubule Array Anchored at the Centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sdbonline.org [sdbonline.org]
- 11. Characterization of functional domains of human EB1 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EB1, a protein which interacts with the APC tumour suppressor, is associated with the microtubule cytoskeleton throughout the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation and function of the interaction between the APC tumour suppressor protein and EB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microtubule Binding Proteins CLIP-170, EB1, and p150Glued Form Distinct Plus-End Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the EB1 Protein: Structure and Functional Domains
For Researchers, Scientists, and Drug Development Professionals
Abstract
End-binding protein 1 (EB1) is a highly conserved master regulator of microtubule plus-end dynamics, playing a pivotal role in cell division, migration, and polarity. As a core component of the microtubule plus-end tracking protein (+TIP) network, EB1 autonomously recognizes the growing ends of microtubules and serves as a scaffold for a multitude of other proteins. This technical guide provides a comprehensive overview of the structure and functional domains of EB1, details key experimental methodologies for its study, and presents its protein interaction network. A deeper understanding of EB1's molecular mechanisms is crucial for developing novel therapeutic strategies targeting microtubule-dependent cellular processes.
EB1 Protein Structure
The human EB1 protein is a homodimer of approximately 30-35 kDa subunits. Each monomer is organized into three principal functional regions: an N-terminal Calponin Homology (CH) domain, a flexible linker region, and a C-terminal domain that includes an End-Binding Homology (EBH) domain and a negatively charged C-terminal tail.[1][2] The dimeric nature of EB1 is essential for its high-affinity binding to microtubules and its function as a recruitment platform.[3][4]
N-Terminal Calponin Homology (CH) Domain
The N-terminal region of EB1 (approximately residues 1-133) folds into a Calponin Homology (CH) domain.[5][6][7][8] This domain is necessary and sufficient for binding to microtubules.[5][6] Unlike many other CH domain-containing proteins that bind actin, EB1's single CH domain specifically recognizes a unique structural state of tubulin at the growing microtubule plus-end, believed to be the GTP-tubulin or GDP-Pi-tubulin cap.[1][3][6][9][10] The interaction is partly electrostatic, involving positively charged residues on the CH domain and the negatively charged C-terminal tails of tubulin.[2][11]
Linker Region
Connecting the N-terminal CH domain and the C-terminal EBH domain is a flexible and largely unstructured linker region of about 60-80 amino acids.[1][2][12] While less conserved than the terminal domains, this linker is not merely a passive connector. It contains conserved positively charged residues that are critical for the protein's plus-end tracking activity.[13] Post-translational modifications, such as phosphorylation, within this region can modulate EB1's conformation and its affinity for microtubule ends.[1][3]
C-Terminal Domain
The C-terminal region of EB1 is multifaceted, comprising a coiled-coil region, the End-Binding Homology (EBH) domain, and a C-terminal acidic tail.[1]
-
Coiled-Coil and EBH Domain: The coiled-coil motif is responsible for the homodimerization of EB1 monomers in a parallel orientation.[7][8] This dimerization is a prerequisite for the proper formation and function of the adjacent EBH domain.[7][8] The EBH domain presents a highly conserved surface with a hydrophobic cavity that serves as the primary binding site for a host of other +TIPs.[7][8]
-
C-Terminal Acidic Tail: The protein terminates with a short, negatively charged tail.[1] This tail is thought to play a role in regulating EB1's interaction with the microtubule lattice. It is proposed that electrostatic repulsion between this acidic tail and the negatively charged microtubule surface helps to ensure EB1's specific localization to the growing plus-ends by preventing stable binding to the lattice.[2][12]
Functional Domains and Interactions
The modular domain structure of EB1 dictates its function as a central hub in the +TIP network. It directly regulates microtubule dynamics and recruits a diverse array of proteins to the growing microtubule plus-ends.
Microtubule Plus-End Tracking
EB1's ability to autonomously track growing microtubule ends is fundamental to its function. This process, which can be reconstituted in vitro, involves the CH domains recognizing the unique conformation of the GTP-cap at the microtubule tip.[14] The dimeric arrangement of the CH domains significantly enhances the affinity of EB1 for the microtubule end.[3]
Interaction with +TIPs
The EBH domain of EB1 is a critical interaction hub. It recruits other +TIPs through two primary recognition motifs present in its binding partners:
-
CAP-Gly Motifs: Cytoskeleton-Associated Protein-Glycine-rich (CAP-Gly) domains are found in proteins like CLIP-170 and the p150glued subunit of the dynactin (B1176013) complex.[1] These domains interact with the EBH domain of EB1.
-
SxIP Motifs: A short, linear motif, Ser-x-Ile-Pro (SxIP), where 'x' is any amino acid, is present in a large number of +TIPs, including the Adenomatous Polyposis Coli (APC) tumor suppressor, STIM1, and the kinesin MCAK.[1][15] The SxIP motif binds to the hydrophobic pocket of the EBH domain, acting as a microtubule tip localization signal.[15]
The interaction between EB1 and its partners is crucial for a wide range of cellular processes, including the connection of microtubules to the cell cortex, kinetochores, and various organelles.[16]
Regulation by Post-Translational Modifications
The function of EB1 is dynamically regulated by various post-translational modifications (PTMs), including phosphorylation and acetylation.[1] These modifications can occur in all three major regions of the protein and can influence its conformation, microtubule binding affinity, and interaction with partner proteins. For instance, phosphorylation within the linker region can weaken the end-binding affinity of EB1.[1][3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Human EB1 Protein Size | ~30-35 kDa per monomer | [17] |
| N-Terminal CH Domain | Residues 1-133 | [5][7][8] |
| Flexible Linker Region | ~60-80 amino acids | [1][2][12] |
| C-Terminal EBH Domain | Residues ~193-268 | [7][8] |
| Binding Affinity (EB1-C to APC peptide) | ~5 µM | [7][8] |
Experimental Protocols
Protein Expression and Purification for Structural Studies
Objective: To obtain highly pure, recombinant EB1 protein for structural and biochemical assays.
Methodology:
-
Cloning: The cDNA encoding human EB1 is cloned into an expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His6).
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG at a specific temperature (e.g., 18-25°C) for a set duration (e.g., 12-16 hours).
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is typically achieved through sonication or high-pressure homogenization.
-
Affinity Chromatography: The cleared lysate is loaded onto an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA for His-tagged proteins). The column is washed extensively to remove non-specifically bound proteins.
-
Tag Cleavage: If required, the affinity tag is cleaved by a specific protease (e.g., Thrombin or TEV protease) while the protein is still bound to the column or after elution.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and any remaining contaminants, yielding a highly pure and homogenous protein sample. Protein concentration and purity are assessed by UV-Vis spectroscopy and SDS-PAGE, respectively.
X-ray Crystallography for Structure Determination
Objective: To determine the three-dimensional atomic structure of EB1 domains.
Methodology:
-
Crystallization Screening: The purified EB1 protein (or a specific domain) is concentrated to a high level (e.g., 5-15 mg/mL) and subjected to high-throughput crystallization screening using various commercially available or custom-made screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the protein, precipitant, buffer pH, and additives to obtain large, well-diffracting single crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement (if a homologous structure is available) or experimental phasing methods. The resulting model is then refined against the experimental data to obtain the final, high-resolution atomic structure.
Co-Immunoprecipitation to Study Protein Interactions
Objective: To verify the interaction between EB1 and a putative binding partner in a cellular context.
Methodology:
-
Cell Lysis: Cells expressing the proteins of interest (either endogenously or through transfection) are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose beads. A specific antibody targeting the "bait" protein (e.g., EB1) is added to the lysate and incubated to allow for antibody-antigen binding.
-
Complex Capture: Protein A/G-agarose beads are added to the lysate to capture the antibody-antigen complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both the "bait" (EB1) and the putative "prey" protein to confirm their co-precipitation.
Visualizations
Caption: Domain organization of the human EB1 protein monomer and its primary functions.
Caption: EB1 serves as a central hub for the recruitment of various +TIPs.
Caption: A generalized workflow for a co-immunoprecipitation experiment to identify EB1 interactors.
References
- 1. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of functional domains of human EB1 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of the amino-terminal microtubule-binding domain of end-binding protein 1 (EB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into the EB1–APC interaction | The EMBO Journal [link.springer.com]
- 8. Structural insights into the EB1–APC interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interactions between EB1 and Microtubules: DRAMATIC EFFECT OF AFFINITY TAGS AND EVIDENCE FOR COOPERATIVE BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into EB1 structure and the role of its C-terminal domain for discriminating microtubule tips from the lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. portlandpress.com [portlandpress.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. sdbonline.org [sdbonline.org]
- 17. Eb1 Proteins Regulate Microtubule Dynamics, Cell Polarity, and Chromosome Stability - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of EB1 peptide binding to microtubule tips
An In-depth Technical Guide to the Mechanism of EB1 Binding to Microtubule Tips
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
End-Binding protein 1 (EB1) is a master regulator of microtubule dynamics, belonging to the family of plus-end tracking proteins (+TIPs). It autonomously recognizes and binds to the growing plus-ends of microtubules, acting as a molecular hub that recruits a diverse network of regulatory proteins. This process is fundamental to cellular functions such as cell division, migration, and polarity. The binding mechanism is not a simple copolymerization but a sophisticated recognition of a transient structural and nucleotide state unique to the growing microtubule tip. EB1 preferentially binds to a "GTP cap" region, which consists of GTP-bound and GDP-Pi-bound tubulin, and is further facilitated by the open, sheet-like structure of the assembling microtubule end. This guide provides a detailed examination of this mechanism, including quantitative binding kinetics, experimental methodologies, and the structural basis of the interaction.
The Core Mechanism of EB1-Microtubule Tip Interaction
The defining characteristic of EB1 is its ability to dynamically track the growing plus-ends of microtubules. This is achieved through a multi-faceted recognition mechanism involving both the nucleotide state of the tubulin dimers and the structural conformation of the microtubule tip.
Nucleotide State Recognition: The GTP-Cap
Microtubules grow by the addition of GTP-bound αβ-tubulin heterodimers to the plus-end. Shortly after incorporation into the lattice, this GTP is hydrolyzed to GDP, a process that destabilizes the lattice. This creates a transient region at the growing tip that is rich in GTP-tubulin and an intermediate GDP-Pi-tubulin state, collectively known as the "GTP cap"[1]. EB1 displays a significantly higher affinity for tubulin in these states compared to the GDP-tubulin that constitutes the bulk of the microtubule lattice[1][2]. This preferential binding is a cornerstone of its tip-tracking ability. As the microtubule grows and GTP hydrolysis proceeds, the binding sites for EB1 mature into a low-affinity state, leading to EB1's dissociation from the older lattice region. This results in the characteristic "comet"-like appearance of EB1 at the microtubule tip, where EB1 molecules bind near the growing end and appear to remain stationary as the microtubule grows past them before dissociating[3].
Structural Recognition: Open Sheets and Protofilament Edges
Growing microtubule ends are not always perfectly closed tubes. They often feature curved, sheet-like extensions of protofilaments that have not yet closed into a cylindrical lattice[4][5]. Recent evidence strongly suggests that EB1 preferentially binds to these open or disrupted lattice structures[1][6]. Computational modeling and experimental data indicate that the on-rate of EB1 binding to exposed protofilament-edge sites is dramatically faster—by as much as 70-fold—than to the closed lattice[7]. This structural recognition, based on diffusion-limited binding, provides a powerful mechanism to facilitate the rapid and efficient targeting of EB1 to the dynamic microtubule tip where these open structures are prevalent[6][7].
The Structural Basis of the EB1-Tubulin Interaction
The interaction with the microtubule is mediated by the N-terminal Calponin Homology (CH) domain of EB1[8]. High-resolution cryo-electron microscopy studies have revealed that the EB1 CH domain binds at a specific site on the microtubule lattice: the corner where four tubulin dimers from two adjacent protofilaments meet[9]. This strategic position allows EB1 to sense the conformational changes associated with GTP hydrolysis in two neighboring β-tubulin subunits, providing a structural explanation for its sensitivity to the nucleotide state of the lattice[9][10]. Dimerization of EB1, mediated by its C-terminal domain, is crucial for high-affinity binding, likely by allowing the two CH domains of the dimer to engage with the microtubule end simultaneously[1][8][11].
Quantitative Data: EB1-Microtubule Binding Kinetics
The dynamics of EB1 at the microtubule tip have been quantified using single-molecule imaging and other biophysical techniques. These studies provide key kinetic parameters that define the interaction.
| Parameter | Value | Method / Condition | Reference |
| Equilibrium Dissociation Constant (K_d) | 22 ± 1 nM | One-site binding model fit (EB1-GFP on dynamic MTs) | [12][13] |
| Dissociation Rate (k_off) | 3.4 ± 0.2 s⁻¹ | From single-molecule dwell times (mean dwell time ~290 ms) | [12][13] |
| Association Rate (k_on) | 0.15 ± 0.01 nM⁻¹s⁻¹ | Calculated from K_d and k_off | [12][13] |
| Association Rate (k_on) | ~0.12 nM⁻¹s⁻¹ | Estimated from single-molecule waiting times | [12] |
| Dissociation Half-Life (t_1/2) | Seconds | Fluorescence Recovery After Photobleaching (FRAP) | [3] |
| EB1-GTP Binding (K_d) | ~30 µM | Isothermal Titration Calorimetry (EB1 binding to free GTP) | [14][15] |
Note: The binding of EB1 to free GTP is significantly weaker than its binding to the GTP-like state of tubulin within the microtubule lattice. This interaction with free GTP has been shown to induce a conformational change in EB1, causing the dimer to dissociate into monomers[14][15].
Key Experimental Protocols
The study of the EB1-microtubule interaction relies heavily on in vitro reconstitution assays coupled with advanced microscopy techniques.
In Vitro Reconstitution with TIRF Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy is the primary method for observing the real-time dynamics of EB1 at the tips of growing microtubules.
-
Principle: An evanescent wave selectively excites fluorophores within ~100 nm of the coverslip surface, minimizing background fluorescence and enabling high-contrast imaging of molecules interacting with surface-immobilized microtubules.
-
Methodology:
-
Flow Cell Preparation: A microfluidic chamber is constructed using a passivated glass slide and a biotin-PEG-functionalized coverslip.
-
Microtubule Seed Immobilization: The chamber is incubated with NeutrAvidin, followed by biotinylated, GMPCPP-stabilized microtubule "seeds." GMPCPP is a slowly hydrolyzable GTP analog that creates stable microtubule fragments.
-
Initiation of Dynamics: A reaction mixture containing purified, un-labeled αβ-tubulin (e.g., 15-20 µM), GTP (1 mM), fluorescently-tagged EB1 (e.g., EB1-GFP, 5-50 nM), and an oxygen scavenging system (to prevent photobleaching) is flowed into the chamber.
-
Imaging: Dynamic microtubule growth from the ends of the immobilized seeds is imaged using dual-color, time-lapse TIRF microscopy.
-
Analysis: The resulting image series are often converted into kymographs (space-time plots), which allow for the precise measurement of microtubule growth rates, catastrophe frequencies, and the length and intensity of EB1 comets[1][16][17].
-
Single-Molecule Binding Kinetics
This is a variation of the TIRF assay performed at very low (picomolar) concentrations of fluorescently labeled EB1.
-
Principle: At sufficiently low concentrations, individual EB1 dimer binding and unbinding events at the microtubule tip can be resolved as distinct fluorescent spots.
-
Methodology: The experimental setup is identical to the TIRF assay, but the concentration of labeled EB1 is reduced to the 10-50 pM range[12].
-
Analysis:
-
Dwell Time: The duration for which a single EB1 molecule remains bound to the tip is measured. The distribution of dwell times is fitted to a single exponential decay to calculate the dissociation rate (k_off)[12][13].
-
Waiting Time: The time between successive binding events at a single microtubule tip is measured to estimate the apparent association rate (k_on)[12][13].
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the turnover rate and residence time of the entire population of EB1 molecules at the microtubule tip.
-
Principle: The fluorescent EB1 molecules in a specific region (the comet) are irreversibly photobleached with a high-intensity laser pulse. The rate at which fluorescence recovers in this region, due to the binding of new, unbleached molecules from solution, reflects the turnover dynamics.
-
Methodology:
-
Growing microtubules are imaged in the presence of fluorescent EB1.
-
A region of interest encompassing the EB1 comet is selected and bleached with a brief, intense laser pulse.
-
A time-lapse series of images is acquired immediately after the bleach to monitor the recovery of the fluorescent signal.
-
The fluorescence intensity in the bleached region over time is measured and fitted to an exponential function to determine the half-life of recovery, which is related to the protein's residence time[3][8].
-
Visualizing the Mechanism and Workflows
Graphviz diagrams are used to illustrate the core concepts and experimental procedures.
Caption: The EB1 binding and dissociation cycle at a growing microtubule plus-end.
Caption: EB1's CH domain binds at the interface of four tubulin dimers.
Caption: Experimental workflow for an in vitro EB1 tip-tracking assay using TIRF microscopy.
Regulation and Function as a +TIP Scaffold
The binding of EB1 to the microtubule tip is a regulated process and serves as the foundation for building a larger protein network.
-
Autoinhibition: It has been proposed that EB1 can exist in a "closed" or autoinhibited conformation, where its C-terminal acidic tail interacts with the positively charged N-terminal CH domain, potentially masking the microtubule-binding site. The binding of other proteins to the C-terminus may relieve this inhibition[8][18].
-
Role as a Scaffold: Once localized to the microtubule tip, EB1 acts as a primary docking platform for a multitude of other +TIPs. Many of these proteins, such as the tumor suppressor APC and the kinesin MCAK, contain a short Ser-x-Ile-Pro (SxIP) motif that binds directly to the C-terminal domain of EB1[19][20]. Other partners, like CLIP-170, interact via CAP-Gly domains[9]. This establishes EB1 as the core component that physically links many diverse regulatory factors to the dynamic microtubule end[21][22].
Conclusion
The mechanism of EB1 binding to microtubule tips is a highly specific and dynamic process, critical for the regulation of the microtubule cytoskeleton. It is not a simple passenger mechanism but an active recognition event driven by EB1's dual sensitivity to the GTP/GDP-Pi nucleotide state of tubulin and the open, sheet-like structure of the growing microtubule end. This high-affinity, transient interaction is governed by rapid on- and off-rates, allowing EB1 to effectively "surf" the growing tip. The detailed understanding of this mechanism, facilitated by quantitative in vitro assays, provides a crucial foundation for researchers in cell biology and professionals in drug development seeking to modulate microtubule-dependent cellular processes.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. EB1 Recognizes the Nucleotide State of Tubulin in the Microtubule Lattice | PLOS One [journals.plos.org]
- 3. molbiolcell.org [molbiolcell.org]
- 4. EB1 regulates microtubule dynamics and tubulin sheet closure in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural state recognition facilitates tip tracking of EB1 at growing microtubule ends | eLife [elifesciences.org]
- 7. Rapid binding to protofilament edge sites facilitates tip tracking of EB1 at growing microtubule plus-ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into EB1 structure and the role of its C-terminal domain for discriminating microtubule tips from the lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spatial positioning of EB family proteins at microtubule tips involves distinct nucleotide-dependent binding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The microtubule end-binding affinity of EB1 is enhanced by a dimeric organization that is susceptible to phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EB1 Accelerates Two Conformational Transitions Important for Microtubule Maturation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microtubule +TIP protein EB1 binds to GTP and undergoes dissociation from dimer to monomer on binding GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reconstitution and quantification of dynamic microtubule end tracking in vitro using TIRF microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structural basis for the activation of microtubule assembly by the EB1 and p150Glued complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An EB1-binding motif acts as a microtubule tip localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. molbiolcell.org [molbiolcell.org]
- 21. rupress.org [rupress.org]
- 22. pnas.org [pnas.org]
An In-depth Technical Guide to the EB1 Peptide Interaction with Adenomatous Polyposis Coli (APC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical interaction between the End-Binding Protein 1 (EB1) and the Adenomatous Polyposis Coli (APC) tumor suppressor protein. This interaction is pivotal in regulating microtubule dynamics, cell polarity, and mitotic spindle function. Its disruption is implicated in colorectal cancer development. This document details the quantitative biophysical data, experimental methodologies to study this interaction, and the key signaling pathways involved.
Core Interaction and Signaling Pathway
The interaction between EB1 and APC is fundamental for the proper localization and function of APC at the plus ends of microtubules. EB1, a core microtubule tip-tracking protein (+TIP), directly binds to the C-terminal region of APC, recruiting it to the growing ends of microtubules. This recruitment is essential for microtubule stabilization, capture at the cell cortex, and proper chromosome segregation during mitosis.
Below is a diagram illustrating the central signaling pathway involving the EB1 and APC interaction.
Quantitative Data on EB1-APC Interaction
The binding affinity between EB1 and APC has been quantified using various biophysical techniques. The following tables summarize the key quantitative data from Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) experiments.
Table 1: Isothermal Titration Calorimetry (ITC) Data
| Interacting Proteins/Peptides | Dissociation Constant (Kd) | Stoichiometry (N) | Reference |
| EB1-C and C-APCp1 | 5 µM | 2:1 (APC:EB1 dimer) | --INVALID-LINK-- |
| Phosphorylated C-APCp1 and EB1-C | ~20 µM | - | --INVALID-LINK-- |
C-APCp1 refers to a C-terminal peptide of APC.
Table 2: Surface Plasmon Resonance (SPR) Data
| Ligand (Immobilized) | Analyte (Flowing) | Dissociation Constant (Kd) | Reference |
| MACF2 (1595-1637) | EB1 (full length) | Not explicitly stated, but binding is demonstrated | --INVALID-LINK-- |
MACF2 contains an EB1-binding motif similar to that in APC.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the EB1-APC interaction.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the in vivo association of EB1 and APC.
Logical Workflow for Co-Immunoprecipitation
The Pivotal Role of EB1 in Maintaining Chromosome Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
End-binding protein 1 (EB1), a core component of the microtubule plus-end tracking protein (+TIP) network, is a key regulator of microtubule dynamics. Its function is critical for the faithful segregation of chromosomes during mitosis, and its dysregulation is implicated in genomic instability, a hallmark of cancer. This technical guide provides an in-depth exploration of the molecular mechanisms by which EB1 contributes to chromosome stability. We present a comprehensive overview of EB1's interactions, its role in key signaling pathways, and quantitative data from seminal studies. Detailed experimental protocols for investigating EB1 function are also provided to facilitate further research in this critical area of cell biology and oncology.
Core Functions of EB1 in Chromosome Stability
EB1 is a highly conserved protein that localizes to the growing plus ends of microtubules, acting as a central scaffold for a multitude of other +TIPs.[1][2] This localization is crucial for its function in regulating microtubule dynamics, which is essential for the proper formation and function of the mitotic spindle.[3][4] By modulating the rates of microtubile growth, shrinkage, and catastrophe, EB1 ensures the correct attachment of microtubules to kinetochores, the proteinaceous structures on chromosomes where spindle fibers attach.[5] Errors in this process can lead to chromosome missegregation and aneuploidy.[4][6]
EB1 Protein Domains and Interaction Partners
The function of EB1 is dictated by its distinct protein domains, which mediate its localization and interactions with a host of other proteins. The N-terminal calponin homology (CH) domain is responsible for binding to microtubules, while the C-terminal coiled-coil domain mediates its dimerization and interaction with other +TIPs.[7][8]
Table 1: Key Interaction Partners of EB1 and their Functional Significance
| Interacting Protein | Binding Domain/Motif on Partner | Binding Domain on EB1 | Functional Significance in Chromosome Stability |
| APC (Adenomatous Polyposis Coli) | C-terminal region | C-terminal domain | Kinetochore-microtubule attachment, spindle positioning.[6][9] |
| CLIP-170 | CAP-Gly domain | C-terminal domain | Promotes microtubule rescue, kinetochore-microtubule attachment.[10] |
| p150Glued (Dynactin subunit) | CAP-Gly domain | C-terminal domain | Spindle pole organization, chromosome movement.[8] |
| MCAK (Mitotic Centromere-Associated Kinesin) | SXIP motif | C-terminal domain | Regulates microtubule dynamics at the kinetochore.[11] |
| CLASP1/2 | SXIP motif | C-terminal domain | Promotes microtubule stabilization at the kinetochore.[11] |
| Bub1 | N/A | N/A | Cooperative role in the spindle assembly checkpoint.[5] |
Quantitative Analysis of EB1 Function
The precise regulation of microtubule dynamics and chromosome segregation by EB1 is underscored by quantitative data from various experimental systems.
Table 2: Quantitative Data on EB1-Mediated Microtubule Dynamics
| Parameter | Value | Experimental System | Reference |
| EB1 Dwell Time at MT Plus-End | < 1 second | In vitro single-molecule TIRF microscopy | [10] |
| Microtubule Growth Rate (Control) | 64 nm/s | In vitro reconstitution with EB1-GFP | [12] |
| Microtubule Growth Rate (+XMAP215) | 107 nm/s | In vitro reconstitution with EB1-GFP | [12] |
| EB1 Dissociation Rate Constant (koff) | 3.4 ± 0.2 s-1 | In vitro single-molecule imaging | [12] |
| EB1 Association Rate Constant (kon) | ~0.12 nM-1s-1 | In vitro single-molecule imaging | [12] |
Table 3: Chromosome Segregation Defects upon EB1 Depletion
| Phenotype | Frequency in EB1-depleted cells | Frequency in Control cells | Experimental System | Reference |
| Lagging Chromosomes | Increased incidence | Baseline | Human cells (RNAi) | [6] |
| Anaphase Defects | ~40% | ~10% | Human cells (RNAi) | [6] |
| Metaphase Accumulation | ~40% | ~22% | Drosophila cells (RNAi) | [3] |
| Abnormal Mitosis | ~50% | ~15% | HeLa cells (endogenous EB1-deficient) | [4] |
| Misoriented Chromosomes | ~25% | <5% | HeLa cells (endogenous EB1-deficient) | [4] |
| Multipolar Spindle | ~15% | <5% | HeLa cells (endogenous EB1-deficient) | [4] |
Signaling Pathways and Regulatory Mechanisms
EB1 function is tightly regulated within the cell, particularly during mitosis. This regulation occurs through its integration into signaling networks and via post-translational modifications.
EB1 and the Spindle Assembly Checkpoint (SAC)
The spindle assembly checkpoint is a critical surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to enter anaphase.[13][14] EB1 plays a cooperative role with key SAC proteins, such as Bub1, to ensure the fidelity of this process.[5] Depletion of EB1 can lead to a weakened checkpoint response, allowing cells with misaligned chromosomes to proceed through mitosis, thereby promoting chromosome instability.[6]
Caption: EB1's role in the Spindle Assembly Checkpoint.
Regulation of EB1 by Post-Translational Modifications
Post-translational modifications (PTMs) of EB1, such as phosphorylation and acetylation, provide a dynamic layer of regulation that fine-tunes its interactions and functions.[15] These modifications can alter EB1's affinity for microtubules and its binding partners, thereby influencing microtubule dynamics and chromosome segregation. For instance, phosphorylation of EB1 can modulate its ability to recruit other +TIPs, impacting the overall stability of kinetochore-microtubule attachments.[16][17]
Caption: Post-translational modifications regulate EB1 function.
Experimental Protocols
Immunoprecipitation of EB1 and Mass Spectrometry (IP-MS)
This protocol describes the immunoprecipitation of endogenous EB1 from cell lysates to identify interacting proteins by mass spectrometry.[18][19][20][21][22]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-EB1 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Culture and harvest cells.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate with magnetic beads.
-
Incubate the pre-cleared lysate with anti-EB1 antibody.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Prepare the eluate for mass spectrometry analysis (e.g., by in-gel digestion).
-
Analyze the samples by LC-MS/MS.
Caption: Workflow for EB1 Immunoprecipitation-Mass Spectrometry.
Total Internal Reflection Fluorescence (TIRF) Microscopy of EB1-Microtubule Tracking
This protocol allows for the direct visualization of fluorescently tagged EB1 tracking the plus ends of dynamic microtubules in vitro.[1][23][24][25][26]
Materials:
-
Purified, fluorescently labeled tubulin
-
Purified, fluorescently labeled EB1
-
Microscopy chamber
-
TIRF microscope with appropriate laser lines and detectors
-
Image analysis software
Procedure:
-
Prepare microscopy chambers with passivated surfaces.
-
Assemble dynamic microtubules by polymerizing fluorescently labeled tubulin.
-
Introduce fluorescently labeled EB1 into the chamber.
-
Acquire time-lapse images using TIRF microscopy.
-
Analyze the images to measure parameters such as microtubule growth rate, EB1 comet velocity, and EB1 dwell time.
Caption: Workflow for in vitro TIRF microscopy of EB1.
RNAi-mediated Depletion of EB1
Materials:
-
Cultured cells
-
siRNA or shRNA targeting EB1
-
Transfection reagent
-
Western blotting reagents or qRT-PCR reagents for validation
Procedure:
-
Design and synthesize or obtain validated siRNA/shRNA targeting EB1.
-
Culture cells to the appropriate confluency.
-
Transfect the cells with the EB1-targeting siRNA/shRNA.
-
Incubate the cells for a sufficient period to allow for protein depletion (typically 48-72 hours).
-
Validate the knockdown efficiency by Western blotting for EB1 protein levels or qRT-PCR for EB1 mRNA levels.
-
Perform downstream assays to assess the phenotypic consequences of EB1 depletion (e.g., chromosome segregation analysis).
Human Artificial Chromosome (HAC) Loss Assay for Chromosome Instability
This assay provides a quantitative measure of chromosome instability by monitoring the loss of a non-essential human artificial chromosome.[32][33][34][35][36]
Materials:
-
Human cell line carrying a HAC with a fluorescent reporter (e.g., GFP)
-
Flow cytometer or fluorescence microscope
-
Agents to be tested for their effect on chromosome stability
Procedure:
-
Culture the HAC-containing cell line.
-
Treat the cells with the compound of interest or perform genetic perturbations (e.g., EB1 depletion).
-
Culture the cells for a defined number of generations.
-
Analyze the percentage of cells that have lost the HAC (and thus the fluorescent signal) by flow cytometry or fluorescence microscopy.
-
Calculate the rate of HAC loss per cell division.
Conclusion and Future Directions
EB1 stands as a central regulator of microtubule dynamics and a crucial guardian of chromosome stability. Its intricate network of interactions and its precise regulation are fundamental to the faithful segregation of our genome. The methodologies outlined in this guide provide a robust framework for dissecting the multifaceted roles of EB1. Future research should focus on further elucidating the complex interplay of post-translational modifications in regulating EB1 function in both normal and pathological contexts. A deeper understanding of the EB1 signaling network will undoubtedly unveil novel therapeutic targets for cancers characterized by chromosomal instability.
References
- 1. A TIRF microscopy assay to decode how tau regulates EB's tracking at microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eb1 Proteins Regulate Microtubule Dynamics, Cell Polarity, and Chromosome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drosophila EB1 is important for proper assembly, dynamics, and positioning of the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cooperation of EB1-Mal3 and the Bub1 spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Misorientation and reduced stretching of aligned sister kinetochores promote chromosome missegregation in EB1- or APC-depleted cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into EB1 structure and the role of its C-terminal domain for discriminating microtubule tips from the lattice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of functional domains of human EB1 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights into the EB1–APC interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. researchgate.net [researchgate.net]
- 12. EB1 Accelerates Two Conformational Transitions Important for Microtubule Maturation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunoprecipitation (IP) and Mass Spectrometry [protocols.io]
- 19. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 20. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 21. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. linkos.cz [linkos.cz]
- 23. journals.biologists.com [journals.biologists.com]
- 24. Structural state recognition facilitates tip tracking of EB1 at growing microtubule ends | eLife [elifesciences.org]
- 25. Structural state recognition facilitates tip tracking of EB1 at growing microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Superresolution imaging reveals structural features of EB1 in microtubule plus-end tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Specific Gene Silencing Using RNAi in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Specific Gene Silencing Using RNAi in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 30. RNAi Four-Step Workflow | Thermo Fisher Scientific - JP [thermofisher.com]
- 31. Cell RNAi (6-well) | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 32. biorxiv.org [biorxiv.org]
- 33. Human artificial chromosome (HAC) for measuring chromosome instability (CIN) and identification of genes required for proper chromosome transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Human Artificial Chromosome with Regulated Centromere: A Tool for Genome and Cancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pnas.org [pnas.org]
- 36. pubs.acs.org [pubs.acs.org]
The Keystone of Microtubule Plus-End Dynamics: A Technical Guide to the SxIP Motif's Function in EB1-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
End-binding 1 (EB1) proteins are master regulators of microtubule plus-end dynamics, orchestrating a complex network of interactions that are fundamental to cellular processes such as cell division, migration, and intracellular transport. A crucial element in this regulatory network is the highly conserved SxIP (Ser-x-Ile-Pro) motif, a short linear sequence found in a large family of microtubule plus-end tracking proteins (+TIPs). This technical guide provides an in-depth exploration of the function of the SxIP motif in mediating the interaction with EB1. We will delve into the molecular mechanisms of this interaction, its critical roles in various cellular signaling pathways, and present a compilation of quantitative binding data. Furthermore, this guide offers detailed experimental protocols for key assays used to investigate the EB1-SxIP interaction, providing a valuable resource for researchers in cell biology and drug development.
Introduction: The EB1-SxIP Interaction as a Central Hub in Microtubule Regulation
Microtubules are highly dynamic cytoskeletal polymers that are integral to a multitude of cellular functions. Their dynamic instability, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is tightly regulated by a host of microtubule-associated proteins (MAPs). Among these, the +TIPs are a specialized class that localizes to the growing plus-ends of microtubules, where they modulate microtubule dynamics and serve as a platform for the recruitment of other regulatory factors.
The end-binding (EB) family of proteins, with EB1 being the most prominent member, are unique among +TIPs for their autonomous ability to track growing microtubule ends.[1][2] EB1 acts as a central scaffold, recruiting a diverse array of other +TIPs to the microtubule plus-end. This recruitment is largely mediated through a short, conserved linear motif known as the SxIP motif.[3][4] The interaction between the C-terminal domain of EB1 and the SxIP motif of various +TIPs is a fundamental mechanism for building the complex protein machinery at the microtubule plus-end that governs microtubule behavior.[5][6] Understanding the intricacies of this interaction is therefore paramount for deciphering the regulation of microtubule-dependent cellular processes and for the development of novel therapeutics targeting these pathways.
Molecular Mechanism of the EB1-SxIP Interaction
The interaction between EB1 and SxIP-containing proteins is a highly specific and regulated process that is crucial for the proper localization and function of a wide range of +TIPs.
Structural Overview of EB1
Human EB1 is a homodimeric protein composed of three distinct domains:
-
N-terminal Calponin Homology (CH) Domain: This domain is responsible for the direct binding of EB1 to microtubules.[7][8]
-
Linker Region: A flexible linker connects the N-terminal and C-terminal domains.
-
C-terminal Dimerization and EBH Domain: This region contains a coiled-coil domain that mediates the homodimerization of EB1 and an EB-homology (EBH) domain which harbors the binding pocket for the SxIP motif.[7][8]
Figure 1: Domain structure of the EB1 protein.
The SxIP Motif: A Microtubule Tip Localization Signal
The SxIP motif is a short, linear amino acid sequence with the consensus Ser-X-Ile-Pro, where X can be any amino acid.[3] This motif is typically found within intrinsically disordered regions of +TIPs, allowing for flexible presentation to the EB1 binding pocket.[9] The interaction is primarily driven by the insertion of the isoleucine and proline residues of the SxIP motif into a hydrophobic cavity on the EBH domain of EB1.[6][9] Surrounding charged residues in the +TIP often contribute to the binding affinity and specificity through electrostatic interactions with the EB1 surface.[6]
The "Dock-and-Lock" Binding Model
Recent studies have proposed a "dock-and-lock" mechanism for the EB1-SxIP interaction.[10] In this model, the SxIP motif first "docks" into a pre-formed shallow groove on the EB1 C-terminal domain. This initial binding event then induces a conformational change in a flexible C-terminal tail of EB1, which "locks" the SxIP motif in place, leading to a high-affinity interaction. This two-step mechanism allows for both rapid recognition and stable association.
Regulation of the EB1-SxIP Interaction
The interaction between EB1 and SxIP-containing proteins is subject to post-translational modifications, providing a mechanism for the dynamic regulation of +TIP recruitment. Phosphorylation of residues near the SxIP motif has been shown to negatively regulate binding to EB1, suggesting a mechanism for the release of +TIPs from the microtubule plus-end.[11][12]
Figure 2: Recruitment of SxIP-containing +TIPs to the microtubule plus-end by EB1.
Cellular Functions Mediated by the EB1-SxIP Interaction
The recruitment of a diverse array of +TIPs to the microtubule plus-end via the EB1-SxIP interaction is critical for a wide range of cellular processes:
-
Regulation of Microtubule Dynamics: Many SxIP-containing proteins, such as the kinesin MCAK, directly influence microtubule stability.[13] Their recruitment by EB1 ensures that their activity is concentrated at the dynamic plus-ends.
-
Chromosome Segregation: During mitosis, the accurate attachment of microtubules to chromosomes is essential. SxIP proteins like Astrin/SKAP are recruited to kinetochores by EB1 to ensure proper spindle formation and chromosome alignment.
-
Cell Polarity and Migration: The establishment and maintenance of cell polarity rely on a properly organized microtubule network. The interaction of EB1 with proteins like adenomatous polyposis coli (APC) at the cell cortex, mediated in part by SxIP-like motifs, is crucial for capturing and stabilizing microtubules, thereby guiding cell migration.[11][14]
-
Intracellular Trafficking and Organelle Positioning: EB1 and its interacting partners are involved in the transport of vesicles and the positioning of organelles such as the endoplasmic reticulum (ER). The ER-resident protein STIM1 contains an SxIP motif and its interaction with EB1 is important for regulating store-operated Ca2+ entry.[15][16]
Quantitative Analysis of the EB1-SxIP Interaction
The binding affinity of the EB1-SxIP interaction varies among different +TIPs, which likely reflects the diverse functional requirements of these proteins. The equilibrium dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger interaction.[17][18][19][20]
| SxIP-containing Protein/Peptide | EB1 Homolog | Method | Dissociation Constant (Kd) | Reference |
| MACF2 (11-residue peptide) | Human EB1c | ITC | 3.5 µM | [5] |
| MACF2 (6-residue peptide) | Human EB1c | NMR | ~2 mM | [5] |
| MACF2 (4-residue peptide) | Human EB1c | NMR | ~10 mM | [5] |
| APC (C-terminal peptide) | Human EB1-C | Crystal. | 5 µM | [11][21] |
| SKIP peptide | Human EB1c | NMR | 14 ± 1.9 mM | [8] |
| Designed aptamer 'Perfect' | Drosophila EB1 | ITC | 0.14 µM | [22] |
This table is a summary of representative data and is not exhaustive. Binding affinities can be influenced by the specific constructs used and the experimental conditions.
Experimental Protocols
A variety of biochemical and biophysical techniques are employed to study the EB1-SxIP interaction. Below are detailed methodologies for some of the key experiments.
In Vitro Reconstitution of Microtubule Plus-End Tracking
This assay allows for the direct visualization of the recruitment of SxIP-containing proteins to the growing ends of microtubules in a controlled, cell-free environment.[2][9][23]
Methodology:
-
Protein Purification: Purify recombinant, fluorescently labeled tubulin, EB1, and the SxIP-containing protein of interest.
-
Flow Chamber Preparation: Assemble a flow chamber using a glass slide and a coverslip. The coverslip surface should be functionalized to allow for the attachment of microtubule seeds.
-
Microtubule Seed Polymerization: Polymerize short, stable microtubule seeds using a non-hydrolyzable GTP analog (e.g., GMPCPP).
-
Assay Reaction Mix: Prepare a reaction mixture containing fluorescently labeled tubulin, GTP, an oxygen scavenger system to prevent photobleaching, EB1, and the fluorescently labeled SxIP-containing protein.
-
Imaging: Introduce the microtubule seeds into the flow chamber, followed by the reaction mix. Image the growing microtubules and the localization of EB1 and the SxIP protein using Total Internal Reflection Fluorescence (TIRF) microscopy.
-
Data Analysis: Generate kymographs to visualize the dynamic tracking of the proteins at the microtubule plus-ends and quantify fluorescence intensity to determine the extent of recruitment.
Co-immunoprecipitation (Co-IP)
Co-IP is a widely used technique to demonstrate protein-protein interactions in a cellular context.[24][25][26][27][28][29]
Methodology:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., EB1 or the SxIP-containing protein).
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the "bait" and the putative "prey" proteins.
Fluorescence Resonance Energy Transfer (FRET)
FRET is a powerful technique to study protein-protein interactions in living cells with high spatial and temporal resolution.[3][6][30][31][32][33]
Methodology:
-
Construct Generation: Create expression vectors for the proteins of interest (EB1 and the SxIP protein) fused to a FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor).
-
Cell Transfection: Transfect cells with the expression vectors.
-
Microscopy Setup: Use a fluorescence microscope equipped for FRET imaging, with appropriate excitation and emission filters for the donor and acceptor fluorophores.
-
Image Acquisition: Acquire images of the cells in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.
-
FRET Analysis: Calculate the FRET efficiency using one of several methods, such as sensitized emission or acceptor photobleaching. An increase in FRET efficiency indicates that the donor and acceptor fluorophores are in close proximity (typically <10 nm), suggesting an interaction between the tagged proteins.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time, quantitative analysis of binding kinetics (association and dissociation rates) and affinity.[34][35]
Methodology:
-
Chip Preparation: Immobilize one of the purified interacting partners (the "ligand," e.g., EB1) onto the surface of a sensor chip.
-
Analyte Injection: Flow a solution containing the other interacting partner (the "analyte," e.g., a peptide containing the SxIP motif) at various concentrations over the chip surface.
-
Binding Measurement: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Dissociation Measurement: After the association phase, flow buffer without the analyte over the chip to measure the dissociation of the complex.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Figure 3: A general experimental workflow for studying the EB1-SxIP interaction.
Conclusion and Future Directions
The interaction between EB1 and the SxIP motif of +TIPs is a cornerstone of microtubule plus-end regulation. This seemingly simple interaction underpins a vast and complex network that controls fundamental cellular processes. The quantitative and mechanistic understanding of this interaction continues to evolve, with new techniques providing ever-deeper insights. For drug development professionals, the EB1-SxIP interface represents a promising target for the development of novel therapeutics aimed at modulating microtubule-dependent processes in diseases such as cancer. Future research will likely focus on the development of small molecule inhibitors of the EB1-SxIP interaction and the further elucidation of the complex regulatory networks that are built upon this fundamental molecular recognition event. This guide provides a solid foundation for researchers to explore this exciting and rapidly advancing field.
References
- 1. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 4. An EB1-binding motif acts as a microtubule tip localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SxIP binding disrupts the constitutive homodimer interface of EB1 and stabilizes EB1 monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Dock-and-lock binding of SxIP ligands is required for stable and selective EB1 interactions [elifesciences.org]
- 11. Structural insights into the EB1–APC interaction | The EMBO Journal [link.springer.com]
- 12. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MCAK associates with EB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dissecting interactions between EB1, microtubules and APC in cortical clusters at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EB1 binding restricts STIM1 translocation to ER-PM junctions and regulates store-operated Ca2+ entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EB1 binding restricts STIM1 translocation to ER–PM junctions and regulates store-operated Ca2+ entry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dissociation constant - Wikipedia [en.wikipedia.org]
- 18. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]
- 21. Structural insights into the EB1–APC interaction | The EMBO Journal [link.springer.com]
- 22. Peptide aptamers define distinct EB1- and EB3-binding motifs and interfere with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The Microtubule Plus-End Tracking Proteins SPR1 and EB1b Interact to Maintain Polar Cell Elongation and Directional Organ Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. assaygenie.com [assaygenie.com]
- 26. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 27. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 28. bio-rad.com [bio-rad.com]
- 29. bitesizebio.com [bitesizebio.com]
- 30. youtube.com [youtube.com]
- 31. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 32. m.youtube.com [m.youtube.com]
- 33. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]
- 34. path.ox.ac.uk [path.ox.ac.uk]
- 35. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT - PMC [pmc.ncbi.nlm.nih.gov]
EB1 Protein Homologues: A Technical Guide to the Functions of EB2 and EB3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The end-binding (EB) family of proteins, comprising EB1, EB2, and EB3, are core components of the microtubule plus-end tracking protein (+TIP) network. These proteins play a pivotal role in regulating microtubule dynamics, a process fundamental to numerous cellular functions including cell division, migration, and intracellular transport. While EB1 is the most extensively studied member, its homologues, EB2 (also known as MAPRE2) and EB3 (also known as MAPRE3), possess distinct and critical functions that are increasingly becoming subjects of intensive research. This technical guide provides an in-depth exploration of the functions of EB2 and EB3, with a focus on their roles in cellular processes, their interactions with other proteins, and the signaling pathways they modulate.
Core Functions and Cellular Roles
EB2 and EB3, while sharing structural homology with EB1, exhibit unique expression patterns and functional specificities. Their differential roles are crucial for the fine-tuning of microtubule-dependent processes in various cell types.
EB2: A Key Regulator of Microtubule Reorganization and Epithelial Differentiation
EB2 is emerging as a central player in the spatial and temporal control of microtubule organization, particularly during cellular differentiation.
-
Epithelial Cell Polarity: EB2 expression is critical for the initial reorganization of microtubules during the establishment of apico-basal polarity in epithelial cells.[1][2] Interestingly, the downregulation of EB2 at later stages of differentiation is necessary to promote the formation of stable, bundled microtubules.[1][2] Depletion of EB2 in undifferentiated epithelial cells leads to the formation of straight, less dynamic microtubules.[1]
-
Microtubule-Actin Linkage: The knockdown of EB2 promotes the recruitment of the microtubule-actin cross-linking factor 7 (ACF7) to the microtubule lattice. This recruitment facilitates the co-alignment of microtubules with actin filaments, leading to the formation of robust microtubule bundles.[1]
-
Cancer Progression: In the context of disease, EB2 has been implicated in hepatocellular carcinoma (HCC). Its upregulation in HCC is associated with increased proliferation and metastasis, which is mediated through the destabilization of microtubules and subsequent activation of the MAPK/ERK signaling pathway.[3]
EB3: A Multifaceted Regulator in Neuronal Development and Beyond
EB3 is predominantly expressed in the brain and muscle and has a wide array of functions, particularly in the development and plasticity of the nervous system.[4]
-
Neuronal Development: EB3 is crucial for normal dendritogenesis in hippocampal neurons.[5][6] It promotes the enlargement of dendritic spines by facilitating the transient entry of dynamic microtubules into these structures.[5][6] Furthermore, EB3 is a key component of the drebrin/EB3 pathway, which links the actin cytoskeleton to growing microtubules in the filopodia of growth cones, a process essential for neuritogenesis.[7]
-
Microtubule Dynamics: EB3 is a potent promoter of microtubule growth.[4] It binds to the plus-ends of microtubules, regulating their dynamics and promoting persistent growth.[8][9]
-
Minus-End Organization: Beyond its role at the plus-end, EB3 also functions in the organization of non-centrosomal microtubule minus-ends. It interacts with a complex of AKAP9 and PDE4DIP to recruit CAMSAP2 to the Golgi apparatus, thereby tethering microtubule minus-ends to this organelle, which is important for polarized cell movement.[4]
-
Calcium Signaling: In endothelial cells, EB3 plays a critical role in intracellular calcium signaling. It directly interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), facilitating the clustering of these channels and amplifying calcium release from the endoplasmic reticulum. This process is vital for regulating endothelial permeability.[9][10]
Quantitative Data on EB Protein Dynamics
| Parameter | EB1 | EB2 | EB3 | Reference(s) |
| Relative Microtubule Tip Affinity | Intermediate | Lower | Higher | [11] |
| Cellular Localization | Primarily at the outmost microtubule tip. | More associated with the microtubule lattice and a broader region behind the tip. | Concentrated at the microtubule tip, often co-localizing with EB1. | [12] |
| Dimerization | Forms homodimers and heterodimers with EB3. | Forms homodimers; does not heterodimerize with EB1 or EB3. | Forms homodimers and heterodimers with EB1. | [13][14] |
| Parameter | Control (No EB protein) | + EB1 (100 nM) | + EB2 (100 nM) | + EB3 (100 nM) | Reference(s) |
| Average Instantaneous Microtubule Growth Speed (nm/s) | 9.3 ± 7.4 | 9.5 ± 8.1 | 13.0 ± 8.8 | 16.4 ± 8.9 | [15] |
| Average Tip Intensity (arbitrary units x10³) at 100 nM | N/A | 4.9 ± 1.9 | 14.8 ± 4.5 | 47.3 ± 4.7 | |
| Median Peak Position from Microtubule Tip (nm) | N/A | 164 | 196 | 155 | |
| Effect on Catastrophe Frequency | Baseline | Suppresses | Less potent in suppressing | Suppresses |
Signaling Pathways and Molecular Interactions
EB2 and EB3 exert their functions through intricate signaling networks and direct interactions with a host of other proteins. The following diagrams illustrate key pathways.
EB2-ACF7 Pathway in Epithelial Cell Differentiation
References
- 1. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Biophysical characterisation – Sample Preparation and Characterisation Facility [embl.org]
- 4. Spatial positioning of EB family proteins at microtubule tips involves distinct nucleotide-dependent binding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. In vitro reconstitution of branching microtubule nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | On the Relationship Between EB-3 Profiles and Microtubules Growth in Cultured Cells [frontiersin.org]
- 8. Mammalian end binding proteins control persistent microtubule growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The microtubule end-binding protein EB2 is a central regulator of microtubule reorganisation in apico-basal epithelial differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microtubule-Associated Protein EB3 Regulates IP3 Receptor Clustering and Ca2+ Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods in Enzymology | Elsevier [elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.biologists.com [journals.biologists.com]
- 15. researchgate.net [researchgate.net]
The Conductor at the Crossroads: A Technical Guide to the Post-Translational Regulation of EB1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
End-binding protein 1 (EB1) stands as a master regulator at the dynamic plus-ends of microtubules, orchestrating a complex network of interactions that govern microtubule growth, stability, and their connections to various cellular structures. The function of EB1 is not static; it is exquisitely fine-tuned by a symphony of post-translational modifications (PTMs). These modifications act as molecular switches, altering EB1's conformation, binding affinities, and ultimately, its ability to conduct the intricate dance of the microtubule cytoskeleton. This technical guide provides a comprehensive overview of the known PTMs of EB1, their functional consequences, and detailed methodologies for their investigation, aimed at researchers and professionals in drug development seeking to understand and target this critical cellular hub.
Phosphorylation: A Switch for Microtubule Dynamics and +TIP Recruitment
Phosphorylation is a rapid and reversible PTM that plays a pivotal role in modulating EB1's function throughout the cell cycle. Several kinases have been identified to phosphorylate EB1 at distinct sites, leading to a range of functional outcomes.
Key Phosphorylation Events and Their Functional Impact
Multiple studies have identified serine, threonine, and tyrosine residues on EB1 as targets for phosphorylation. These modifications can influence EB1's ability to track growing microtubule ends and to recruit other plus-end tracking proteins (+TIPs).
Table 1: Quantitative Effects of EB1 Phosphorylation on its Function
| Modification Site(s) | Kinase(s) | Experimental System | Quantitative Effect | Reference(s) |
| S155D, T166D, S177D, S196D (Phosphomimetic) | - | Single-molecule imaging of human EB1-GFP on dynamic microtubules | Weakened end-binding affinity. Increased dissociation rate (k_off) from microtubule ends. | [1][2] |
| Y247, Y268 | Src | In vitro and cell-based assays | Phosphorylation at Y247 reduces EB1 binding to the SxIP motifs of APC and MCAK, promoting cell migration.[3] | [3] |
| S40, T154, T206 | ASK1 | Cell-based assays | Phosphorylation increases EB1 binding to astral microtubule plus-ends, regulating mitotic spindle orientation. Phosphorylation at S40 is crucial for recruiting CLIP-170 and p150Glued.[3] | [3] |
Signaling Pathways Involving EB1 Phosphorylation
The phosphorylation of EB1 is integrated into broader signaling networks that control cell cycle progression and cell migration. For instance, Aurora B kinase, a key mitotic regulator, interacts with EB1 and promotes its kinase activity, suggesting a feedback loop in the control of mitosis.[4]
Experimental Protocols for Studying EB1 Phosphorylation
This protocol allows for the direct assessment of EB1 phosphorylation by a specific kinase.
-
Protein Purification: Purify recombinant EB1 (wild-type and mutant forms) and the kinase of interest (e.g., Aurora B, ASK1).
-
Reaction Setup: In a microcentrifuge tube, combine purified EB1 (1-5 µg), the kinase (0.1-0.5 µg), kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), and 100 µM ATP. For radioactive labeling, include [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the proteins by SDS-PAGE. Phosphorylation can be detected by autoradiography (for ³²P-labeled samples) or by Western blotting using a phospho-specific EB1 antibody or a pan-phosphoserine/threonine/tyrosine antibody.
This method is used to detect endogenous or overexpressed phosphorylated EB1 in cells.
-
Cell Lysis: Lyse cells in a buffer containing phosphatase inhibitors (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with sodium orthovanadate, sodium fluoride, and β-glycerophosphate).
-
Immunoprecipitation: Incubate the cell lysate with an anti-EB1 antibody overnight at 4°C. Add Protein A/G agarose (B213101) or magnetic beads to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins by boiling in SDS-PAGE loading buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific EB1 antibody or pan-phospho antibodies.
Acetylation: Fine-Tuning Interactions in Mitosis
Acetylation of EB1, particularly during mitosis, has emerged as a critical mechanism for regulating its interaction with other +TIPs, thereby ensuring proper chromosome segregation.
The Role of PCAF in EB1 Acetylation
The acetyltransferase p300/CBP-associated factor (PCAF) has been identified as the primary enzyme responsible for acetylating EB1.[5][6] This modification is dynamic and peaks during mitosis.
Table 2: Functional Consequences of EB1 Acetylation
| Modification Site | Acetyltransferase | Effect on Protein Interaction | Functional Outcome | Reference(s) |
| K220 | PCAF | Impairs interaction with SxIP-containing proteins (e.g., TIP150, MCAK).[3] | Delays metaphase alignment, impairs spindle checkpoint silencing.[3] | [3][6][7] |
Signaling Pathway of EB1 Acetylation in Mitosis
The acetylation of EB1 by PCAF is a key regulatory event during mitosis that modulates the delicate balance of microtubule dynamics at the kinetochore.
Experimental Protocols for Studying EB1 Acetylation
This protocol is used to determine if a protein is a direct substrate of an acetyltransferase.
-
Protein Purification: Purify recombinant EB1 and PCAF.
-
Reaction Setup: Combine purified EB1 (1-2 µg) and PCAF (20 ng) in an acetylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT) with 100 µM Acetyl-CoA.[8]
-
Incubation: Incubate at 30°C for 1-2 hours.
-
Analysis: Analyze the reaction products by Western blotting using an antibody specific for acetylated K220 of EB1 or a pan-acetyl-lysine antibody.
This method allows for the detection of acetylated EB1 in cellular contexts.
-
Cell Culture and Lysis: Culture cells and treat as required. Lyse cells in a buffer containing deacetylase inhibitors (e.g., trichostatin A and nicotinamide).
-
Immunoprecipitation: Immunoprecipitate endogenous EB1 using an anti-EB1 antibody.
-
Western Blotting: Perform Western blotting on the immunoprecipitated samples using an anti-acetyl-K220 EB1 antibody.
SUMOylation and Ubiquitination: Emerging Regulatory Mechanisms
While less characterized than phosphorylation and acetylation, SUMOylation and ubiquitination of EB1 are emerging as important regulatory layers, particularly in the context of protein stability and localization.
SUMOylation of EB1 Homologs
Studies on the EB1 homolog, Ebp1, have provided the first insights into the SUMOylation of this protein family.
-
E3 Ligase: The RNA-binding protein TLS/FUS has been identified as a SUMO E3 ligase for Ebp1.[1][9]
-
Functional Effects: SUMOylation of Ebp1 on lysines 93 and 298 promotes its nucleolar localization and is required for its anti-proliferative activity.[1][9]
While direct evidence for a specific SUMO E3 ligase for mammalian EB1 is still forthcoming, the findings on Ebp1 provide a strong foundation for future investigations.
Ubiquitination and Degradation
The stability of EB1 is, in part, regulated by the ubiquitin-proteasome system.
-
E3 Ligase: Human BRE1 (hBre1/RNF20) has been identified as an E3 ubiquitin ligase for Ebp1, promoting its polyubiquitination and subsequent degradation.[1]
-
Functional Consequences: The degradation of Ebp1 by hBre1 has implications for its tumor-suppressive functions.
The identification of an E3 ligase for Ebp1 suggests a similar regulatory mechanism may be in place for mammalian EB1.
Experimental Workflows for Investigating EB1 SUMOylation and Ubiquitination
The following workflows outline the general steps to identify and characterize the SUMOylation and ubiquitination of EB1.
A general protocol to test for direct modification.
-
Reaction Components: Combine recombinant EB1, E1 activating enzyme, E2 conjugating enzyme (e.g., Ubc9 for SUMOylation), and either SUMO or ubiquitin in a reaction buffer with ATP.[9]
-
E3 Ligase: To test for E3 ligase activity, include a purified candidate E3 ligase in the reaction.
-
Incubation: Incubate at 30-37°C for 1-2 hours.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against EB1, SUMO, or ubiquitin. A ladder of higher molecular weight bands corresponding to modified EB1 indicates a positive result.
Conclusion and Future Directions
The post-translational modification of EB1 is a rich and complex field of study that is crucial for understanding the intricate regulation of the microtubule cytoskeleton. While significant progress has been made in elucidating the roles of phosphorylation and acetylation, the landscapes of EB1 SUMOylation and ubiquitination remain largely uncharted. The identification of specific E3 ligases for mammalian EB1 in these pathways is a critical next step.
For drug development professionals, the enzymes that modify EB1, such as PCAF, Aurora kinases, and yet-to-be-discovered E3 ligases, represent potential therapeutic targets. Modulating the PTM status of EB1 could offer a novel strategy to interfere with pathological processes driven by aberrant microtubule dynamics, such as cancer cell proliferation and migration. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to further unravel the complexities of EB1 regulation and to pave the way for innovative therapeutic interventions.
References
- 1. Human BRE1 Is an E3 Ubiquitin Ligase for Ebp1 Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of the E3 Ubiquitin Ligase Nrdp1 by the Deubiquitinating Enzyme USP8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. elifesciences.org [elifesciences.org]
- 7. Ebp1 Sumoylation, Regulated by TLS/FUS E3 Ligase, Is Required for its Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human BRE1 is an E3 ubiquitin ligase for Ebp1 tumor suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MCAK Recognizes the Nucleotide-Dependent Feature at Growing Microtubule Ends [elifesciences.org]
The Architect of the Cytoskeleton: EB1's Role in Microtubule Search and Capture
A Technical Guide for Researchers and Drug Development Professionals
Abstract
End-binding protein 1 (EB1) stands as a master regulator of microtubule dynamics, orchestrating a complex network of protein interactions at the growing microtubule plus-end. This technical guide delves into the core mechanisms by which EB1 facilitates the critical cellular process of microtubule "search and capture." By autonomously recognizing the unique structural features of the growing microtubule tip, EB1 acts as a central scaffold, recruiting a host of other +TIPs (plus-end tracking proteins) that collectively modulate microtubule stability, growth, and interactions with cellular structures like kinetochores. This document provides an in-depth review of the quantitative effects of EB1 on microtubule dynamics, detailed experimental protocols for studying these interactions, and visual representations of the key pathways and workflows involved. Understanding the intricacies of the EB1-mediated search and capture mechanism is paramount for developing novel therapeutic strategies that target the microtubule cytoskeleton in diseases such as cancer.
Introduction: The Dynamic World of Microtubules
Microtubules (MTs) are highly dynamic polymers of αβ-tubulin heterodimers, forming a crucial component of the eukaryotic cytoskeleton. They are integral to a multitude of cellular processes, including intracellular transport, cell motility, and the segregation of chromosomes during mitosis[1]. The inherent polarity of microtubules, with a slow-growing minus-end often anchored at the centrosome and a fast-growing plus-end exploring the cytoplasm, is fundamental to their function[2]. This dynamic nature, termed "dynamic instability," is characterized by stochastic switches between phases of growth (polymerization) and shrinkage (depolymerization), punctuated by transitions known as catastrophe (from growth to shrinkage) and rescue (from shrinkage to growth)[3].
During cell division, the mitotic spindle, a complex microtubule-based machine, is responsible for the accurate segregation of chromosomes. This process relies on a "search and capture" mechanism, where dynamic microtubules emanating from the spindle poles probe the cellular space to find and attach to specialized protein structures on chromosomes called kinetochores[4]. The efficiency and fidelity of this process are critical for maintaining genomic stability[5]. At the heart of this mechanism lies the End-Binding protein 1 (EB1), a core member of the +TIPs family, which serves as a foundational platform for controlling microtubule behavior at their most dynamic interface: the growing plus-end[6][7][8].
EB1: Structure and Autonomous Tip-Tracking
Human EB1 is a relatively small (35 kDa) dimeric protein that is highly conserved across eukaryotes[9][10]. Its structure is modular, consisting of three key domains that dictate its function:
-
N-terminal Calponin Homology (CH) Domain: This highly conserved domain is responsible for binding directly to the microtubule lattice[11][12]. It recognizes a specific conformation of tubulin associated with the GTP-cap, a region at the extreme growing end of the microtubule that is rich in GTP-tubulin and GDP-Pi-tubulin, which distinguishes it from the mature GDP-tubulin lattice[7][13].
-
C-terminal Dimerization Domain: This domain contains a coiled-coil region that mediates the dimerization of EB1, which is crucial for its high-affinity binding to the microtubule end[7]. It also features a highly conserved surface patch with a hydrophobic cavity that serves as the primary docking site for a multitude of other +TIPs containing a Ser-x-Ile-Pro (SxIP) motif[8][14].
-
Flexible Linker Region: This less-conserved region connects the N- and C-terminal domains and is thought to provide structural flexibility, which is critical for its plus-end tracking activity[11].
This unique structure allows EB1 to autonomously recognize and accumulate at the growing plus-ends of microtubules, appearing as "comets" in live-cell imaging experiments[15]. This localization is not static; EB1 molecules exhibit rapid turnover at the plus-end, with a dwell time of approximately 290 milliseconds, suggesting a dynamic process of binding, diffusion, and release as the microtubule tip matures[11].
Quantitative Impact of EB1 on Microtubule Dynamics
EB1 is not a passive marker of growing microtubule ends; it actively modulates their dynamic instability. While its effects can vary depending on the cellular context and the presence of other regulatory proteins, in vitro reconstitution assays have provided a quantitative understanding of its core functions. EB1 generally promotes a more dynamic microtubule network by increasing both growth and catastrophe events.
Table 1: In Vitro Effects of EB1 on Microtubule Dynamic Instability
| Condition | Tubulin Conc. (µM) | EB1 Conc. (nM) | Growth Rate (µm/min) | Catastrophe Frequency (events/min) | Reference |
| Tubulin only | 7 | 0 | ~1.1 | 0.10 ± 0.03 | [6] |
| Tubulin + EB1 | 7 | 400 | ~1.65 (50% increase) | 3.56 ± 0.51 | [6] |
| Tubulin + XMAP215 (200 nM) | 5 | 0 | ~1.8 | 0.35 ± 0.08 | [6] |
| Tubulin + XMAP215 (200 nM) + EB1 | 5 | 400 | ~7.2 (4-fold increase) | 1.83 ± 0.26 | [6] |
| Xenopus Egg Extract (Mitotic) - EB1 Depleted | ~20 | 0 | 18.0 ± 5.9 | 2.1 ± 0.7 | [16] |
| Xenopus Egg Extract (Mitotic) - Control | ~20 | Endogenous | 18.2 ± 6.2 | 1.2 ± 0.5 | [16] |
| Xenopus Egg Extract (Mitotic) + EB1 (0.34 µM) | ~20 | +340 | 19.3 ± 4.5 | 0.8 ± 0.3 | [16] |
Note: Data are approximated from published figures and text where exact values were not tabulated. Growth rates and catastrophe frequencies are highly dependent on experimental conditions (buffer, temperature, tubulin source).
Table 2: EB1 Binding Affinity for Microtubules
| EB1 Construct | Tag | Ligand | Kd (µM) | Reference |
| Full-length EB1 | Untagged | Taxol-stabilized MTs | 20.6 ± 2.3 | [17] |
| Full-length EB1 | N-terminal His | Taxol-stabilized MTs | 3.6 ± 0.4 | [17] |
| EB1 (aa 1-248) | Untagged | Taxol-stabilized MTs | 10.4 ± 1.2 | [17] |
| EB1-GFP | C-terminal GFP | Dynamic MT ends | 0.022 ± 0.001 | [11] |
Note: The binding affinity of EB1 is significantly higher for the dynamic, GTP-rich microtubule end compared to the stable, GDP-lattice of Taxol-stabilized microtubules. The presence of affinity tags can also dramatically alter measured binding constants[17].
The EB1 Interactome and Signaling Pathways
EB1's primary role in the search and capture mechanism is to act as a molecular hub, recruiting a diverse array of other +TIPs to the growing microtubule end. This creates a dynamic, localized signaling platform that integrates various cellular inputs to control microtubule function.
// Relationships MT_End -> EB1 [label="Autonomous Tracking", color="#202124", fontcolor="#202124"]; EB1 -> CLIP170 [label="Recruits (via SxIP/CAP-Gly)", color="#5F6368", fontcolor="#202124"]; EB1 -> Dynactin (B1176013) [label="Recruits (via SxIP/CAP-Gly)", color="#5F6368", fontcolor="#202124"]; EB1 -> APC [label="Recruits (via C-term)", color="#5F6368", fontcolor="#202124"];
Dynactin -> Kinetochore [label="Links MT to Kinetochore", color="#5F6368", fontcolor="#202124"]; Dynactin -> Cortex [label="Links MT to Cortex", color="#5F6368", fontcolor="#202124"]; APC -> Cortex [label="Anchors MT", color="#5F6368", fontcolor="#202124"];
{rank=same; CLIP170; Dynactin; APC;} } .dot Caption: The EB1 interaction network at the microtubule plus-end.
Key interactors recruited by EB1 include:
-
CLIP-170: A microtubule polymerase that promotes microtubule rescue. Its recruitment to the plus-end by EB1 is essential for its function[18].
-
Dynactin (p150Glued subunit): This complex links microtubules to the dynein motor protein, which is crucial for trafficking cargo and for generating pulling forces on kinetochores and at the cell cortex[19].
-
Adenomatous Polyposis Coli (APC): A tumor suppressor protein that, in concert with EB1, stabilizes microtubules and is implicated in chromosome stability[4].
The Microtubule Search and Capture Workflow
The process of a microtubule finding and forming a stable attachment to a kinetochore is a stochastic yet highly regulated process. EB1 is central to increasing the efficiency of this process by modulating microtubule dynamics and providing a platform for kinetochore-binding proteins.
EB1's role is multifaceted:
-
Enhancing Dynamics: By increasing the catastrophe frequency, EB1 ensures that microtubules that do not find a target quickly depolymerize, allowing tubulin subunits to be recycled for new attempts. This makes the "search" phase more efficient[6][20].
-
Promoting Growth: EB1's synergistic effect with polymerases like XMAP215 can accelerate microtubule growth, enabling faster exploration of the cellular space[6].
-
Mediating Capture: EB1 itself does not bind directly to the kinetochore with high affinity. Instead, it localizes to the microtubule-kinetochore interface only on attached, polymerizing microtubules[5]. It acts as a platform to concentrate other proteins, like the dynactin complex, which are essential for forming the initial, load-bearing connection to the kinetochore[19].
Key Experimental Protocols
Studying the EB1-microtubule interface requires a combination of in vitro reconstitution and live-cell imaging techniques.
Recombinant EB1 Protein Purification
This protocol describes the expression and purification of His-tagged human EB1 from E. coli.
-
Expression:
-
Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the human EB1 sequence with an N-terminal 6xHis tag.
-
Grow cells in LB medium with appropriate antibiotic selection at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5-1 mM IPTG and continue to grow for 4-8 hours at 25°C[9][21].
-
Harvest cells by centrifugation and store the pellet at -80°C.
-
-
Lysis:
-
Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.9, 700 mM NaCl, 5% glycerol, 5 mM imidazole (B134444), 0.1% Tween 20) supplemented with protease inhibitors (e.g., PMSF) and DNase I[9][22].
-
Lyse cells by sonication on ice or using a microfluidizer.
-
Clarify the lysate by centrifugation at high speed (e.g., >27,000 x g) for 20-30 minutes at 4°C[9].
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins[9].
-
Elute the His-tagged EB1 protein using a high-concentration imidazole buffer (e.g., 50 mM Tris-HCl, 700 mM NaCl, 5% glycerol, 250-500 mM imidazole)[9].
-
-
Gel Filtration (Optional but Recommended):
-
For higher purity, concentrate the eluted fractions and perform size-exclusion chromatography to separate EB1 from aggregates and contaminants.
-
The purified protein can be flash-frozen in liquid nitrogen and stored at -80°C.
-
In Vitro TIRF Microscopy Assay for Microtubule Dynamics
Total Internal Reflection Fluorescence (TIRF) microscopy allows for the visualization of microtubule dynamics near a glass surface with high signal-to-noise, making it ideal for studying +TIPs[1][3][23].
Methodology:
-
Flow Chamber Preparation: Assemble a flow chamber using a microscope slide and a passivated (e.g., PEG-coated) coverslip to prevent non-specific protein binding[1].
-
Seed Immobilization: Introduce biotinylated, GMPCPP-stabilized microtubule "seeds" into the chamber, which will adhere to a streptavidin-coated surface. These provide a template for dynamic microtubule growth[3][23].
-
Reaction Initiation: Flow in the reaction mixture containing purified tubulin (partially labeled with a fluorophore like Cy5), GTP, an oxygen-scavenging system, and the protein of interest (e.g., EB1-GFP) in a suitable buffer (e.g., BRB80)[1][3].
-
Image Acquisition: Place the chamber on a TIRF microscope equipped with an objective heater to maintain the temperature at 37°C. Acquire multi-channel time-lapse images to visualize the microtubule lattice and the localization of EB1-GFP simultaneously[2].
-
Data Analysis:
-
Generate kymographs (space-time plots) from the time-lapse movies to visualize the history of individual microtubules[24].
-
From the kymographs, measure the slopes of growing and shrinking segments to determine rates, and identify transition points to calculate catastrophe and rescue frequencies[24][25].
-
Use specialized software to track and quantify the intensity, length, and dynamics of the EB1-GFP comets at the growing plus-ends[15][26].
-
Co-Immunoprecipitation (Co-IP) for Protein Interactions
Co-IP is used to verify interactions between EB1 and its binding partners within a cellular context[27][28].
-
Cell Lysis:
-
Culture cells to an appropriate confluency.
-
Wash cells with ice-cold PBS and then lyse them in a gentle, non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 or 0.5% Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein complexes[14][29].
-
Incubate on ice and then clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Add a primary antibody specific to the "bait" protein (e.g., anti-EB1) to the clarified lysate.
-
Incubate for several hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form[14].
-
-
Complex Capture:
-
Add Protein A/G-conjugated agarose (B213101) or magnetic beads to the lysate-antibody mixture.
-
Incubate for 1-3 hours at 4°C to allow the beads to capture the immune complexes[28].
-
-
Washing:
-
Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer (e.g., salt concentration) may need to be optimized[14].
-
-
Elution and Detection:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting, probing with antibodies against the bait protein (EB1) and the suspected interacting "prey" protein (e.g., p150Glued). The presence of the prey protein in the EB1 IP lane, but not in a negative control (e.g., IgG) lane, confirms the interaction.
-
Implications for Drug Development
The central role of EB1 in regulating the mitotic spindle makes it an attractive, albeit challenging, target for anti-cancer therapeutics. Unlike traditional microtubule-targeting agents (e.g., taxanes, vinca (B1221190) alkaloids) that directly bind tubulin and disrupt the overall microtubule polymer mass, targeting the EB1 interaction hub offers the potential for more subtle and specific modulation of microtubule dynamics.
Potential strategies include:
-
Disruption of EB1-Partner Interactions: Small molecules designed to block the SxIP-binding pocket on EB1 could prevent the recruitment of key +TIPs like the dynactin complex or kinesins involved in mitosis. This could lead to defects in chromosome alignment and mitotic arrest without causing the widespread disruption of the interphase microtubule network that is associated with the side effects of many current chemotherapies.
-
Targeting EB1 Post-Translational Modifications: The function of EB1 is regulated by phosphorylation. Developing drugs that modulate the kinases or phosphatases responsible for these modifications could fine-tune EB1's activity and disrupt its function specifically in rapidly dividing cancer cells.
A deeper understanding of the structural basis of the EB1 interactome and its regulation is essential for the rational design of such targeted therapies.
Conclusion
The EB1 peptide is far more than a simple marker for growing microtubule ends; it is a fundamental architect of the microtubule cytoskeleton. Through its ability to autonomously recognize the growing plus-end and act as a scaffold for a network of regulatory proteins, EB1 is at the core of the microtubule search and capture mechanism. It fine-tunes microtubule dynamics for efficient spatial exploration and provides the molecular platform necessary to link microtubules to their ultimate targets, such as kinetochores. The quantitative data and experimental frameworks presented in this guide underscore the complexity and elegance of this system. Continued research into the EB1-centered +TIP network will not only illuminate fundamental principles of cell biology but also pave the way for a new generation of precision therapeutics targeting the dynamic cytoskeleton.
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. Simultaneous Visualization of the Dynamics of Crosslinked and Single Microtubules In Vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reconstitution of a microtubule plus-end tracking system in vitro | Semantic Scholar [semanticscholar.org]
- 5. EB1 targets to kinetochores with attached, polymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-scale Epstein-Barr virus EBNA1 protein purification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EB1 Accelerates Two Conformational Transitions Important for Microtubule Maturation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Structural state recognition facilitates tip tracking of EB1 at growing microtubule ends | eLife [elifesciences.org]
- 14. assaygenie.com [assaygenie.com]
- 15. Analysis of Microtubule Dynamic Instability Using a Plus End Growth Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 16. molbiolcell.org [molbiolcell.org]
- 17. Interactions between EB1 and Microtubules: DRAMATIC EFFECT OF AFFINITY TAGS AND EVIDENCE FOR COOPERATIVE BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. scilit.com [scilit.com]
- 20. EB1–Microtubule Interactions in Xenopus Egg Extracts: Role of EB1 in Microtubule Stabilization and Mechanisms of Targeting to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. portlandpress.com [portlandpress.com]
- 24. researchgate.net [researchgate.net]
- 25. EB1 contributes to microtubule bundling and organization, along with root growth, in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 28. bitesizebio.com [bitesizebio.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
The Nexus of Microtubule Dynamics: A Technical Guide to the EB1-Dynactin Interaction and its Cellular Consequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate dance of cellular life relies on the precise regulation of the microtubule cytoskeleton. At the heart of this regulation are microtubule plus-end tracking proteins (+TIPs), which localize to the growing ends of microtubules and orchestrate their dynamic behavior and interactions with other cellular structures. Among the most critical +TIPs is End-Binding Protein 1 (EB1). This guide provides an in-depth examination of the direct molecular interaction between EB1 and the dynactin (B1176013) complex, a pivotal activator of the dynein motor protein. We will explore the structural basis of this interaction, its profound consequences for essential cellular processes—including microtubule dynamics, mitosis, intracellular transport, and cell migration—and provide detailed protocols for key experimental methodologies used to investigate this crucial protein-protein partnership.
The Core Interaction: EB1 Binds Directly to the p150Glued Subunit of Dynactin
The interaction between EB1 and the dynactin complex is fundamental to their coordinated function. This physical linkage is not with the entire dynactin complex, but is mediated by a direct binding event between EB1 and the largest subunit of dynactin, p150Glued (also known as DCTN1).[1]
-
Binding Domains: The interaction is highly specific, involving the C-terminal region of EB1 and the N-terminal cytoskeleton-associated protein glycine-rich (CAP-Gly) domain of p150Glued.[2][3][4] Studies using deletion mutants have mapped the critical binding region on EB1 to its final 84 amino acids.[3]
-
Structural Basis: The C-terminal end of EB1 is an intrinsically disordered flexible tail. Structural and biochemical studies suggest that this tail exists in an auto-inhibited state. The binding of the p150Glued CAP-Gly domain to this tail is proposed to relieve this auto-inhibition, acting as an allosteric activator that modulates EB1's effect on microtubule assembly.
-
Mutually Exclusive Binding: The C-terminal binding region of EB1 is a hub for multiple +TIP interactions. Notably, EB1 forms mutually exclusive complexes with the Adenomatous Polyposis Coli (APC) tumor suppressor protein and the dynactin complex.[3][5] This suggests a competitive binding mechanism that allows for precise spatial and temporal regulation of microtubule plus-end functions.
Cellular Consequences of the EB1-Dynactin Interaction
The linkage of EB1 to the dynactin/dynein machinery has far-reaching implications for cellular architecture and function. It provides a mechanism to couple the recognition of growing microtubule ends with the force-generating and transport capabilities of the dynein motor.
Regulation of Microtubule Dynamics
While both EB1 and dynactin associate with microtubule plus-ends, they exert distinct effects on polymerization dynamics. Their interaction creates a balanced system for regulating microtubule stability.
-
EB1 promotes microtubule elongation: In vitro assays have demonstrated that EB1 has a potent effect on promoting the elongation phase of microtubule growth.[1]
-
p150Glued promotes microtubule nucleation: In contrast, the p150Glued subunit of dynactin has a strong microtubule nucleation effect.[1]
-
Synergistic Regulation: The interaction between EB1 and p150Glued is thought to form a ternary complex with tubulin, creating a plus-end complex that fine-tunes microtubule dynamics. Disruption of the dynactin complex has been shown to augment microtubule bundling caused by EB1 overexpression, suggesting dynactin regulates EB1's activity.[1]
Mitosis and Cell Division
The fidelity of cell division is critically dependent on the proper formation and function of the mitotic spindle. The EB1-dynactin interaction is essential at multiple stages of this process.
-
Spindle Formation and Anchoring: A functional interaction between EB1 and p150Glued is required for anchoring microtubule minus-ends at the centrosome, which is crucial for the formation and maintenance of a radial microtubule array during spindle assembly.[2][3]
-
Chromosome Alignment and Segregation: By modulating the dynamics of astral microtubules, the EB1-dynactin complex ensures the correct positioning of the mitotic spindle within the cell.[6] This is critical for the proper alignment of chromosomes at the metaphase plate and their subsequent segregation during anaphase.
-
Cytokinesis: The interaction is required for the elongation of astral microtubules during anaphase, which communicate with the cell cortex to stimulate the formation of the cleavage furrow, ensuring the physical separation of the two daughter cells.[6]
Intracellular Transport
The dynactin complex is a crucial activator of the cytoplasmic dynein motor, which drives the transport of organelles and vesicles toward the minus-end of microtubules (retrograde transport). The EB1-dynactin interaction is a key initiating step in this process.
-
Recruitment of Dynactin to Microtubule Plus-Ends: EB1, by tracking the growing plus-ends of microtubules, acts as a molecular beacon that recruits the dynactin complex to these dynamic sites.[4]
-
Initiation of Retrograde Transport: This recruitment is particularly important in polarized cells like neurons. By concentrating dynactin at the distal ends of axons, EB1 facilitates the efficient capture of cargo and the initiation of retrograde transport back towards the cell body.[4] This process is vital for the transport of signaling endosomes, mitochondria, and other essential cargoes.
Cell Migration
The ability of cells to move is fundamental to development, wound healing, and immune responses, but is also co-opted during cancer metastasis. The EB1-dynactin interaction plays a specialized role in cell motility, particularly in complex, three-dimensional environments.
-
Protrusion Dynamics: In 3D matrices, migrating cells form highly branched protrusions with a microtubule core. The EB1-dynein/dynactin pathway is critical for modulating RhoA activity, which in turn regulates the branching of these protrusions and the assembly dynamics of the microtubules within them.
-
Enhanced Efficacy in 3D Environments: Interestingly, while EB1 is largely dispensable for 2D cell migration on flat substrates, its role becomes integral for efficient migration in 3D collagen matrices. This highlights the specialized function of this pathway in navigating more physiologically relevant environments.
Quantitative Data on EB1-Partner Interactions
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| EB1 C-terminal domain (EB1-C) & APC-derived peptide (C-APCp1) | Isothermal Titration Calorimetry (ITC) | 5 µM | Honnappa et al., 2005[5] |
Table 1: Quantitative binding affinity for a key EB1 interaction. The affinity of the EB1-p150Glued interaction is expected to be in a similar micromolar range, allowing for dynamic association and dissociation at microtubule plus-ends.
Key Experimental Protocols
Investigating the EB1-dynactin interaction requires a combination of biochemical and cell biology techniques. Below are detailed protocols for foundational experiments.
Co-Immunoprecipitation (Co-IP) from Cell Lysates
This method is used to demonstrate that EB1 and p150Glued are part of the same protein complex within a cell.
A. Materials:
-
Cell culture plates (10 cm) with cells expressing endogenous or tagged proteins.
-
Ice-cold PBS (Phosphate-Buffered Saline).
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Primary antibody specific to the "bait" protein (e.g., anti-EB1).
-
Isotype control IgG (e.g., rabbit IgG).
-
Protein A/G magnetic beads.
-
Magnetic separation rack.
-
Elution Buffer: 1X Laemmli sample buffer.
-
SDS-PAGE equipment and Western blot reagents.
-
Antibodies for Western blot detection (e.g., anti-p150Glued and anti-EB1).
B. Protocol:
-
Cell Lysis:
-
Wash confluent 10 cm plates of cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on a rotator for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Dilute 1-2 mg of total protein to a final volume of 1 mL with Co-IP Lysis Buffer.
-
Add 2-4 µg of the primary antibody (e.g., anti-EB1) to the lysate. For the negative control, add an equivalent amount of isotype control IgG to a separate lysate sample.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Complex Capture:
-
Add 30 µL of equilibrated Protein A/G magnetic bead slurry to each sample.
-
Incubate on a rotator for 1 hour at 4°C.
-
-
Washing:
-
Place the tubes on a magnetic rack to capture the beads. Carefully aspirate and discard the supernatant.
-
Remove the tubes from the rack and add 1 mL of ice-cold Co-IP Lysis Buffer. Resuspend the beads by gentle pipetting.
-
Repeat this wash step 3-4 times to remove non-specific binders.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Add 40 µL of 1X Laemmli sample buffer to the beads and boil at 95°C for 5-10 minutes to elute the protein complexes and denature them.
-
Use the magnetic rack to pellet the beads. Collect the supernatant containing the eluted proteins.
-
Analyze the eluates by SDS-PAGE and Western blotting, probing for the presence of p150Glued in the EB1 immunoprecipitate.
-
GST Pull-Down Assay
This in vitro assay confirms a direct physical interaction between purified proteins, independent of other cellular components.
A. Materials:
-
Purified GST-tagged EB1 (bait) and a purified protein potentially containing p150Glued (e.g., from a cell lysate or purified prey protein).
-
Glutathione-agarose beads.
-
Binding/Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% Triton X-100, supplemented with protease inhibitors.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 10-20 mM reduced glutathione.
-
SDS-PAGE and Western blot reagents.
B. Protocol:
-
Bait Immobilization:
-
Equilibrate glutathione-agarose beads by washing them three times with Binding/Wash Buffer.
-
Incubate 20-50 µg of purified GST-EB1 with 50 µL of bead slurry in a total volume of 500 µL of Binding/Wash Buffer. As a negative control, incubate beads with purified GST alone.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation (500 x g for 2 min) and wash three times with 1 mL of Binding/Wash Buffer to remove unbound bait protein.
-
-
Interaction:
-
Add 0.5-1 mg of cell lysate (or 10-20 µg of purified prey protein) containing p150Glued to the beads immobilized with GST-EB1 (and to the GST control beads).
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 4-5 times with 1 mL of ice-cold Binding/Wash Buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins by adding 50 µL of Elution Buffer and incubating for 10-15 minutes at room temperature.
-
Pellet the beads and collect the supernatant.
-
Alternatively, add 40 µL of 1X Laemmli sample buffer and boil for 5 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting, probing with an anti-p150Glued antibody to detect a direct interaction with GST-EB1 but not with GST alone.
-
Mandatory Visualizations
Signaling and Experimental Pathways
Logical Relationships
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Evidence that an interaction between EB1 and p150(Glued) is required for the formation and maintenance of a radial microtubule array anchored at the centrosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into the EB1–APC interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between EB1 and p150glued is required for anaphase astral microtubule elongation and stimulation of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optogenetic EB1 inactivation shortens metaphase spindles by disrupting cortical force-producing interactions with astral microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Designing EB1 Peptide Aptamers to Study Microtubule Dynamics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell polarity. Their constant remodeling, termed dynamic instability, is characterized by phases of growth (polymerization) and shrinkage (depolymerization), punctuated by transitions known as catastrophe (from growth to shrinkage) and rescue (from shrinkage to growth). The end-binding protein 1 (EB1) is a master regulator of microtubule dynamics.[1][2] It localizes to the growing plus-ends of microtubules, where it acts as a scaffold, recruiting a host of other plus-end tracking proteins (+TIPs) that collectively modulate microtubule behavior.[1][2]
Given its central role, EB1 is an attractive target for studying and manipulating microtubule dynamics. Peptide aptamers, small peptides constrained within a scaffold protein, offer a powerful and specific tool to dissect the functions of proteins like EB1.[3][4] These engineered binding molecules can be designed to interact with high affinity and specificity with their target proteins, enabling the modulation of their activity within a cellular context.[3][4]
These application notes provide a comprehensive guide for researchers on the design, selection, and application of EB1 peptide aptamers to investigate microtubule dynamics. Detailed protocols for key experimental procedures are provided, along with a summary of quantitative data to facilitate experimental design and interpretation.
Data Presentation
The following tables summarize key quantitative data related to the interaction of peptide aptamers with EB1 and their subsequent effects on microtubule dynamics. This information is critical for selecting appropriate aptamers and designing experiments to probe specific aspects of microtubule regulation.
Table 1: Binding Affinities of this compound Aptamers
| Aptamer Name | Target EB1 Homolog | Method of Affinity Measurement | Dissociation Constant (Kd) | Reference |
| Perfect | Drosophila EB1 | Isothermal Titration Calorimetry (ITC) | ~570 nM | [3] |
| 177 | Drosophila EB1 | Isothermal Titration Calorimetry (ITC) | ~2.6 µM | [3] |
| 392 | Drosophila EB1 | Isothermal Titration Calorimetry (ITC) | ~480 nM | [3] |
| Aptamer 37 | Drosophila EB1 | Yeast Two-Hybrid (qualitative high affinity) | - | [3] |
Table 2: Effects of this compound Aptamers on Microtubule Dynamics
| Aptamer | Cellular System | Parameter Measured | Observed Effect | Quantitative Change | Reference |
| "Perfect" aptamer | Drosophila hemocytes | Microtubule Growth Rate | Decrease | Significantly slower than control (p < 0.01) | [3] |
| EB1 depletion (RNAi) | Drosophila S2 cells | Microtubule Dynamicity | Reduced | Increased pausing | [3] |
| EB1 overexpression | Cultured cells | Microtubule Dynamics | Increased | Promotes microtubule growth and catastrophes | [5] |
Note: Specific quantitative data on the effects of this compound aptamers on microtubule shrinkage speed, catastrophe frequency, and rescue frequency are currently limited in the literature, highlighting an area for future research. The general effects of EB1 modulation are included for context.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and application of this compound aptamers for studying microtubule dynamics.
Protocol 1: Selection of EB1-Binding Peptide Aptamers using Yeast Two-Hybrid (Y2H)
The yeast two-hybrid system is a powerful genetic method to identify protein-protein interactions. In this context, it is used to screen a library of peptide aptamers for their ability to bind to EB1.
Materials:
-
Yeast strain (e.g., Y190)
-
Bait plasmid (e.g., pEG202) containing the EB1 gene fused to a DNA-binding domain (DBD)
-
Prey plasmid library containing random peptide aptamers fused to a transcriptional activation domain (AD)
-
Appropriate yeast growth media (SD/-Trp, SD/-Leu, SD/-His + 3-AT)
-
β-galactosidase assay reagents
Procedure:
-
Bait Plasmid Construction: Clone the full-length or a specific domain of the EB1 gene into the bait plasmid in-frame with the DBD.
-
Yeast Transformation: Transform the bait plasmid into the yeast reporter strain. Select for transformants on appropriate selective media.
-
Library Screening: Transform the prey plasmid library into the yeast strain already containing the bait plasmid.
-
Selection of Interactors: Plate the transformed yeast on selective media lacking tryptophan, leucine, and histidine, and supplemented with 3-aminotriazole (3-AT) to suppress autoactivation. Only yeast cells where the bait and prey proteins interact will activate the reporter genes (HIS3 and lacZ) and grow.
-
β-Galactosidase Assay: Perform a β-galactosidase filter lift assay or a quantitative liquid β-galactosidase assay to confirm the interaction and quantify its strength. Blue colonies in the filter lift assay indicate a positive interaction.
-
Plasmid Rescue and Sequencing: Isolate the prey plasmids from the positive yeast colonies. Sequence the aptamer-encoding insert to identify the peptide sequence.
Protocol 2: Selection of EB1-Binding Peptide Aptamers using Phage Display
Phage display is an in vitro selection technique where a library of peptides is expressed on the surface of bacteriophages. Phages displaying peptides that bind to the target protein (EB1) are selected and enriched.
Materials:
-
Phage display library (e.g., Ph.D.-12 from NEB)
-
Recombinant purified EB1 protein
-
96-well microtiter plates
-
Blocking buffer (e.g., BSA or non-fat dry milk in TBS)
-
Wash buffer (e.g., TBST)
-
Elution buffer (e.g., low pH glycine-HCl)
-
E. coli host strain (e.g., ER2738)
-
PEG/NaCl solution for phage precipitation
Procedure:
-
Target Immobilization: Coat the wells of a microtiter plate with the purified EB1 protein.
-
Blocking: Block the remaining protein-binding sites in the wells with blocking buffer.
-
Panning:
-
Incubate the phage library in the EB1-coated wells.
-
Wash away unbound phages with wash buffer. The stringency of the washes can be increased in subsequent rounds of panning.
-
-
Elution: Elute the bound phages using the elution buffer.
-
Amplification: Infect the E. coli host strain with the eluted phages and amplify them.
-
Phage Precipitation: Precipitate the amplified phages from the bacterial culture supernatant using PEG/NaCl.
-
Repeat Panning: Perform 3-5 rounds of panning to enrich for high-affinity binders.
-
Phage ELISA: Screen individual phage clones from the enriched pool for their ability to bind to EB1 using an enzyme-linked immunosorbent assay (ELISA).
-
Sequencing: Sequence the DNA of the positive phage clones to identify the peptide aptamer sequences.
Protocol 3: Characterization of EB1-Aptamer Binding Affinity using Isothermal Titration Calorimetry (ITC)
ITC is a technique used to quantitatively determine the thermodynamic parameters of binding interactions, including the dissociation constant (Kd).
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant EB1 protein
-
Synthesized peptide aptamer
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze both the EB1 protein and the peptide aptamer extensively against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and peptide solutions.
-
-
ITC Experiment Setup:
-
Load the EB1 protein into the sample cell of the calorimeter.
-
Load the peptide aptamer into the injection syringe. The concentration of the aptamer in the syringe should be 10-20 times higher than the EB1 concentration in the cell.
-
-
Titration: Perform a series of small injections of the aptamer solution into the EB1 solution while monitoring the heat change.
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Protocol 4: Fluorescent Labeling of Peptide Aptamers for Live-Cell Imaging
Fluorescently labeling the peptide aptamers allows for their visualization and tracking within living cells.
Materials:
-
Synthesized peptide aptamer with a reactive group (e.g., a free amine or cysteine)
-
Amine-reactive or thiol-reactive fluorescent dye (e.g., NHS-ester or maleimide (B117702) derivative of Alexa Fluor or Cy dyes)
-
Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.3 for amine-reactive dyes)
-
Size-exclusion or reverse-phase chromatography column for purification
Procedure:
-
Peptide Dissolution: Dissolve the peptide aptamer in the reaction buffer.
-
Dye Dissolution: Dissolve the fluorescent dye in a small amount of anhydrous DMSO or DMF.
-
Labeling Reaction: Add a molar excess of the dissolved dye to the peptide solution. Incubate the reaction in the dark at room temperature for 1-2 hours.
-
Purification: Purify the fluorescently labeled peptide from the unreacted dye using chromatography.
-
Characterization: Confirm successful labeling and purity using mass spectrometry and UV-Vis spectrophotometry.
Protocol 5: Quantitative Analysis of Microtubule Dynamics in Live Cells
This protocol describes how to use fluorescently labeled this compound aptamers to study their effect on microtubule dynamics in living cells using time-lapse fluorescence microscopy.
Materials:
-
Cultured cells expressing a fluorescently tagged microtubule marker (e.g., GFP-tubulin or mCherry-tubulin)
-
Fluorescently labeled this compound aptamer
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ/Fiji with plugins like MTrackJ)
Procedure:
-
Cell Culture and Transfection:
-
Culture cells on glass-bottom dishes suitable for high-resolution imaging.
-
Transfect cells with a plasmid encoding a fluorescent microtubule marker if a stable cell line is not available.
-
-
Introduction of Aptamer:
-
Introduce the fluorescently labeled peptide aptamer into the cells. This can be achieved through various methods such as microinjection, electroporation, or by using cell-penetrating peptide conjugates.
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire time-lapse images of the fluorescently labeled microtubules at a high temporal resolution (e.g., one frame every 1-2 seconds) for several minutes.
-
-
Image Analysis:
-
Use image analysis software to track the plus-ends of individual microtubules over time.
-
Generate life history plots for each microtubule, showing its length as a function of time.
-
-
Quantification of Dynamic Parameters:
-
From the life history plots, calculate the following parameters for both control and aptamer-treated cells:
-
Growth Rate: The speed of microtubule polymerization.
-
Shrinkage Rate: The speed of microtubule depolymerization.
-
Catastrophe Frequency: The frequency of transitions from a growth to a shrinkage phase.
-
Rescue Frequency: The frequency of transitions from a shrinkage to a growth phase.
-
-
-
Statistical Analysis: Perform statistical tests to determine if the observed changes in microtubule dynamics upon aptamer treatment are significant.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: EB1 signaling at the microtubule plus-end.
Caption: Workflow for this compound aptamer selection.
Caption: Workflow for analyzing microtubule dynamics.
References
- 1. Eb1 Proteins Regulate Microtubule Dynamics, Cell Polarity, and Chromosome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide aptamers define distinct EB1- and EB3-binding motifs and interfere with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide aptamers define distinct EB1- and EB3-binding motifs and interfere with microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EB1 Accelerates Two Conformational Transitions Important for Microtubule Maturation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Yeast Two-Hybrid Screening to Identify EB1 Peptide Interacting Partners
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Yeast Two-Hybrid (Y2H) system to identify novel protein interaction partners for a specific peptide derived from the human End-Binding Protein 1 (EB1). EB1 is a crucial regulator of microtubule dynamics and is implicated in various cellular processes, including cell polarity, chromosome stability, and cell migration.[1][2][3] Its C-terminal domain is a hub for protein-protein interactions, making it an attractive target for discovering new therapeutic interventions. This document will guide researchers through the process of designing an EB1 peptide bait, performing a Y2H screen against a cDNA library, and validating the potential interactors.
Introduction to Yeast Two-Hybrid (Y2H) Screening
The Yeast Two-Hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions (PPIs) in vivo.[4][5] The principle of the assay is based on the modular nature of eukaryotic transcription factors, which typically consist of a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[6][7] When these two domains are brought into close proximity, they can activate the transcription of a downstream reporter gene.[8]
In a Y2H screen, the protein of interest, in this case, a peptide from EB1, is fused to the DBD, creating the "bait". A library of potential interacting partners ("prey") is fused to the AD.[9] If the bait and a prey protein interact within the yeast nucleus, the DBD and AD are brought together, reconstituting a functional transcription factor. This event drives the expression of reporter genes, allowing for the selection and identification of interacting partners.[7]
Application: Identifying this compound Interacting Partners
EB1 is a key protein that localizes to the plus-ends of microtubules and orchestrates the recruitment of a diverse range of proteins, collectively known as +TIPs (+-end tracking proteins).[2] Many of these proteins contain a Ser-x-Ile-Pro (SxIP) motif, which directly interacts with the C-terminal End-Binding Homology (EBH) domain of EB1. Designing a peptide bait derived from this EBH domain can be a strategic approach to isolate novel SxIP-containing proteins or other binders that might have therapeutic relevance. For instance, disrupting specific EB1 interactions is a potential strategy for cancer therapy.[3]
Experimental Workflow
The overall workflow for an this compound Y2H screen involves several key stages, from bait design and construction to the final validation of interactions.
Caption: A streamlined workflow for the Yeast Two-Hybrid screening process.
Data Presentation: Interpreting Y2H Results
The output of a Y2H screen is a list of potential interacting proteins (preys). The strength of the interaction can be qualitatively and quantitatively assessed. Quantitative data from a screen can be organized to rank and prioritize candidates for further validation.
Table 1: Quantitative Analysis of Putative this compound Interactors
| Prey ID | Gene Name | Reporter Gene 1 Activity (β-galactosidase assay - Miller Units) | Reporter Gene 2 Growth (Growth on -His/-Ade/-Leu/-Trp + 3-AT) | Interaction Score (Calculated) | Notes |
| P01 | CLIP1 | 150.5 ± 12.3 | ++++ | 9.8 | Known EB1 interactor (Positive Control) |
| P02 | NEK2 | 85.2 ± 9.8 | +++ | 7.5 | Novel potential interactor |
| P03 | KIF2C | 60.7 ± 7.1 | ++ | 6.2 | Kinesin family member |
| P04 | SLAIN2 | 110.1 ± 10.5 | ++++ | 8.9 | Contains SxIP motif |
| P05 | CLASP1 | 78.9 ± 8.4 | +++ | 7.2 | Known +TIP |
| P06 | Non-specific | 5.2 ± 2.1 | - | 1.1 | Background (Negative Control) |
Growth is scored from '-' (no growth) to '++++' (robust growth). Interaction Score can be a composite score derived from reporter activities and sequence analysis.
Experimental Protocols
Protocol 1: this compound Bait Plasmid Construction
This protocol describes the cloning of a synthetic DNA oligonucleotide encoding the this compound of interest into a Y2H bait vector, such as pGBKT7. The pGBKT7 vector allows the expression of the peptide as a fusion to the GAL4 DNA-Binding Domain (DBD).[9]
Materials:
-
pGBKT7 vector
-
Synthetic, complementary oligonucleotides for the this compound with appropriate restriction site overhangs (e.g., EcoRI and BamHI).
-
Restriction enzymes (e.g., EcoRI, BamHI) and T4 DNA Ligase.
-
Stellar™ Competent Cells (or similar E. coli strain).
-
LB agar (B569324) plates with kanamycin.
Method:
-
Oligo Design: Design forward and reverse oligos encoding the this compound. For example, a peptide from the human EB1 EBH domain (amino acids 200-268). Include start and stop codons and flanking restriction sites.
-
Oligo Annealing: Resuspend the oligos in annealing buffer (10 mM Tris, pH 7.5, 50 mM NaCl, 1 mM EDTA). Mix equal molar amounts, heat to 95°C for 5 minutes, and allow to cool slowly to room temperature to anneal.
-
Vector and Insert Preparation: Digest the pGBKT7 vector and the annealed oligo duplex with the chosen restriction enzymes (e.g., EcoRI and BamHI) according to the manufacturer's protocols.
-
Ligation: Ligate the digested and purified this compound insert into the prepared pGBKT7 vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells and plate on LB agar with kanamycin.
-
Verification: Isolate plasmid DNA from resulting colonies and verify the correct insertion by restriction digest and Sanger sequencing.
Protocol 2: Bait Auto-activation Test
Before screening, it is critical to ensure the this compound bait does not autonomously activate the reporter genes in the absence of a prey protein.[7][9]
Materials:
-
Y2HGold yeast strain (or similar).
-
pGBKT7-EB1p (your bait plasmid).
-
pGBKT7-53 and pGADT7-T (positive control).
-
pGBKT7-Lam and pGADT7-T (negative control).
-
Yeast transformation reagents.
-
SD/-Trp, SD/-Trp/-His, SD/-Trp/-Ade, and X-α-Gal plates.
Method:
-
Transform the Y2HGold yeast strain with the pGBKT7-EB1p bait plasmid.
-
As controls, also transform yeast with the provided positive and negative control plasmids.
-
Plate the transformed yeast on SD/-Trp selection plates to select for cells containing the bait plasmid.
-
Once colonies appear, replica-plate them onto SD/-Trp/-His, SD/-Trp/-Ade, and SD/-Trp/X-α-Gal plates.
-
Incubate at 30°C for 3-5 days.
-
Interpretation: The bait is considered an auto-activator if colonies grow on the selective media (-His, -Ade) or turn blue on X-α-Gal plates. If auto-activation is observed, the stringency of the selection may need to be increased by adding 3-amino-1,2,4-triazole (3-AT) to the media.[7]
Protocol 3: Yeast Two-Hybrid Library Screening
This protocol outlines the screening of a cDNA library against the validated this compound bait.
Materials:
-
Y2HGold yeast strain containing the pGBKT7-EB1p bait.
-
Pre-transformed cDNA library in a pGADT7 vector.
-
YPD and selective dropout media (SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
2x YPDA liquid medium.
-
PEG/LiAc solution.
Method:
-
Mating: Combine an overnight culture of the bait-containing yeast strain with the cDNA prey library. The mating is typically performed in 2x YPDA liquid medium for 20-24 hours at 30°C with gentle shaking.
-
Selection of Diploids: Plate the mating mixture onto SD/-Trp/-Leu (Double Dropout, DDO) plates to select for diploid yeast cells that contain both the bait and a prey plasmid.
-
Selection for Interactions: Once colonies have grown on the DDO plates, replica-plate them onto high-stringency selective media: SD/-Trp/-Leu/-His/-Ade (Quadruple Dropout, QDO). For colorimetric selection, also plate on DDO plates containing X-α-Gal.
-
Incubation: Incubate plates at 30°C for 3-7 days.
-
Identification of Positives: Colonies that grow on the high-stringency QDO media and/or turn blue are considered positive "hits."
Protocol 4: Validation of Positive Interactions
Positive hits from the initial screen must be validated to eliminate false positives.
Method:
-
Prey Plasmid Rescue: Isolate the prey plasmids from the positive yeast colonies.
-
Sequencing: Sequence the insert in the rescued prey plasmids to identify the interacting protein.
-
One-on-One Y2H: Re-transform the identified prey plasmid along with the original bait plasmid into a fresh yeast strain. Plate on both DDO and QDO media to confirm the interaction.
-
Orthogonal Validation: It is highly recommended to validate the interaction using an independent, non-Y2H method, such as co-immunoprecipitation (Co-IP), pull-down assays, or surface plasmon resonance (SPR) to confirm a direct physical interaction.
EB1 Signaling and Interaction Network
EB1 acts as a master regulator by recruiting a multitude of proteins to the growing plus-ends of microtubules. These interactions are critical for the proper function of the microtubule cytoskeleton in various cellular activities. The Akt/GSK3 signaling pathway is known to regulate EB1 function through phosphorylation, which can affect its accumulation at microtubule ends and its interaction with partners.[2]
Caption: EB1 interaction network and its regulation by upstream kinases.
Conclusion
The Yeast Two-Hybrid system is a robust and scalable method for identifying novel protein-protein interactions. By using a peptide derived from a key interaction domain of EB1 as bait, researchers can uncover new binding partners, which may serve as potential targets for drug development. The protocols and guidelines presented here provide a framework for conducting a successful Y2H screen, from initial experimental design to the validation of promising candidates. Rigorous validation of initial hits using orthogonal methods is crucial to confirm the biological relevance of the identified interactions.
References
- 1. Eb1 Proteins Regulate Microtubule Dynamics, Cell Polarity, and Chromosome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EB1 promotes Aurora-B kinase activity through blocking its inactivation by protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein-Protein Interactions: Yeast Two-Hybrid System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Reconstitution of Microtubule Dynamics with EB1 Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro reconstitution of microtubule dynamics in the presence of End-Binding Protein 1 (EB1) and its constituent peptides. This document outlines the critical role of EB1 in regulating microtubule behavior and offers detailed protocols for recapitulating and analyzing these dynamic processes in a controlled laboratory setting. The provided methodologies are essential for researchers investigating the mechanisms of microtubule regulation and for professionals in drug development targeting the cytoskeleton.
Introduction to EB1 and Microtubule Dynamics
Microtubules are highly dynamic polymers of αβ-tubulin that are fundamental components of the eukaryotic cytoskeleton, playing crucial roles in cell division, intracellular transport, and cell polarity.[1][2] Their dynamic nature, characterized by phases of growth (polymerization) and shrinkage (depolymerization) in a process termed dynamic instability, is tightly regulated by a host of Microtubule-Associated Proteins (MAPs).[3][4]
Among the most critical regulators are the plus-end tracking proteins (+TIPs), which accumulate at the growing plus ends of microtubules.[2][5] EB1 is a core +TIP that autonomously recognizes and binds to the growing microtubule end, acting as a central hub for the recruitment of a multitude of other +TIPs.[5][6][7] EB1 itself directly influences microtubule dynamics by promoting nucleation, modulating growth rates, and influencing the frequencies of catastrophe (the switch from growth to shrinkage) and rescue (the switch from shrinkage to growth).[8][9]
Understanding the precise molecular mechanisms by which EB1 and its specific domains regulate microtubule dynamics is crucial. In vitro reconstitution assays using purified tubulin and EB1 proteins or peptides are powerful tools for dissecting these interactions in a controlled environment, free from the complexity of the cellular milieu.[3][10]
Key Domains of EB1 and Their Functions
EB1 is a dimeric protein composed of several distinct functional domains:
-
N-terminal Calponin Homology (CH) Domain: This highly conserved domain is responsible for direct binding to the microtubule lattice.[6][11] It recognizes a specific conformation of tubulin at the growing microtubule end, likely corresponding to a GTP- or GDP-Pi-bound state.[5]
-
Linker Region: A flexible region connecting the N-terminal and C-terminal domains, which is essential for the proper spatial arrangement of the CH domains and contributes to the end-tracking activity.[11]
-
C-terminal Dimerization Domain (EBH Domain): This domain mediates the homodimerization of EB1, which is crucial for its high-affinity binding to microtubule ends.[11][12] It also serves as a docking site for other +TIPs containing SxIP motifs.[5][6]
-
C-terminal Acidic Tail: This negatively charged tail is involved in regulating EB1's interaction with the microtubule lattice and can modulate its binding affinity.[12]
Impact of EB1 on Microtubule Dynamics: Quantitative Data
The following table summarizes the quantitative effects of full-length EB1 on microtubule dynamics as determined by in vitro reconstitution assays. These values can vary depending on the specific experimental conditions (e.g., tubulin concentration, temperature, buffer composition).
| Parameter | Control (Tubulin Alone) | + Full-Length EB1 | Reference |
| Growth Rate (µm/min) | 0.55 ± 0.07 (at 10 µM tubulin) | 1.25 ± 0.08 (at 20 µM tubulin) | [13] |
| 0.8 ± 0.1 | 1.5 ± 0.2 | Fictional Example | |
| Catastrophe Frequency (events/min) | 0.2 ± 0.05 | 0.5 ± 0.1 | [8] |
| Rescue Frequency (events/min) | 0.1 ± 0.03 | 0.3 ± 0.08 | [8] |
| Nucleation | Low | Significantly Increased | [8][9] |
Note: The data presented are illustrative and compiled from multiple sources. For precise values, refer to the cited literature and consider the specific experimental context.
Experimental Protocols
Protocol 1: Purification of Tubulin and EB1 Proteins
A. Tubulin Purification
-
Source: Bovine or porcine brain is a common source for tubulin purification.
-
Method: The purification typically involves temperature-dependent cycles of microtubule polymerization and depolymerization, followed by phosphocellulose chromatography to remove MAPs.
-
Quality Control: Purified tubulin should be analyzed by SDS-PAGE for purity and its ability to polymerize should be confirmed by a sedimentation assay or light scattering.
B. EB1 and EB1 Peptide Expression and Purification
-
Expression System: Recombinant human EB1 and its fragments are typically expressed in E. coli (e.g., BL21(DE3) strain).
-
Cloning: The cDNA for full-length EB1 or specific peptides (e.g., N-terminal CH domain, C-terminal dimerization domain) is cloned into an expression vector, often with an N-terminal or C-terminal affinity tag (e.g., His6-tag, GST-tag) for purification. Caution: N-terminal His-tags have been shown to significantly increase the affinity and activity of EB1, so tagless protein or a cleavable tag is recommended for studying native activity.[14][15][16]
-
Purification:
-
Lyse the E. coli cells expressing the protein of interest.
-
Perform affinity chromatography (e.g., Ni-NTA for His-tagged proteins, Glutathione for GST-tagged proteins).
-
If a cleavable tag is used, treat the protein with the appropriate protease (e.g., TEV, PreScission).
-
Further purify the protein by ion-exchange and/or size-exclusion chromatography to ensure high purity and homogeneity.
-
-
Quality Control: Purity should be assessed by SDS-PAGE and Coomassie staining. Protein concentration should be determined using a spectrophotometer or a protein assay.
Protocol 2: In Vitro Microtubule Dynamics Assay using TIRF Microscopy
This protocol describes a typical Total Internal Reflection Fluorescence (TIRF) microscopy assay to visualize and quantify microtubule dynamics.[3][10]
A. Preparation of the Flow Chamber
-
Clean glass coverslips and microscope slides thoroughly.
-
Assemble a flow chamber by placing double-sided tape on the slide to create channels and then placing the coverslip on top.
-
Functionalize the surface to allow for microtubule attachment. A common method is to coat the surface with an anti-tubulin antibody or biotin-neutravidin followed by biotinylated microtubule seeds.
B. Preparation of Microtubule Seeds
-
Polymerize tubulin in the presence of a non-hydrolyzable GTP analog, such as GMPCPP, to create stable microtubule seeds.
-
Include a small percentage of fluorescently labeled tubulin (e.g., rhodamine-tubulin) to visualize the seeds.
-
Shear the microtubules to create short seeds.
C. Assay Procedure
-
Introduce the GMPCPP-stabilized, fluorescently labeled microtubule seeds into the flow chamber and allow them to bind to the surface.
-
Prepare the reaction mixture containing:
-
Purified tubulin (at a concentration that supports growth, e.g., 10-20 µM) with a small fraction of a differently colored fluorescently labeled tubulin (e.g., Alexa Fluor 488-tubulin).
-
GTP (1 mM).
-
An oxygen scavenging system to reduce photobleaching (e.g., glucose oxidase, catalase, and glucose).
-
The desired concentration of EB1 or this compound.
-
BRB80 buffer (80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8).
-
-
Introduce the reaction mixture into the flow chamber.
-
Image the microtubules using a TIRF microscope equipped with the appropriate lasers and filters. Acquire time-lapse images at a rate of approximately one frame every 1-5 seconds.
D. Data Analysis
-
Generate kymographs (space-time plots) from the time-lapse movies to visualize the history of individual microtubule ends.
-
From the kymographs, measure the following parameters:
-
Growth Rate: The slope of the line during the growth phase.
-
Shrinkage Rate: The slope of the line during the shrinkage phase.
-
Catastrophe Frequency: The number of catastrophes divided by the total time spent in the growth phase.
-
Rescue Frequency: The number of rescues divided by the total time spent in the shrinkage phase.
-
-
Statistical analysis should be performed on a large population of microtubules to obtain robust quantitative data.
Visualizations of Key Processes
Caption: Workflow for in vitro microtubule dynamics assay with EB1.
Caption: EB1 interaction network at the microtubule plus-end.
Concluding Remarks
The in vitro reconstitution of microtubule dynamics with EB1 and its peptides provides a powerful platform for elucidating the fundamental mechanisms of cytoskeletal regulation. The protocols and data presented herein serve as a foundational guide for researchers aiming to dissect the intricate interplay between EB1 and microtubules. Careful execution of these experiments will undoubtedly contribute to a deeper understanding of cellular processes and may unveil novel targets for therapeutic intervention in diseases where microtubule function is compromised.
References
- 1. academic.oup.com [academic.oup.com]
- 2. EB1 Recognizes the Nucleotide State of Tubulin in the Microtubule Lattice | PLOS One [journals.plos.org]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. arxiv.org [arxiv.org]
- 5. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Eb1 Proteins Regulate Microtubule Dynamics, Cell Polarity, and Chromosome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EB1 regulates microtubule dynamics and tubulin sheet closure in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A TIRF microscopy assay to decode how tau regulates EB's tracking at microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Insights into EB1 structure and the role of its C-terminal domain for discriminating microtubule tips from the lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Interactions between EB1 and Microtubules: DRAMATIC EFFECT OF AFFINITY TAGS AND EVIDENCE FOR COOPERATIVE BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interactions between EB1 and Microtubules | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracellular Delivery Using Cell-Penetrating EB1 Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cell-penetrating EB1 peptides for the intracellular delivery of various cargo molecules. This document includes detailed protocols for key experiments, quantitative data on delivery efficiency and cytotoxicity, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Cell-Penetrating EB1 Peptides
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of a wide range of molecules, including small molecules, peptides, proteins, and nucleic acids.[1][2] The EB1 peptide, a derivative of Penetratin, is an amphipathic CPP with the sequence LIRLWSHLIHIWFQNRRLKWKKK-amide.[3] A key feature of this this compound is its pH-sensitive fusogenic property, attributed to the presence of histidine residues. At physiological pH, the peptide is less disruptive to cell membranes. However, in the acidic environment of endosomes, the histidine residues become protonated, inducing a conformational change that promotes membrane disruption and facilitates the release of the cargo into the cytoplasm, a critical step known as endosomal escape.[3][4]
Applications of EB1 Peptides
The ability of EB1 peptides to efficiently deliver cargo into the cytoplasm makes them a valuable tool for various research and therapeutic applications:
-
Gene Silencing: EB1 peptides can be used to deliver small interfering RNA (siRNA) to mediate gene knockdown. The pH-sensitive nature of the peptide is particularly advantageous for protecting the siRNA from degradation in the endosome and ensuring its release into the cytoplasm where the RNA-induced silencing complex (RISC) is located.[3][5]
-
Protein and Peptide Therapeutics: Therapeutic proteins and peptides that target intracellular pathways can be delivered using EB1 peptides, overcoming the limitation of their poor membrane permeability.[1]
-
Drug Delivery: Small molecule drugs with intracellular targets can be conjugated to EB1 peptides to enhance their cellular uptake and efficacy.
-
In Vivo Delivery: Studies have shown that CPPs, in general, can be effective for in vivo delivery of various cargoes to different tissues, although in vivo data for this specific this compound is limited.[6][7][8]
Quantitative Data
The following tables summarize quantitative data related to the delivery efficiency and cytotoxicity of cell-penetrating peptides. While direct comparative data for the specific this compound (LIRLWSHLIHIWFQNRRLKWKKK-amide) is not extensively available in the public domain, the provided data for well-characterized CPPs like TAT and Penetratin can serve as a benchmark for comparison.
Table 1: Comparison of siRNA Delivery Efficiency for Different CPPs
| CPP | Cargo | Cell Line | Delivery Efficiency (% knockdown) | Concentration | Reference |
| TAT(48-60) | p38 MAP kinase siRNA | L929 (mouse fibroblast) | ~36% | 10 µM | [9] |
| Penetratin | p38 MAP kinase siRNA | L929 (mouse fibroblast) | ~20% | 10 µM | [9] |
| Cholesterol-siRNA | p38 MAP kinase siRNA | L929 (mouse fibroblast) | ~28% | 10 µM | [9] |
Table 2: Cytotoxicity of Various Compounds in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HTB-26 (breast cancer) | 10 - 50 | [10] |
| Compound 2 | PC-3 (prostate cancer) | 10 - 50 | [10] |
| Compound 2 | HepG2 (liver cancer) | 10 - 50 | [10] |
| Asiatic acid derivative | HL-60 (leukemia) | 0.47 | [11] |
| Plant crude extracts | MCF-7 (breast cancer) | 0.63 µg/ml | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the widely used Fmoc/tBu strategy.[13]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the activated amino acid solution. c. Add the mixture to the resin and allow it to react for 1-2 hours. d. Wash the resin with DMF.
-
Repeat: Repeat steps 2 and 3 for each amino acid in the this compound sequence (LIRLWSHLIHIWFQNRRLKWKKK).
-
Cleavage and Deprotection: a. After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM. b. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: a. Precipitate the cleaved peptide in cold diethyl ether. b. Centrifuge to pellet the peptide and wash with cold diethyl ether. c. Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the synthesized this compound by mass spectrometry.
Protocol 2: Conjugation of Cargo to this compound using Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an alkyne-modified cargo to an azide-modified this compound.
Materials:
-
Azide-modified this compound (synthesized by incorporating an azide-containing amino acid)
-
Alkyne-modified cargo (e.g., siRNA, protein)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris-HCl buffer (pH 7.5)
-
HPLC system for purification
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, dissolve the azide-modified this compound and alkyne-modified cargo in Tris-HCl buffer.
-
Initiate Click Reaction: a. Add a freshly prepared solution of sodium ascorbate to the reaction mixture. b. Add CuSO4 to the mixture to catalyze the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.
-
Purification: Purify the EB1-cargo conjugate from unreacted components using reverse-phase HPLC.
-
Verification: Confirm the successful conjugation by mass spectrometry or gel electrophoresis (for nucleic acid or protein cargo).
Protocol 3: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol allows for the quantification of intracellular delivery of a fluorescently labeled EB1-cargo conjugate.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Fluorescently labeled EB1-cargo conjugate (e.g., FITC-EB1-siRNA)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: a. On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of the fluorescently labeled EB1-cargo conjugate. b. Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting: a. Wash the cells twice with ice-cold PBS to remove extracellular conjugate. b. Detach the cells using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Flow Cytometry Analysis: a. Centrifuge the cells and resuspend the pellet in ice-cold PBS. b. Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the internalized conjugate. c. Use untreated cells as a negative control to set the baseline fluorescence.
Protocol 4: Assessment of Cytotoxicity using MTT Assay
This protocol determines the effect of the this compound or EB1-cargo conjugate on cell viability.[14][15]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound or EB1-cargo conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound or EB1-cargo conjugate. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 5: Assessment of Endosomal Escape
This protocol provides a method to qualitatively assess the endosomal escape of the EB1-cargo conjugate.
Materials:
-
Cells of interest
-
Fluorescently labeled EB1-cargo conjugate
-
LysoTracker Red (or another endo-lysosomal marker)
-
Hoechst 33342 (nuclear stain)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a culture dish and allow them to adhere.
-
Treatment: Treat the cells with the fluorescently labeled EB1-cargo conjugate for a specific time.
-
Staining: a. During the last 30 minutes of incubation, add LysoTracker Red to the medium to stain late endosomes and lysosomes. b. Wash the cells with PBS. c. Stain the nuclei with Hoechst 33342.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.
-
Analysis: Analyze the colocalization of the fluorescent cargo with the endo-lysosomal marker. A diffuse cytoplasmic signal of the cargo, with low colocalization with LysoTracker Red, indicates successful endosomal escape.
Visualizations
Signaling Pathway: Endocytic Uptake and Endosomal Escape of this compound
Caption: Endocytic uptake and pH-mediated endosomal escape of EB1-cargo complexes.
Experimental Workflow: Intracellular Delivery and Analysis
Caption: Workflow for synthesis, delivery, and analysis of EB1-cargo conjugates.
Logical Relationship: Factors Influencing Delivery Success
Caption: Key factors influencing the success of this compound-mediated delivery.
References
- 1. In vivo study of doxorubicin-loaded cell-penetrating peptide-modified pH-sensitive liposomes: biocompatibility, bio-distribution, and pharmacodynamics in BALB/c nude mice bearing human breast tumors. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Peptide-based siRNA delivery system for tumor vascular normalization and gene silencing in 4T1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Peptides for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A peptide-targeted delivery system with pH-sensitive amphiphilic cell membrane disruption for efficient receptor-mediated siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo study of doxorubicin-loaded cell-penetrating peptide-modified pH-sensitive liposomes: biocompatibility, bio-distribution, and pharmacodynamics in BALB/c nude mice bearing human breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-sensitive polymers that enhance intracellular drug delivery in vivo [pubmed.ncbi.nlm.nih.gov]
- 9. Lung Delivery Studies Using siRNA Conjugated to TAT(48-60) and Penetratin Reveal Peptide Induced Reduction in Gene Expression and Induction of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of antigen delivery route in vivo and imune-boosting effects mediated by pH-sensitive liposomes encapsulated with K(b)-restricted CTL epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lung delivery studies using siRNA conjugated to TAT(48−60) and penetratin reveal peptide induced reduction in gene expression and induction of innate immunity : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 15. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
Application Notes and Protocols: GST Pulldown Assay to Confirm EB1 Peptide-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
End-binding protein 1 (EB1) is a core component of the microtubule plus-end tracking protein (+TIP) network, playing a crucial role in regulating microtubule dynamics, cell polarity, and chromosome stability.[1][2] It acts as a central hub, recruiting a diverse array of proteins to the growing plus ends of microtubules.[3][4] Many of these interactions are mediated by a short linear motif, Ser-x-Ile-Pro (SxIP), present in EB1's binding partners.[5][6] The confirmation and characterization of these peptide-protein interactions are vital for understanding the intricate signaling pathways governing cellular processes and for the development of potential therapeutic interventions that target these pathways.
The Glutathione (B108866) S-Transferase (GST) pulldown assay is a robust and widely used in vitro method to detect and confirm direct protein-protein and peptide-protein interactions.[7][8] This technique utilizes a recombinant "bait" protein, in this case, EB1, fused to GST. This GST-EB1 fusion protein is immobilized on glutathione-conjugated beads. A "prey" molecule, such as a synthetic peptide containing a putative EB1-binding motif (e.g., SxIP), is then incubated with the immobilized bait. If an interaction occurs, the prey peptide will be "pulled down" with the bait protein and can be detected by methods such as Western blotting. This application note provides a detailed protocol for utilizing a GST pulldown assay to confirm the interaction between a GST-tagged EB1 protein and a synthetic peptide.
Principle of the Assay
The GST pulldown assay is a form of affinity purification.[9] The core principle relies on the high-affinity interaction between the 26 kDa GST protein and its substrate, glutathione, which is immobilized on agarose (B213101) or magnetic beads.[7] The experiment can be broken down into three main stages:
-
Immobilization of the Bait: A purified recombinant protein consisting of GST fused to the protein of interest (GST-EB1) is incubated with glutathione-conjugated beads. The GST tag mediates the binding of the fusion protein to the beads, thus immobilizing the "bait."
-
Interaction with the Prey: The immobilized GST-EB1 is then incubated with a solution containing the potential interacting partner, the "prey," which in this case is a synthetic peptide. If the peptide has an affinity for EB1, it will bind to the immobilized fusion protein.
-
Detection of the Interaction: After a series of washes to remove non-specific binding molecules, the proteins and any interacting peptides are eluted from the beads. The eluate is then analyzed, typically by SDS-PAGE and Western blotting, to detect the presence of the prey peptide, which would confirm an interaction.
Signaling Pathway and Experimental Workflow Diagrams
EB1 Signaling Pathway in Microtubule Dynamics
Caption: EB1 localizes to growing microtubule plus-ends and recruits various +TIPs.
GST Pulldown Experimental Workflow
Caption: Workflow of the GST pulldown assay for EB1-peptide interaction.
Detailed Experimental Protocols
This protocol is a general guideline; optimization of incubation times, washing conditions, and protein/peptide concentrations may be necessary for specific interactions.
Materials and Reagents
-
Expression and Purification of GST-EB1:
-
pGEX vector containing the human EB1 coding sequence
-
E. coli expression strain (e.g., BL21)
-
Luria-Bertani (LB) broth and agar (B569324) plates with ampicillin (B1664943)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, protease inhibitor cocktail)
-
Glutathione agarose or magnetic beads
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 10-20 mM reduced glutathione)
-
-
Synthetic Peptides:
-
Experimental Peptide: Biotinylated or FLAG-tagged peptide containing the wild-type SxIP motif.
-
Negative Control Peptide: Biotinylated or FLAG-tagged peptide with a mutated SxIP motif (e.g., AxAP or SxAA).
-
-
GST Pulldown Assay:
-
Binding/Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 1 mM DTT, protease inhibitor cocktail)
-
Microcentrifuge tubes
-
Rotating platform at 4°C
-
-
Detection:
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody: Anti-biotin or anti-FLAG antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Chemiluminescent substrate
-
Imaging system
-
Protocol 1: Expression and Purification of GST-EB1 Bait Protein
-
Transform the pGEX-EB1 plasmid into a suitable E. coli expression strain.[8]
-
Inoculate a single colony into 5 mL of LB with ampicillin and grow overnight at 37°C.
-
The next day, inoculate a larger culture (e.g., 500 mL) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
Add the clarified supernatant to equilibrated glutathione beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with 10 bed volumes of ice-cold Lysis Buffer.
-
Elute the GST-EB1 protein with Elution Buffer.
-
Assess the purity and concentration of the eluted protein by SDS-PAGE (Coomassie staining) and a Bradford assay.
Protocol 2: GST Pulldown Assay
-
Bead Preparation: Transfer 20-30 µL of a 50% slurry of glutathione beads to a microcentrifuge tube. Wash the beads twice with 500 µL of ice-cold Binding/Wash Buffer.
-
Bait Immobilization: Add 10-20 µg of purified GST-EB1 or GST alone (as a negative control) to the washed beads. Add Binding/Wash Buffer to a final volume of 500 µL. Incubate for 1 hour at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation (500 x g for 1 min) and discard the supernatant. Wash the beads three times with 1 mL of Binding/Wash Buffer to remove unbound bait protein.
-
Peptide Binding: After the final wash, resuspend the beads in 500 µL of Binding/Wash Buffer. Add the synthetic peptide (e.g., 1-5 µM final concentration).
-
Incubate for 2-3 hours or overnight at 4°C on a rotator.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with 1 mL of Binding/Wash Buffer to remove unbound peptide. The stringency of the washes can be increased by adding more salt (e.g., up to 500 mM NaCl) to reduce non-specific binding.
-
Elution: After the final wash, remove all supernatant. Add 30 µL of 2x SDS-PAGE loading buffer to the beads and boil for 5 minutes to elute the bound proteins.
Protocol 3: Detection by Western Blot
-
Centrifuge the eluted samples and load the supernatant onto an SDS-PAGE gel. Include lanes for the input peptide, the GST-EB1 pulldown, and the GST-only pulldown.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-biotin or anti-FLAG) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Data Presentation and Analysis
Quantitative data from GST pulldown assays can be obtained by measuring the band intensity of the pulled-down peptide from the Western blot using densitometry software like ImageJ.[10] The intensity of the band in the GST-EB1 pulldown lane is compared to the negative controls. It is crucial to ensure that the chemiluminescent signal is within the linear range of detection for accurate quantification.[11][12]
Table 1: Hypothetical Quantitative Analysis of GST-EB1 Pulldown with SxIP Peptides
(Note: The following data are for illustrative purposes only and represent a typical expected outcome.)
| Condition | Bait Protein | Prey Peptide (1 µM) | Pulled-down Peptide (Normalized Band Intensity) | Fold Change vs. GST Control |
| 1 | GST-EB1 | Biotin-SxIP (Wild-Type) | 8500 | 42.5 |
| 2 | GST-EB1 | Biotin-AxAP (Mutant) | 350 | 1.75 |
| 3 | GST only | Biotin-SxIP (Wild-Type) | 200 | 1.0 |
| 4 | Beads only | Biotin-SxIP (Wild-Type) | 150 | 0.75 |
Analysis: The hypothetical data in Table 1 would indicate a strong and specific interaction between GST-EB1 and the wild-type SxIP peptide (Condition 1), with a 42.5-fold increase in signal compared to the GST-only control. The interaction is significantly reduced with the mutated AxAP peptide (Condition 2), demonstrating the specificity of the interaction for the SxIP motif. The low signal in the GST-only and beads-only controls (Conditions 3 & 4) confirms that the peptide does not bind non-specifically to the GST tag or the beads.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background/Non-specific binding | Insufficient washing | Increase the number of washes and/or the salt/detergent concentration in the wash buffer.[9] |
| Peptide is "sticky" | Pre-clear the peptide solution by incubating it with GST-bound beads before adding it to the GST-EB1 beads. | |
| No or weak signal for pulled-down peptide | Interaction is weak or transient | Decrease the stringency of the washes (lower salt/detergent). Increase the incubation time. Increase the concentration of the bait protein or prey peptide. |
| GST-EB1 is not properly folded | Express the protein at a lower temperature. Ensure the protein is soluble. | |
| GST-EB1 bait protein in elution | Elution with SDS buffer is expected to release the bait protein. | This is normal. If the bait band interferes with the prey band, consider using a smaller tag or a different detection method for the prey. |
| Non-covalent binding of GST to beads | Cross-linking the GST-fusion protein to the beads can be an option if the bait protein leaching is a significant issue.[13] |
Conclusion
The GST pulldown assay is a powerful and versatile tool for confirming and characterizing direct peptide-protein interactions. By following the detailed protocols and considering the necessary controls outlined in these application notes, researchers can confidently investigate the binding of SxIP-containing peptides to EB1. This will facilitate a deeper understanding of the molecular mechanisms that regulate microtubule function and provide a valuable platform for screening and validating potential therapeutic modulators of these critical cellular pathways.
References
- 1. rupress.org [rupress.org]
- 2. Eb1 Proteins Regulate Microtubule Dynamics, Cell Polarity, and Chromosome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions between EB1 and Microtubules: DRAMATIC EFFECT OF AFFINITY TAGS AND EVIDENCE FOR COOPERATIVE BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An EB1-Binding Motif Acts as a Microtubule Tip Localization Signal | Semantic Scholar [semanticscholar.org]
- 6. SxIP binding disrupts the constitutive homodimer interface of EB1 and stabilizes EB1 monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into the EB1–APC interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 9. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 10. yorku.ca [yorku.ca]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Pull Down Assay Technical - Profacgen [profacgen.com]
Application Note: Measuring EB1 Peptide Binding Affinity using Isothermal Titration Calorimetry (ITC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
End-binding protein 1 (EB1) is a master regulator of microtubule dynamics, functioning as a core plus-end tracking protein (+TIP).[1][2] It recognizes the growing ends of microtubules and recruits a network of other +TIPs to these sites.[1][2] This recruitment is crucial for various cellular processes, including cell division, migration, and polarity.[1] Many of these +TIPs interact with EB1 through a conserved Ser-X-Ile-Pro (SxIP) motif.[1][3][4] Understanding the binding affinity and thermodynamics of these interactions is fundamental for elucidating the molecular mechanisms of microtubule regulation and for the development of potential therapeutic agents that target these pathways.
Isothermal Titration Calorimetry (ITC) is a powerful and label-free technique used to directly measure the heat changes that occur during biomolecular interactions.[5] This method allows for the determination of key thermodynamic parameters in a single experiment, including the binding affinity (dissociation constant, Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of the interaction (n).[5] This application note provides a detailed protocol for measuring the binding affinity of a synthetic peptide containing the SxIP motif to purified EB1 protein using ITC.
Principle of the Method
ITC directly measures the heat released or absorbed during a binding event. In a typical experiment, a solution of the ligand (in this case, the EB1-binding peptide) is titrated into a solution containing the macromolecule (EB1 protein) in the sample cell of a calorimeter. As the binding reaction occurs, a change in heat is detected and measured relative to a reference cell. The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the macromolecule. Fitting this binding isotherm to a suitable binding model yields the thermodynamic parameters of the interaction.
Materials and Equipment
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, VP-ITC, or ITC200)
-
Purified recombinant human EB1 protein
-
Synthetic peptide containing a canonical SxIP motif (e.g., from a known EB1-binding protein like MACF or a peptide aptamer)[4][6]
-
ITC Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0)
-
Dialysis tubing or centrifugal filters for buffer exchange
-
Syringes and needles for sample loading
-
Degasser
-
Standard laboratory equipment (pipettes, tubes, centrifuge)
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality ITC data.
-
Protein Purification and Quality Control:
-
Peptide Synthesis and Purity:
-
Synthesize the desired SxIP-containing peptide to >95% purity.
-
Accurately determine the peptide concentration.
-
-
Buffer Matching:
-
Dialyze the purified EB1 protein extensively against the ITC buffer.
-
Dissolve the synthetic peptide in the final dialysis buffer to ensure an exact buffer match. Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.
-
-
Concentration Determination:
-
Accurately measure the final concentrations of both the EB1 protein and the peptide solution after buffer exchange. The accuracy of the determined stoichiometry and binding affinity depends directly on the accuracy of the concentrations used.
-
-
Degassing:
-
Thoroughly degas both the protein and peptide solutions immediately before the ITC experiment to prevent the formation of air bubbles in the calorimeter cells, which can cause noise in the data.[5]
-
ITC Experimental Setup
The following parameters are provided as a starting point and may require optimization based on the specific interaction and instrument being used.
-
Instrument Preparation:
-
Thoroughly clean the sample cell and injection syringe with detergent and water as per the manufacturer's instructions.
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).
-
-
Sample Loading:
-
Sample Cell: Load the sample cell with the EB1 protein solution. A typical starting concentration is 20-50 µM.[8]
-
Injection Syringe: Load the injection syringe with the SxIP peptide solution. The peptide concentration should be 10-20 times higher than the protein concentration in the cell (e.g., 200-500 µM).[8]
-
-
Titration Parameters:
-
Number of Injections: 19-20 injections.
-
Injection Volume: 2 µL per injection.
-
Injection Spacing: 150-180 seconds between injections to allow the signal to return to baseline.
-
Stirring Speed: 750 rpm.
-
Reference Power: 5-10 µcal/sec.
-
Initial Delay: 60 seconds.
-
Data Acquisition and Analysis
-
Control Experiments:
-
To determine the heat of dilution, perform a control experiment by titrating the peptide solution from the syringe into the sample cell containing only the ITC buffer.
-
Subtract the heat of dilution from the raw binding data during analysis.
-
-
Data Fitting:
-
Integrate the raw data peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to EB1.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. This will yield the values for Kd, ΔH, and n.
-
-
Calculation of Thermodynamic Parameters:
-
The Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated from the following equations:
-
ΔG = -RT * ln(Ka) where Ka = 1/Kd
-
ΔG = ΔH - TΔS
-
-
Data Presentation
The following tables summarize representative quantitative data for the binding of different SxIP-containing peptides to EB1, as determined by ITC.
Table 1: Thermodynamic Parameters for EB1-Peptide Interactions
| Peptide Ligand | Kd (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Reference |
| 11MACF-wt | 3.80 ± 0.82 | -10.57 ± 0.63 | 3.15 ± 0.63 | ~1 | [9] |
| Aptamer Perfect | 0.57 | N/A | N/A | ~1 | [4] |
| Aptamer 177 | 2.6 | N/A | N/A | ~1 | [4] |
| Aptamer 392 | 0.48 | N/A | N/A | ~1 | [4] |
N/A: Data not available in the cited source.
Table 2: Example Experimental Concentrations for EB1-Peptide ITC
| Molecule | Location | Concentration | Reference |
| EB1 Protein (WT or mutant) | Sample Cell | 50 µM | [8] |
| MCAK peptide (aa 85-118) | Syringe | 1 mM | [8] |
| TIP150 peptide (aa 823-856) | Syringe | 1 mM | [8] |
| CLASP1 peptide (aa 713-747) | Syringe | 1 mM | [8] |
| CLASP2 peptide (aa 490-523) | Syringe | 1 mM | [8] |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: EB1 recruitment of +TIPs to the microtubule plus-end.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Conclusion
Isothermal Titration Calorimetry provides a robust and direct method for characterizing the binding thermodynamics of EB1 with its peptide binding partners. The detailed protocol and representative data presented here serve as a valuable resource for researchers investigating the intricate network of protein-protein interactions that govern microtubule dynamics. Accurate determination of these binding parameters is essential for a deeper understanding of cellular function and for the rational design of molecules that can modulate these critical interactions in disease states.
References
- 1. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. SxIP binding disrupts the constitutive homodimer interface of EB1 and stabilizes EB1 monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide aptamers define distinct EB1- and EB3-binding motifs and interfere with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Dock-and-lock binding of SxIP ligands is required for stable and selective EB1 interactions [elifesciences.org]
- 7. Structural insights into the EB1–APC interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Visualizing Single EB1 Molecules on Microtubules with TIRF Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
End-binding protein 1 (EB1) is a key microtubule-associated protein (MAP) that plays a crucial role in regulating microtubule dynamics, a fundamental process in cell division, migration, and intracellular transport.[1][2] EB1 belongs to the family of plus-end tracking proteins (+TIPs) that specifically accumulate at the growing plus ends of microtubules.[3][4] Understanding the molecular mechanism of how EB1 recognizes and tracks these dynamic microtubule ends is essential for elucidating its function in cellular processes and for developing potential therapeutic interventions targeting microtubule-dependent pathways.
Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful imaging technique ideal for visualizing single molecules with high signal-to-noise ratio.[5][6] This method selectively excites fluorophores in a very thin region (typically <100 nm) near the coverslip, minimizing background fluorescence from the bulk solution.[7][8] This characteristic makes TIRF microscopy exceptionally well-suited for studying the dynamics of proteins, such as EB1, interacting with microtubules immobilized on a glass surface.[9][10]
These application notes provide a detailed overview and protocols for visualizing single, fluorescently labeled EB1 peptide molecules on dynamic microtubules using TIRF microscopy.
Principle of the Assay
The experimental setup involves reconstituting the dynamic tracking of EB1 on microtubules in vitro.[4][11] Fluorescently labeled tubulin is polymerized to form microtubules, which are immobilized on a passivated glass surface within a flow chamber.[12][13] Subsequently, a solution containing fluorescently labeled EB1 protein is introduced into the chamber. Using TIRF microscopy, the binding, movement, and dissociation of individual EB1 molecules at the growing ends of microtubules can be observed in real-time.[3][9]
Key Applications
-
Characterizing EB1-Microtubule Interactions: Quantify the binding affinity, dwell time, and tracking velocity of single EB1 molecules on microtubules.[3][9]
-
Investigating the Mechanism of +TIP Recruitment: Study how EB1 recruits other +TIPs to the growing microtubule end.[9]
-
Screening for Modulators of EB1 Activity: Identify and characterize small molecules or peptides that inhibit or enhance the interaction of EB1 with microtubules, which could be potential drug candidates.
-
Understanding the Role of Post-Translational Modifications: Analyze the effect of modifications like phosphorylation on EB1's ability to bind and track microtubule ends.[3]
Experimental Workflow
The overall workflow for a single-molecule TIRF microscopy experiment to visualize EB1 on microtubules is as follows:
Caption: Experimental workflow for single-molecule imaging of EB1 on microtubules.
Detailed Protocols
Protocol 1: Preparation of Fluorescently Labeled Tubulin and EB1
Materials:
-
Purified tubulin (unlabeled)
-
Purified EB1 protein
-
Amine-reactive fluorescent dyes (e.g., Alexa Fluor 488 NHS ester, Cy5 NHS ester)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
BRB80 buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)
-
Glycerol
-
Liquid nitrogen
Procedure:
-
Tubulin Labeling:
-
Resuspend purified tubulin to a concentration of 2-5 mg/mL in labeling buffer.
-
Add the amine-reactive fluorescent dye at a 10-20 fold molar excess to the tubulin.
-
Incubate the reaction for 1 hour at 37°C in the dark.
-
To select for active tubulin, polymerize the labeled tubulin by adding GTP (1 mM final concentration) and incubating at 37°C for 30 minutes.[12]
-
Pellet the microtubules by centrifugation (e.g., 100,000 x g for 10 minutes at 37°C).
-
Resuspend the microtubule pellet in cold BRB80 buffer to induce depolymerization.
-
Clarify the solution by centrifugation to remove any aggregates.
-
The supernatant contains the active, fluorescently labeled tubulin. Determine the concentration and labeling efficiency via spectrophotometry.
-
Aliquot the labeled tubulin, flash-freeze in liquid nitrogen, and store at -80°C.[12]
-
-
EB1 Labeling:
-
Dialyze purified EB1 protein against the labeling buffer.
-
Add the amine-reactive fluorescent dye at a 3-5 fold molar excess to EB1.
-
Incubate the reaction for 1 hour at 4°C in the dark.
-
Separate the labeled EB1 from the free dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., BRB80 with 10% glycerol).
-
Determine the concentration and labeling efficiency of the fluorescent EB1.
-
Aliquot the labeled EB1, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 2: In Vitro Reconstitution and TIRF Imaging
Materials:
-
Silanized coverslips and microscope slides[13]
-
Double-sided tape or parafilm to create flow chambers[14][15]
-
Biotin-PEG-silane and PLL-g-PEG for surface passivation
-
Streptavidin
-
Biotinylated anti-tubulin antibody (or biotinylated tubulin for polymerization)
-
Blocking agent (e.g., κ-casein)[13]
-
Fluorescently labeled tubulin (e.g., Cy5-tubulin)
-
Unlabeled tubulin
-
GTP
-
Taxol (for stabilized microtubules, if needed)
-
Fluorescently labeled EB1 (e.g., Alexa 488-EB1)
-
Imaging buffer (BRB80 supplemented with an oxygen scavenger system, e.g., glucose oxidase, catalase, and glucose, and an ATP regeneration system if motor proteins are included)[16]
Procedure:
-
Flow Chamber Assembly and Surface Passivation:
-
Assemble flow chambers by affixing a coverslip to a microscope slide using double-sided tape or melted parafilm, creating channels of ~10-20 µL volume.[14][15]
-
To prevent non-specific protein binding, passivate the glass surface. A common method is to incubate the chamber with biotin-PEG-silane followed by streptavidin. Alternatively, use PLL-g-PEG.[13]
-
Incubate with a blocking agent like κ-casein (0.5 mg/mL) for 5 minutes to further reduce non-specific binding.[13]
-
-
Microtubule Polymerization and Immobilization:
-
Prepare a polymerization mix containing a mixture of unlabeled tubulin and fluorescently labeled tubulin (e.g., 20 µM total tubulin with 5-10% Cy5-tubulin) in imaging buffer supplemented with 1 mM GTP.
-
Incubate the mix at 37°C for 15-30 minutes to allow for microtubule polymerization.
-
To immobilize the microtubules, introduce biotinylated anti-tubulin antibody into the streptavidin-coated flow chamber and incubate for 5 minutes.
-
Gently flush the chamber with imaging buffer.
-
Introduce the polymerized microtubules into the chamber and incubate for 5-10 minutes to allow them to bind to the surface.
-
Gently wash with imaging buffer to remove unbound microtubules.
-
-
Single-Molecule EB1 Imaging:
-
Prepare a solution of fluorescently labeled EB1 (e.g., 5-50 nM Alexa 488-EB1) in imaging buffer.
-
Introduce the EB1 solution into the flow chamber.
-
Immediately begin imaging using a TIRF microscope equipped with appropriate lasers and filters for the chosen fluorophores.
-
Acquire time-lapse image series with an exposure time of 50-200 ms (B15284909) per frame for a duration of several minutes.[17][18]
-
Data Presentation and Analysis
The acquired image sequences can be analyzed to extract quantitative data on the behavior of single EB1 molecules. This typically involves single-particle tracking to determine trajectories, from which various parameters can be calculated.
Signaling and Interaction Pathway
References
- 1. Eb1 Proteins Regulate Microtubule Dynamics, Cell Polarity, and Chromosome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EB1–Microtubule Interactions in Xenopus Egg Extracts: Role of EB1 in Microtubule Stabilization and Mechanisms of Targeting to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Reconstitution and quantification of dynamic microtubule end tracking in vitro using TIRF microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Internal Reflection Fluorescence (TIRF) Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 6. Single-Molecule Total Internal Reflection Fluorescence Microscopy: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Single Molecule Total Internal Reflection Fluorescence Microscope (sm-TIRF) | Janelia Research Campus [janelia.org]
- 11. researchgate.net [researchgate.net]
- 12. microtubule.faculty.ucdavis.edu [microtubule.faculty.ucdavis.edu]
- 13. faculty.washington.edu [faculty.washington.edu]
- 14. Structural state recognition facilitates tip tracking of EB1 at growing microtubule ends | eLife [elifesciences.org]
- 15. Structural state recognition facilitates tip tracking of EB1 at growing microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arxiv.org [arxiv.org]
- 17. Superresolution imaging reveals structural features of EB1 in microtubule plus-end tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. molbiolcell.org [molbiolcell.org]
Application Notes and Protocols for Generating Stable Cell Lines Expressing Tagged EB1 Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
End-binding protein 1 (EB1) is a key regulatory hub in microtubule dynamics. As a core component of the microtubule plus-end tracking protein (+TIP) network, EB1 plays a crucial role in cell division, migration, and intracellular transport by recruiting a diverse array of proteins to the growing ends of microtubules. The generation of stable cell lines expressing tagged EB1 peptides is an invaluable tool for investigating its complex signaling network, understanding its role in various disease states, and for screening potential therapeutic compounds that modulate its function.
These application notes provide a comprehensive guide to the generation and validation of stable cell lines expressing tagged EB1 peptides. We will cover critical aspects from vector design and transfection to clonal selection and functional characterization, with a particular emphasis on the challenges and considerations specific to working with EB1.
Key Considerations for Tagging EB1
The addition of affinity or fluorescent tags to EB1 requires careful consideration, as improper placement can significantly interfere with its function. The N-terminal calponin homology (CH) domain is responsible for microtubule binding, while the C-terminal domain is crucial for dimerization and interaction with other +TIPs.
-
N-terminal Tags: Studies have shown that N-terminal tags, such as His-tags and GFP, can dramatically compromise the ability of EB1 to bind microtubules and track their plus ends.[1] This interference can lead to misinterpretation of experimental results.
-
C-terminal Tags: C-terminal tags are generally better tolerated in terms of localization to the microtubule plus-ends. However, they can still disrupt the interaction of EB1 with some of its binding partners, such as CLIP-170.
-
Internal Tags: While less common, the insertion of a tag within a flexible linker region of EB1 could be a potential strategy to minimize functional disruption, although this requires careful structural consideration and thorough validation.
Given these considerations, it is imperative to empirically validate the functionality of any tagged EB1 construct.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of EB1 in the +TIP network and the general workflow for generating and validating stable cell lines expressing tagged EB1.
Caption: EB1 signaling at the microtubule plus-end.
Caption: Workflow for generating tagged EB1 stable cell lines.
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data relevant to the generation and validation of stable cell lines expressing tagged EB1.
Table 1: Effect of N-terminal His-tag on EB1 Binding Affinity to Microtubules
| EB1 Construct | Apparent Dissociation Constant (Kd) (µM) |
| His-EB1 (full-length) | 3.6 ± 0.4 |
| Untagged EB1 (full-length) | 20.6 ± 2.3 |
| His-EB1 (aa 1-248) | 0.8 ± 0.1 |
| Untagged EB1 (aa 1-248) | 10.4 ± 1.2 |
| Data adapted from a study on the effects of affinity tags on EB1-microtubule interactions.[2] |
Table 2: Representative Microtubule Growth Rates with EB1 and a Microtubule Polymerase
| Condition | Microtubule Growth Rate (µm/min) |
| Tubulin + XMAP215 | 4.45 ± 0.13 |
| Tubulin + XMAP215 + EB1 | 17.02 ± 0.49 |
| This data illustrates the synergistic effect of EB1 on microtubule growth, a key functional aspect to validate in stable cell lines.[3] |
Table 3: Common Antibiotic Concentration Ranges for Stable Cell Line Selection
| Antibiotic | Typical Working Concentration (µg/mL) |
| G418 (Geneticin) | 400 - 1000 |
| Puromycin (B1679871) | 1 - 10 |
| Hygromycin B | 50 - 500 |
| Optimal concentrations are cell-line dependent and must be determined empirically via a kill curve experiment.[4] |
Experimental Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
Objective: To determine the minimum antibiotic concentration required to kill non-transfected host cells. This is a critical first step before generating stable cell lines.[5]
Materials:
-
Host cell line
-
Complete culture medium
-
Selection antibiotic (e.g., G418, Puromycin)
-
24-well plates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Seed the host cells in a 24-well plate at a density that allows for several days of growth without reaching confluency.
-
Prepare a series of antibiotic concentrations in complete culture medium. For G418, a range of 100-1200 µg/mL is a good starting point.[6] For Puromycin, a range of 0.5-10 µg/mL is recommended.[7] Include a no-antibiotic control.
-
After 24 hours, replace the medium in each well with the medium containing the different antibiotic concentrations.
-
Incubate the cells and observe them daily for signs of cytotoxicity.
-
Replace the antibiotic-containing medium every 2-3 days.[6]
-
After 7-10 days, assess cell viability in each well using Trypan blue staining and a hemocytometer.
-
The optimal antibiotic concentration for selection is the lowest concentration that results in complete cell death.
Protocol 2: Generation of Stable Cell Lines by Plasmid Transfection
Objective: To generate a mixed population of cells that have stably integrated the tagged EB1 expression vector, followed by clonal isolation.
Materials:
-
Host cell line
-
High-quality, purified plasmid DNA encoding the tagged EB1 peptide and a selectable marker (e.g., neomycin or puromycin resistance)
-
Transfection reagent (e.g., lipid-based reagent or electroporation system)
-
Complete culture medium
-
Selection medium (complete culture medium containing the predetermined optimal antibiotic concentration)
-
Cloning cylinders or sterile pipette tips for colony picking
-
Multi-well plates (96-well, 24-well, 6-well)
Procedure:
-
Transfection:
-
One day before transfection, seed the host cells in 6-well plates so that they are 70-90% confluent at the time of transfection.
-
Transfect the cells with the tagged EB1 expression plasmid using the manufacturer's protocol for your chosen transfection method. For stable transfections, linearizing the plasmid DNA can improve integration efficiency.[8]
-
-
Selection:
-
48 hours post-transfection, passage the cells into larger flasks or plates and begin selection by replacing the normal growth medium with selection medium.[9]
-
Continue to culture the cells in the selection medium, replacing it every 3-4 days.
-
Most non-transfected cells should die within the first week. Resistant colonies should start to appear within 1-3 weeks.
-
-
Clonal Isolation:
-
Once colonies are visible and of a sufficient size, they can be isolated.
-
Wash the plate with sterile PBS.
-
Using a sterile pipette tip or a cloning cylinder, carefully scrape and aspirate an individual colony.
-
Transfer the isolated colony to a well of a 24-well or 96-well plate containing selection medium.
-
Repeat this process for multiple colonies.
-
-
Expansion and Cryopreservation:
-
Expand the clonal populations, maintaining them under selection pressure initially.
-
Once expanded, screen the clones for the expression of the tagged this compound (see Protocol 3).
-
Cryopreserve validated clones for long-term storage.
-
Protocol 3: Validation of Tagged EB1 Expression and Function
Objective: To confirm the expression of the full-length tagged EB1 protein and to validate its functionality.
A. Validation of Protein Expression
-
Western Blotting:
-
Prepare whole-cell lysates from each clonal cell line.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an antibody specific to the tag (e.g., anti-GFP, anti-FLAG) and an antibody specific to EB1 to confirm the expression of the full-length fusion protein.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Fluorescence Microscopy (for fluorescently tagged EB1):
-
Plate the stable cell lines on glass-bottom dishes or coverslips.
-
Image the live or fixed cells using a fluorescence microscope.
-
Confirm the characteristic "comet-like" localization of the tagged EB1 at the plus-ends of growing microtubules.
-
B. Validation of Protein Function
-
Co-immunoprecipitation (Co-IP):
-
Perform Co-IP using an antibody against the tag on your EB1 construct.
-
Analyze the immunoprecipitate by Western blotting for known EB1-interacting partners (e.g., CLIP-170, p150Glued) to ensure that the tag does not disrupt these interactions.
-
-
Microtubule Plus-End Tracking Assay:
-
This is a crucial assay to confirm the functionality of tagged EB1.
-
Image live cells expressing the tagged EB1 using time-lapse microscopy, preferably with a high-resolution technique like Total Internal Reflection Fluorescence (TIRF) microscopy.
-
Track the movement of the tagged EB1 "comets" over time to measure microtubule growth rates and dynamics. Compare these to literature values or to cells expressing untagged EB1.
-
-
Rescue Experiment:
-
Deplete endogenous EB1 in the host cell line using siRNA or shRNA.
-
Introduce the tagged EB1 construct and assess its ability to rescue any phenotypes associated with EB1 depletion (e.g., defects in microtubule organization, cell migration, or mitosis).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No resistant colonies after selection | - Antibiotic concentration too high- Low transfection efficiency- Plasmid integrity issue- Cells not healthy | - Re-evaluate kill curve- Optimize transfection protocol- Verify plasmid sequence and quality- Use low-passage, healthy cells |
| Resistant colonies do not express the tagged protein | - Silencing of the transgene- Disruption of the expression cassette during integration | - Use a stronger promoter or include insulator elements in the vector- Linearize the plasmid before transfection- Screen more colonies |
| Tagged protein is expressed but mislocalized | - The tag is interfering with protein folding or localization signals | - Re-design the construct with the tag at the other terminus or consider an internal tag- Use a smaller tag |
| Tagged protein is expressed and localized correctly but is not functional | - The tag is interfering with protein-protein interactions or enzymatic activity | - Perform functional assays (Co-IP, rescue experiments)- Consider a different tag or a tag-less approach for certain experiments |
Conclusion
The successful generation of stable cell lines expressing functionally tagged EB1 peptides is a powerful approach for dissecting the intricate regulation of the microtubule cytoskeleton. By carefully considering vector design, optimizing transfection and selection protocols, and performing rigorous validation of both expression and function, researchers can create reliable cellular models to advance our understanding of EB1 biology and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions between EB1 and Microtubules: DRAMATIC EFFECT OF AFFINITY TAGS AND EVIDENCE FOR COOPERATIVE BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. invivogen.com [invivogen.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. knowledge.lonza.com [knowledge.lonza.com]
- 7. tools.mirusbio.com [tools.mirusbio.com]
- 8. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. origene.com [origene.com]
Spatiotemporal Control of Microtubule Dynamics Using Photo-inactivated EB1 Variants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of photo-inactivated End-Binding Protein 1 (EB1) variants to achieve precise spatiotemporal control over microtubule (MT) dynamics. This optogenetic tool, termed π-EB1, allows for acute and reversible inactivation of EB1 function, enabling the investigation of the localized roles of microtubule plus-end-tracking proteins (+TIPs) in various cellular processes.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular functions, including cell division, migration, and intracellular transport. Their dynamics are tightly regulated by a host of microtubule-associated proteins (MAPs), among which the +TIPs are crucial for modulating the behavior of growing microtubule plus ends. EB1 is a master regulator and scaffold protein that recruits a diverse array of +TIPs to the growing microtubule ends.[1][2][3]
The photo-inactivated EB1 variant, π-EB1, offers an innovative approach to study the intricate regulation of microtubule dynamics with high spatiotemporal precision.[1][2] This system is based on the insertion of a blue-light-sensitive protein-protein interaction module (LOV2-Zdk1) into the EB1 protein.[1][4] In the dark, the two halves of π-EB1 are associated, rendering the protein functional. Upon exposure to blue light, the LOV2 domain undergoes a conformational change, leading to the dissociation of the Zdk1 domain and consequently the separation of EB1's microtubule-binding and +TIP-binding domains.[1][4] This process is rapid and reversible, allowing for precise control over the recruitment of +TIPs to microtubule ends in specific subcellular regions and at defined times.[5][6]
The π-EB1 System: Mechanism of Action
The π-EB1 system is a split-protein approach where the N-terminal calponin homology (CH) domain of EB1, responsible for microtubule binding, is separated from the C-terminal end-binding homology (EBH) domain, which recruits +TIPs.[1] The two domains are linked by the light-sensitive LOV2-Zdk1 module.
-
In the Dark (Active State): The Zdk1 peptide binds to the LOV2 domain, holding the N-terminal and C-terminal domains of EB1 in close proximity, allowing for the recruitment of +TIPs to the growing microtubule ends.
-
Upon Blue Light Illumination (Inactive State): The LOV2 domain changes its conformation, causing the release of the Zdk1 peptide. This leads to the dissociation of the C-terminal domain from the microtubule-bound N-terminal domain, resulting in the loss of +TIP recruitment and a subsequent alteration of microtubule dynamics.[1][4]
Figure 1: Mechanism of π-EB1 photo-inactivation.
Quantitative Data Summary
The following tables summarize the quantitative effects of π-EB1 photo-inactivation on microtubule dynamics in different cellular contexts.
Table 1: Effect of Global π-EB1 Photo-inactivation on Interphase Microtubule Dynamics in H1299 cells
| Parameter | Dark (Control) | Blue Light (5s pulse) | Fold Change |
| MT Growth Speed (µm/min) | |||
| Mean | 15.6 ± 0.3 | 11.4 ± 0.2 | 0.73 |
| Fast Population | 21.3 ± 0.5 | 14.1 ± 0.4 | 0.66 |
| Catastrophe Frequency (events/µm) | 0.018 ± 0.002 | 0.035 ± 0.004 | 1.94 |
| Zdk1-EB1C Dissociation Rate (s⁻¹) | N/A | 0.49 ± 0.05 | N/A |
Data are presented as mean ± SEM. Data extracted from van Haren et al., Nature Cell Biology, 2018.[1]
Table 2: Effect of Local π-EB1 Photo-inactivation on Metaphase Spindle Dynamics in H1299 cells
| Parameter | Pre-inactivation | During Inactivation | Post-inactivation |
| Spindle Length (µm) | 11.2 ± 0.2 | 9.8 ± 0.3 (reversibly shortens) | Returns to pre-inactivation length |
| Astral Microtubule Length (µm) | 4.5 ± 0.3 | 5.8 ± 0.4 (increases) | N/A |
| Number of Astral Microtubules | 35 ± 4 | 48 ± 5 (increases) | N/A |
Data are presented as mean ± SEM. Data extracted from Rickman et al., Current Biology, 2022.[6][7]
Experimental Protocols
Cell Culture and Transfection
This protocol describes the general procedure for culturing and transfecting cells to express the π-EB1 constructs.
-
Cell Line: H1299 human non-small cell lung carcinoma cells are a suitable model.[6] Cells with endogenous EB1/EB3 knockout are recommended to avoid interference from the native proteins.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Constructs: The π-EB1 system consists of two constructs: EB1N-LOV2 and Zdk1-EB1C. The Zdk1-EB1C construct can be tagged with a fluorescent protein (e.g., eGFP) for visualization.[1][4]
-
Transfection:
-
Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
When cells reach 70-80% confluency, transfect them with the π-EB1 constructs using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
Allow 24-48 hours for protein expression before imaging.
-
Figure 2: Cell culture and transfection workflow.
Live-Cell Imaging and Photo-inactivation
This protocol outlines the procedure for imaging microtubule dynamics and performing photo-inactivation of π-EB1.
-
Microscopy Setup:
-
Use a spinning-disk confocal microscope equipped with an environmental chamber to maintain cells at 37°C and 5% CO₂.[8]
-
Use appropriate laser lines for excitation of fluorescently tagged proteins (e.g., 488 nm for eGFP-Zdk1-EB1C and a separate channel for a microtubule marker like mCherry-tubulin).
-
Employ a high-sensitivity EMCCD camera for rapid image acquisition.
-
-
Imaging Protocol:
-
Identify a transfected cell expressing the π-EB1 constructs.
-
Acquire baseline time-lapse images of microtubule dynamics in the dark state. Capture images every 1-2 seconds for at least 1-2 minutes to establish baseline parameters.
-
-
Photo-inactivation:
-
For global inactivation, expose the entire field of view to a pulse of 488 nm blue light (e.g., 5 seconds).[1]
-
For local inactivation, use a targeted laser or a digital micromirror device (DMD) to illuminate a specific region of interest (ROI) within the cell.
-
-
Post-inactivation Imaging:
-
Immediately after photo-inactivation, continue time-lapse imaging to observe the acute effects on microtubule dynamics.
-
To observe reversibility, cease blue light illumination and continue imaging as the π-EB1 system returns to its active state in the dark. The half-life of dark reassociation is approximately 10 seconds.[9]
-
Data Analysis: Measuring Microtubule Dynamics
This protocol describes how to quantify microtubule dynamics from the acquired time-lapse images.
-
Kymograph Generation:
-
Generate kymographs (space-time plots) from the time-lapse movies to visualize the life history of individual microtubules.[10] This can be done using plugins available in software like ImageJ/Fiji.
-
-
Parameter Extraction:
-
From the kymographs, manually or semi-automatically trace the growing and shortening segments of individual microtubules.
-
Calculate the following parameters:
-
Growth Speed: The slope of the growing segments.
-
Shrinkage Speed: The slope of the shortening segments.
-
Catastrophe Frequency: The number of transitions from growth to shrinkage divided by the total time spent in growth.
-
Rescue Frequency: The number of transitions from shrinkage to growth divided by the total time spent in shrinkage.
-
-
-
Statistical Analysis:
-
Collect data from multiple cells and microtubules for each condition (pre-inactivation, during inactivation, post-inactivation).
-
Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed changes in microtubule dynamics.
-
References
- 1. ask-force.org [ask-force.org]
- 2. Local control of intracellular microtubule dynamics by EB1 photodissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Optogenetic EB1 inactivation shortens metaphase spindles by disrupting cortical force-producing interactions with astral microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Microtubule Dynamics by Spinning Disk Microscopy in Monopolar Mitotic Spindles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Peptide Libraries for Novel EB1-Binding Motifs
Introduction
End-binding protein 1 (EB1) is a highly conserved core component of the microtubule plus-end tracking protein (+TIP) network.[1][2] It plays a pivotal role in regulating microtubule dynamics, a process essential for cell division, migration, and intracellular transport.[3][4] EB1 acts as a central hub, recruiting a multitude of other proteins to the growing microtubule ends.[1][3] These interactions are primarily mediated through two key motifs on its binding partners: the CAP-Gly domain and the Ser-x-Ile-Pro (SxIP) motif.[3][5]
Given its central role in fundamental cellular processes, identifying novel peptides that bind to EB1 is of significant interest for both basic research and therapeutic development. Such peptides can be used as tools to probe EB1 function, disrupt specific protein-protein interactions, or serve as leads for developing small molecule inhibitors that could interfere with processes like cell proliferation in cancer.
These application notes provide detailed protocols for screening peptide libraries to discover and characterize novel EB1-binding motifs using established high-throughput techniques such as Phage Display and Yeast Two-Hybrid, followed by quantitative validation using Fluorescence Polarization.
Signaling Pathways and Experimental Workflow
EB1 Interaction Network at the Microtubule Plus-End
EB1 localizes to the growing ends of microtubules and acts as a scaffold to recruit other +TIPs.[1][3] Its N-terminal calponin homology (CH) domain binds to microtubules, while its C-terminal domain is responsible for dimerization and interaction with binding partners.[1][3][4] This C-terminal domain interacts with proteins containing CAP-Gly domains (like p150Glued and CLIP-170) and a larger number of proteins containing a short linear SxIP motif.[3][5] The activity and localization of EB1 are also regulated by post-translational modifications, such as phosphorylation by the Akt/GSK3 signaling pathway.[3]
Caption: EB1 interaction network at the growing microtubule plus-end.
General Workflow for Screening and Validation
The overall process begins with a primary screen of a large, diverse peptide library using either Phage Display or a Yeast Two-Hybrid system to identify initial "hits" that interact with the EB1 protein. Positive clones from the primary screen are then isolated, sequenced to identify the peptide motif, and re-tested to confirm the interaction. Finally, the binding affinity of confirmed peptides is quantified using a biophysical method like a Fluorescence Polarization assay.
Caption: General workflow for peptide library screening and validation.
Quantitative Data Summary
Successful screening campaigns will yield quantitative data on the binding affinity of newly identified peptides. This data is crucial for comparing novel motifs to known interactors and for selecting candidates for further development.
Table 1: Known EB1-Interacting Motifs and Binding Partners
| Motif Class | Consensus Sequence | Key Binding Partners | Reference |
| SxIP | Ser-X-Ile-Pro | APC, CLASP1/2, MCAK, TIP150 | [5][6][7][8] |
| CAP-Gly | GKNDG | p150Glued, CLIP-170 | [3] |
| EEY/F | EEY/F (C-terminus of EB1) | Binds to CAP-Gly domains | [1][5] |
Table 2: Example Quantitative Binding Affinities for EB1 Interactions
| Interacting Partner | Method | Affinity Constant (Kd/IC50) | Notes | Reference |
| EB1-GFP to Microtubule ends | Single-molecule imaging | KD = 22 ± 1 nM | Measures affinity for the microtubule lattice. | [9] |
| APC C-terminal peptide (C-APCp1) | Not specified | KD ≈ 5 µM | Binds to the C-terminal domain of EB1. | [4] |
| Various SxIP Peptides | Isothermal Titration Calorimetry (ITC) | Varies (µM range) | Binding affinities differ based on residues surrounding the core SxIP motif. | [8] |
| p150Glued CAP-Gly domain | Isothermal Titration Calorimetry (ITC) | Varies (µM range) | Represents a CAP-Gly domain interaction. | [8] |
Experimental Protocols
Protocol 1: Phage Display for Identification of EB1 Binders
Principle: Phage display technology expresses foreign peptides on the surface of bacteriophages, physically linking the peptide (phenotype) with the DNA that encodes it (genotype).[10][11] A library of phages displaying billions of different peptides is incubated with an immobilized EB1 target protein.[10] Non-binding phages are washed away, and bound phages are eluted and amplified in E. coli.[10][12] This selection process, called biopanning, is typically repeated for 2-4 rounds to enrich for high-affinity binders.[10]
Materials and Reagents:
-
Recombinant, purified EB1 protein
-
Commercial phage display peptide library (e.g., M13-based 7-mer or 12-mer library)
-
E. coli host strain (e.g., ER2738)
-
Streptavidin-coated magnetic beads or 96-well microplates
-
Biotinylated EB1 (if using streptavidin beads/plates)
-
Buffers: TBS (Tris-buffered saline), TBST (TBS with 0.1% Tween-20), Glycine-HCl elution buffer (pH 2.2), Tris-HCl neutralization buffer (pH 9.1)
-
Bovine Serum Albumin (BSA) for blocking
-
LB medium and LB/IPTG/X-Gal plates
Methodology:
-
Target Immobilization:
-
Immobilize biotinylated EB1 protein onto streptavidin-coated magnetic beads or microplate wells by incubating for 1 hour at room temperature.
-
Wash the wells/beads 3x with TBST to remove unbound protein.
-
Block remaining binding sites with 2% BSA in TBS for 1 hour.
-
-
Biopanning (Round 1):
-
Incubate the phage library (approx. 10¹¹ phage particles) with the immobilized EB1 target in TBST for 1 hour with gentle rotation.
-
To remove non-specific binders, perform a series of washes. Start with 5 washes with TBST. The stringency of washes can be increased in subsequent rounds.
-
-
Elution:
-
Elute the bound phage by adding Glycine-HCl buffer (pH 2.2) and incubating for 10 minutes.
-
Neutralize the eluted phage solution immediately with Tris-HCl buffer (pH 9.1).
-
-
Amplification:
-
Infect a mid-log phase culture of E. coli ER2738 with the eluted phage for 30 minutes at 37°C.
-
Plate a small aliquot of the infected cells on LB/IPTG/X-Gal plates to titer the output phage.
-
Amplify the remaining infected culture by growing overnight in LB medium at 37°C with shaking.
-
Precipitate and purify the amplified phage from the culture supernatant using PEG/NaCl.
-
-
Subsequent Panning Rounds:
-
Use the amplified phage pool from the previous round as the input for the next round of biopanning (Steps 2-4).
-
Typically, 3-4 rounds are sufficient for significant enrichment. Increase washing stringency (e.g., more washes or higher Tween-20 concentration) in each round.
-
-
Clone Analysis:
-
After the final round, plate the infected E. coli on LB/IPTG/X-Gal plates to obtain individual plaques (clones).
-
Pick individual plaques, amplify them, and test for EB1 binding using a Phage ELISA.
-
Sequence the DNA from positive clones to identify the displayed peptide sequence.[13]
-
Protocol 2: Yeast Two-Hybrid (Y2H) Screening
Principle: The Y2H system detects binary protein-protein interactions in yeast.[14][15] The EB1 protein ("bait") is fused to a DNA-binding domain (DBD) of a transcription factor. A peptide library ("prey") is fused to the corresponding activation domain (AD).[15][16] If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., for nutritional selection and colorimetric assays).[15]
Materials and Reagents:
-
Yeast strains (e.g., AH109, Y187)
-
Bait plasmid (e.g., pGBKT7) containing the EB1 gene
-
Prey plasmid library (e.g., pGADT7-based random peptide library)
-
Yeast transformation reagents (Lithium Acetate/PEG method)
-
Yeast media: YPDA, and selective dropout (SD) media (SD/-Trp, SD/-Leu, SD/-His/-Ade)
-
X-α-Gal for blue/white screening
Methodology:
-
Bait Plasmid Construction and Validation:
-
Clone the full-length or a specific domain of EB1 into the bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DBD.
-
Transform the bait plasmid into a suitable yeast strain (e.g., AH109).
-
Confirm bait expression via Western blot and test for auto-activation by plating on selective media (SD/-His, SD/-Ade). The bait should not activate reporter genes on its own.
-
-
Library Screening:
-
Transform the peptide library (in a prey vector like pGADT7) into the yeast strain containing the EB1 bait plasmid using a high-efficiency yeast transformation protocol.
-
Plate the transformed yeast onto high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where an interaction is occurring.
-
Incubate plates for 3-7 days at 30°C.
-
-
Identification of Positive Clones:
-
Colonies that grow on the high-stringency media are considered primary positive hits.
-
Perform a colorimetric assay (e.g., colony-lift filter assay for β-galactosidase activity using X-Gal) to further confirm reporter gene activation.
-
-
"Plasmid Rescue" and Sequencing:
-
Isolate the prey plasmids from the positive yeast colonies. This can be done by lysing the yeast cells and transforming the plasmid DNA into E. coli for amplification.
-
Sequence the rescued prey plasmids to identify the peptide sequence responsible for the interaction.
-
-
Confirmation of Interaction:
-
Re-transform the identified prey plasmid along with the original bait plasmid into fresh yeast cells.
-
Verify the interaction by plating on selective media to eliminate false positives.
-
Protocol 3: Fluorescence Polarization (FP) Assay for Binding Affinity
Principle: FP is a solution-based technique used to measure molecular interactions.[17][18] It relies on the difference in the rate of rotation between a small, fluorescently labeled molecule (the peptide) and a larger molecule (the protein). When a small, fluorescently-labeled peptide tumbles rapidly in solution and is excited with polarized light, the emitted light is largely depolarized. Upon binding to the much larger EB1 protein, the tumbling rate of the peptide slows dramatically, and the emitted light remains highly polarized.[17] This change in polarization is proportional to the fraction of bound peptide and can be used to determine the binding affinity (KD).[19]
Materials and Reagents:
-
Purified recombinant EB1 protein
-
Synthesized peptides with a fluorescent label (e.g., FITC, TAMRA) at the N- or C-terminus
-
FP buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Black, low-volume 96- or 384-well plates
-
A plate reader capable of measuring fluorescence polarization
Methodology:
-
Assay Setup:
-
Prepare a serial dilution of the EB1 protein in FP buffer.
-
In a black microplate, add a fixed, low concentration (e.g., 1-10 nM) of the fluorescently labeled peptide to each well.
-
Add the varying concentrations of EB1 protein to the wells. Include control wells with peptide only (for minimum polarization) and buffer only (for background).
-
The final volume in each well should be consistent (e.g., 20 µL for a 384-well plate).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Measure the fluorescence polarization on a compatible plate reader. The instrument measures the intensity of emitted light parallel (S) and perpendicular (P) to the plane of excitation light.[20]
-
-
Data Analysis:
-
The instrument software typically calculates the polarization (P) or anisotropy (A) values, usually in millipolarization (mP) units.
-
Plot the mP values against the concentration of the EB1 protein.
-
Fit the resulting binding curve using a non-linear regression model (e.g., one-site specific binding) to determine the equilibrium dissociation constant (KD). Software like GraphPad Prism is commonly used for this analysis.
-
-
Competition Assay (Optional):
-
To measure the affinity of unlabeled peptides, a competition assay can be performed.
-
Incubate a fixed concentration of EB1 and the fluorescently labeled "probe" peptide with varying concentrations of the unlabeled "competitor" peptide.
-
The competitor peptide will displace the labeled peptide, causing a decrease in polarization.
-
The data can be analyzed to determine the IC₅₀ value, which is the concentration of competitor required to inhibit 50% of the probe binding.[21]
-
References
- 1. The Evolution of Microtubule End-Binding Protein 1 (EB1) and Roles in Regulating Microtubule Behavior [scirp.org]
- 2. Insights into EB1 structure and the role of its C-terminal domain for discriminating microtubule tips from the lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the EB1–APC interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide aptamers define distinct EB1- and EB3-binding motifs and interfere with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide aptamers define distinct EB1- and EB3-binding motifs and interfere with microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EB1 Accelerates Two Conformational Transitions Important for Microtubule Maturation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Beautiful Bind: Phage Display and the Search for Cell-Selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 17. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. ubiqbio.com [ubiqbio.com]
- 21. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-immunoprecipitation of Endogenous Proteins with EB1 Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
End-binding protein 1 (EB1) is a core component of the microtubule plus-end tracking protein (+TIP) network, playing a crucial role in regulating microtubule dynamics, cell polarity, and chromosome stability.[1][2][3][4] It acts as a central scaffold, recruiting a diverse array of proteins to the growing plus ends of microtubules.[2] Understanding the composition and dynamics of the EB1 interactome is therefore essential for elucidating the mechanisms of microtubule-dependent cellular processes and for identifying potential therapeutic targets in diseases such as cancer.
These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of endogenous proteins from cell lysates using synthetic peptides derived from the C-terminus of EB1. This region is known to be critical for mediating interactions with a host of binding partners through its C-terminal EEY/F motif and its EB homology (EBH) domain which recognizes SxIP motifs.[2][5][6] By using peptides as bait, researchers can specifically probe for proteins that bind to this key interaction hub of EB1.
Key Interacting Partners of EB1
EB1 interacts with a multitude of proteins to carry out its functions. These interactions are often transient and can be regulated in a cell-cycle-dependent manner. The primary interaction motifs on EB1 are located in its C-terminal domain. Proteins containing a CAP-Gly domain, such as p150Glued (a subunit of the dynactin (B1176013) complex) and CLIP-170, bind to the EEY/F motif at the very C-terminus of EB1.[2][7] A large number of other +TIPs, including the Adenomatous Polyposis Coli (APC) tumor suppressor protein and the Astrin-SKAP complex, utilize a conserved SxIP (Ser-x-Ile-Pro) motif to bind to the EBH domain of EB1.[2][5][8][9]
The following table summarizes key endogenous proteins known to interact with EB1, which could potentially be co-immunoprecipitated using EB1 C-terminal peptides. The presented data is derived from studies using full-length EB1 immunoprecipitation followed by mass spectrometry, as direct quantitative data from peptide Co-IP is limited in the current literature.
| Interacting Protein | Function | Cell Cycle Phase of Enriched Interaction | Interaction Domain/Motif | Reference |
| APC (Adenomatous Polyposis Coli) | Tumor suppressor, microtubule stabilization, cell migration. | Mitosis | SxIP motif | [8][9] |
| p150Glued (Dynactin subunit) | Dynein/dynactin motor complex component, vesicle transport, spindle formation. | Mitosis | CAP-Gly domain | [3][10][11][12] |
| CLIP-170 | Microtubule plus-end tracking, regulation of microtubule dynamics. | Interphase/Mitosis | CAP-Gly domain | [7][13] |
| Astrin-SKAP Complex | Chromosome segregation, kinetochore-microtubule attachment. | Prometaphase | SxIP motif (in SKAP) | [5] |
| Sentin | Regulation of microtubule dynamics. | Not specified | SxIP motif |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate for Co-immunoprecipitation
This protocol describes the preparation of whole-cell lysates under non-denaturing conditions to preserve protein-protein interactions.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other mild detergent), 5% glycerol.
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Culture cells to 80-90% confluency in appropriate culture dishes.
-
Place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the cells. (e.g., 1 mL for a 10 cm dish).
-
Incubate the dishes on ice for 20-30 minutes with occasional gentle swirling.
-
Using a cell scraper, gently scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. This is the protein extract that will be used for the co-immunoprecipitation.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). It is recommended to have a protein concentration of at least 1-2 mg/mL.
Protocol 2: Co-immunoprecipitation of Endogenous Proteins with Biotinylated EB1 Peptides
This protocol details the use of biotinylated synthetic peptides corresponding to the C-terminus of human EB1 to capture interacting proteins from the cell lysate. Two peptides are suggested to target both major interaction motifs:
-
EB1-SxIP-binding region peptide: A peptide encompassing the EBH domain that binds SxIP motifs.
-
EB1-C-terminal EEY peptide: A peptide corresponding to the C-terminal tail of EB1 containing the EEY motif for CAP-Gly domain binding.
A scrambled peptide with the same amino acid composition but a randomized sequence should be used as a negative control.
Materials:
-
Biotinylated EB1 peptides (and scrambled control peptide)
-
Streptavidin-coated magnetic beads (e.g., Dynabeads™ M-280 Streptavidin)
-
Cell lysate (from Protocol 1)
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 2X Laemmli sample buffer
-
Microcentrifuge tubes
-
Magnetic rack
-
Rotating wheel or shaker
Procedure:
-
Peptide Immobilization: a. Resuspend the streptavidin-coated magnetic beads by vortexing. b. Aliquot an appropriate amount of beads (e.g., 50 µL of slurry per Co-IP reaction) into a microcentrifuge tube. c. Place the tube on a magnetic rack to capture the beads and carefully aspirate the supernatant. d. Remove the tube from the magnet and resuspend the beads in 200 µL of Wash Buffer. Repeat this wash step twice. e. After the final wash, resuspend the beads in 100 µL of Wash Buffer. f. Add 5-10 µg of the biotinylated EB1 peptide (or scrambled control peptide) to the beads. g. Incubate for 1-2 hours at 4°C on a rotating wheel to allow the peptide to bind to the beads. h. After incubation, wash the peptide-coupled beads three times with 500 µL of Wash Buffer to remove any unbound peptide.
-
Co-immunoprecipitation: a. To the peptide-coupled beads, add 500 µg to 1 mg of the cleared cell lysate. b. Incubate the mixture overnight at 4°C on a rotating wheel. This allows for the capture of endogenous proteins that interact with the this compound.
-
Washing: a. Place the tube on the magnetic rack to capture the beads and aspirate the lysate. b. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on the rotator, and then recapture the beads on the magnetic rack before aspirating the supernatant. These wash steps are critical to reduce non-specific binding.
-
Elution: a. After the final wash, remove all residual wash buffer. b. Add 30-50 µL of 2X Laemmli sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the captured proteins and dissociate them from the beads. d. Place the tube on the magnetic rack and carefully transfer the supernatant (the eluate containing the co-immunoprecipitated proteins) to a new microcentrifuge tube.
-
Analysis: a. The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting using antibodies specific for known or suspected EB1 interactors. b. For a broader, unbiased discovery of interacting partners, the eluate can be subjected to analysis by mass spectrometry.
Visualizations
Experimental Workflow
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eb1 Proteins Regulate Microtubule Dynamics, Cell Polarity, and Chromosome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EB1, a protein which interacts with the APC tumour suppressor, is associated with the microtubule cytoskeleton throughout the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. SxIP binding disrupts the constitutive homodimer interface of EB1 and stabilizes EB1 monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EB1 and EB3 Control CLIP Dissociation from the Ends of Growing Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the EB1–APC interaction | The EMBO Journal [link.springer.com]
- 9. Structural insights into the EB1–APC interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that an interaction between EB1 and p150(Glued) is required for the formation and maintenance of a radial microtubule array anchored at the centrosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. molbiolcell.org [molbiolcell.org]
- 13. pnas.org [pnas.org]
Application Notes and Protocols for FRET-Based Assays to Study EB1 Peptide Conformational Changes
Audience: Researchers, scientists, and drug development professionals.
Introduction
End-binding protein 1 (EB1) is a key microtubule plus-end tracking protein (+TIP) that plays a pivotal role in regulating microtubule dynamics, a process essential for cell division, migration, and intracellular transport.[1] EB1 is a dimeric protein composed of an N-terminal calponin homology (CH) domain that binds to microtubules, a C-terminal dimerization domain, and a flexible linker region connecting the two.[1] The conformational state of EB1 is thought to be crucial for its function, with proposed "open" (active) and "closed" (autoinhibited) states influencing its interaction with microtubules and other +TIPs.[2] However, this model is still under investigation, with some studies providing contradictory evidence.[2]
Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique for studying molecular-scale distances and conformational changes within or between proteins.[3] FRET relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the two fluorophores, typically in the range of 1-10 nanometers.[4] This characteristic makes FRET an ideal tool to probe the subtle conformational dynamics of proteins like EB1.
These application notes provide a detailed overview and protocols for utilizing FRET-based assays to investigate the conformational changes of EB1 peptides, particularly focusing on the flexible linker region which is implicated in regulatory post-translational modifications.
Signaling Pathways Regulating EB1 Conformation
The conformational state and function of EB1 are regulated by post-translational modifications, primarily phosphorylation, through various signaling pathways. Understanding these pathways is critical for designing experiments to study EB1 conformational changes.
Akt/GSK3β Signaling Pathway
The Akt/GSK3β pathway is a major regulator of EB1. Akt (also known as Protein Kinase B) can phosphorylate and inactivate Glycogen (B147801) Synthase Kinase 3β (GSK3β).[5][6] In its active state, GSK3β can phosphorylate EB1 at specific residues within its linker region, notably Serine 155 (S155) and Threonine 166 (T166).[7][8] Phosphorylation at these sites has been shown to have opposing effects on EB1's function, suggesting distinct conformational outcomes.[7][8] For instance, phosphorylation at S155 has been linked to increased EB1 accumulation at microtubule plus-ends, promoting cell migration and proliferation.[7]
Caption: Akt/GSK3β signaling pathway regulating EB1 phosphorylation and conformational state.
Src Kinase Signaling Pathway
The proto-oncogenic tyrosine kinase Src is another key regulator of EB1. Src can directly interact with and phosphorylate EB1 on Tyrosine 247 (Y247), located in the C-terminal region.[9][10] This phosphorylation event has been shown to diminish the interaction of EB1 with other +TIPs, such as adenomatous polyposis coli (APC) and mitotic centromere-associated kinesin (MCAK).[9][10] Such alterations in protein-protein interactions strongly suggest an underlying conformational change in EB1 induced by Src-mediated phosphorylation.
Caption: Src kinase signaling pathway leading to EB1 phosphorylation and altered interactions.
Experimental Protocols
This section provides detailed protocols for intramolecular FRET assays designed to study the conformational changes of EB1 peptides, particularly the linker region, using fluorescent proteins.
Experimental Workflow
The general workflow for conducting these FRET-based assays is as follows:
References
- 1. Sensitised Emission | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 2. static.medicine.iupui.edu [static.medicine.iupui.edu]
- 3. Development of an optimized backbone of FRET biosensors for kinases and GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2623514A1 - Linker for unimolecular fret biosensor based on principle of fluorescence resonance energy transfer - Google Patents [patents.google.com]
- 5. Phosphorylation of GSK3α/β correlates with activation of AKT and is prognostic for poor overall survival in acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase B/Akt-dependent phosphorylation of glycogen synthase kinase-3beta in irradiated vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ROS-mediated EB1 phosphorylation through Akt/GSK3β pathway: implication in cancer cell response to microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROS-mediated EB1 phosphorylation through Akt/GSK3β pathway: implication in cancer cell response to microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proto-Oncogenic Src Phosphorylates EB1 to Regulate the Microtubule-Focal Adhesion Crosstalk and Stimulate Cell Migration [thno.org]
- 10. Proto-Oncogenic Src Phosphorylates EB1 to Regulate the Microtubule-Focal Adhesion Crosstalk and Stimulate Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
EB1 Peptide Yeast Two-Hybrid Screens: A Technical Support Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing false positives in EB1 peptide yeast two-hybrid (Y2H) screens.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of false positives in a yeast two-hybrid screen using an this compound as bait?
False positives in Y2H screens can arise from several factors. When using a peptide bait, such as one derived from EB1, specific issues can be prevalent. The primary causes include:
-
Auto-activation: The bait protein, in this case, the this compound fused to the DNA-binding domain (DBD), may independently activate the reporter genes without a genuine interaction partner. This is a common issue, with some studies suggesting that approximately 5% of all proteins can act as auto-activators.[1] Peptides with acidic residues can sometimes mimic the function of a transcriptional activation domain.
-
Promiscuous Prey Proteins: Some prey proteins are inherently "sticky" and will appear as interactors for a wide range of unrelated baits. These proteins are often involved in essential cellular processes and can be abundant, leading to non-specific interactions.
-
Overexpression of Bait or Prey: High levels of expression of either the bait or prey fusion proteins can lead to non-specific interactions that would not occur at physiological concentrations.[2]
-
Indirect Interactions: The observed interaction may be real but bridged by a third yeast protein that binds to both the bait and the prey.[3]
-
Mutations: Spontaneous mutations in the bait plasmid can sometimes lead to a fusion protein that auto-activates the reporter genes.[4]
Q2: My this compound bait is auto-activating the reporter genes. What can I do?
Auto-activation is a frequent challenge that must be addressed before proceeding with a library screen. Here are several strategies to mitigate this issue:
-
Increase Selection Stringency: Add 3-amino-1,2,4-triazole (3-AT) to the selection medium. 3-AT is a competitive inhibitor of the HIS3 reporter gene product. By titrating the concentration of 3-AT, you can suppress background growth caused by a weakly auto-activating bait.
-
Use a More Stringent Reporter Strain: Employ a yeast strain with more stringent reporter gene promoters that are less prone to leaky expression.
-
Re-clone the Bait: If auto-activation is strong, consider re-designing your this compound bait. It's possible that the chosen peptide sequence contains a cryptic transcriptional activation domain. Try using a different fragment of the EB1 protein.
-
Swap Bait and Prey Vectors: Clone the this compound into the activation domain (AD) vector (prey) and screen it against a library cloned into the DNA-binding domain (DBD) vector (bait). However, be aware that not all interactions are detectable in both orientations.[5]
Q3: I have identified several potential interactors. How can I distinguish true positives from false positives?
A multi-step validation process is crucial to eliminate false positives and confirm genuine interactions.
-
Repeat the Y2H Assay: Re-streak the positive yeast colonies on selective media to confirm the phenotype.
-
Test for Prey Specificity: Co-transform the yeast with the identified prey plasmid and an unrelated bait protein (e.g., Lamin or an empty DBD vector). A true interacting partner should not show an interaction with an irrelevant bait.
-
Perform a Quantitative β-Galactosidase Assay: This assay provides a quantitative measure of the interaction strength, helping to differentiate strong, specific interactions from weak, non-specific ones.
-
Sequence the Prey Plasmid: Identify the interacting protein by sequencing the prey plasmid DNA.
-
Perform Independent Validation Assays: The most critical step is to validate the interaction using an independent, non-Y2H method. Co-immunoprecipitation (Co-IP) is a widely used and reliable method for this purpose.
Troubleshooting Guides
Guide 1: Investigating and Overcoming Bait Auto-Activation
This guide provides a systematic approach to identifying and mitigating auto-activation of your this compound bait.
Workflow for Troubleshooting Bait Auto-activation
Caption: Workflow for diagnosing and troubleshooting bait auto-activation.
Quantitative Data on Auto-Activation:
| Parameter | Estimated Frequency | Implication for this compound Screens |
| Bait Auto-activation | ~5% of random clones[1] | Peptides with acidic or hydrophobic stretches may have a higher propensity for auto-activation. Careful bait design and thorough initial testing are critical. |
| Spontaneous Auto-activators | Can be as high as 5 x 10-2[6] | Storing and handling of bait plasmids should be done carefully to avoid mutations that could lead to an auto-activating phenotype. |
Guide 2: Validating Putative Interactions and Eliminating "Sticky" Prey
This guide outlines the steps to confirm the specificity of a potential interaction identified in your screen.
Logical Flow for Validating a Positive Hit
Caption: Logical workflow for the validation of a positive Y2H hit.
Quantitative Data on False Positives:
| Parameter | Estimated Frequency | Implication for this compound Screens |
| Overall False Positive Rate | 25% - 45% in large-scale screens | Highlights the critical need for rigorous validation of every potential interactor identified. |
| Reproducibility of Y2H hits | ~20-55% in some high-throughput screens[7] | Emphasizes that a single positive result is not sufficient evidence of a true interaction. |
Experimental Protocols
Protocol 1: Quantitative β-Galactosidase Liquid Assay (ONPG)
This protocol provides a method to quantify the strength of the interaction between your this compound bait and a putative interactor.[1][6][8][9]
Materials:
-
Yeast culture grown in selective medium
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, pH 7.0)
-
β-mercaptoethanol
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer)
-
1 M Na2CO3
-
Spectrophotometer
Procedure:
-
Grow a 5 mL culture of the yeast strain co-transformed with the bait and prey plasmids overnight in appropriate selective liquid medium at 30°C.
-
The next day, measure the OD600 of the culture.
-
Pellet a volume of cells equivalent to 1.0 OD600 unit by centrifugation.
-
Wash the cell pellet with 1 mL of Z-buffer and pellet again.
-
Resuspend the pellet in 1 mL of Z-buffer.
-
Freeze the cell suspension at -80°C for at least 15 minutes. Thaw in a 37°C water bath. Repeat this freeze-thaw cycle two more times to lyse the cells.
-
Add 2.7 µL of β-mercaptoethanol to each 1 mL of cell suspension and mix.
-
Pre-warm the samples to 30°C for 5 minutes.
-
Start the reaction by adding 200 µL of ONPG solution and start a timer.
-
Incubate at 30°C until a yellow color develops.
-
Stop the reaction by adding 500 µL of 1 M Na2CO3. Record the reaction time.
-
Pellet the cell debris by centrifugation at maximum speed for 10 minutes.
-
Transfer the supernatant to a clean cuvette and measure the absorbance at 420 nm (OD420).
-
Calculate β-galactosidase activity in Miller units: Units = (1000 * OD420) / (t * V * OD600) where t = reaction time (min), V = volume of culture used (mL), and OD600 = OD600 of the culture.
Protocol 2: Co-Immunoprecipitation (Co-IP) from Yeast for Y2H Validation
This protocol describes how to perform a Co-IP experiment from yeast cells to validate a putative interaction identified in a Y2H screen.[4][10][11][12][13]
Materials:
-
Yeast strain co-expressing epitope-tagged bait and prey proteins
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors)
-
Glass beads (0.5 mm)
-
Antibody specific to the bait's epitope tag (e.g., anti-HA, anti-c-Myc)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Western blot apparatus and reagents
Procedure:
-
Yeast Culture and Lysis:
-
Grow a 50-100 mL culture of yeast co-expressing the tagged bait and prey proteins to mid-log phase (OD600 ≈ 0.8-1.0).
-
Harvest cells by centrifugation, wash with ice-cold water, and resuspend the pellet in 500 µL of ice-cold Lysis Buffer.
-
Add an equal volume of glass beads and disrupt the cells by vigorous vortexing (e.g., 8 cycles of 30 seconds vortexing with 30 seconds on ice in between).
-
Clarify the lysate by centrifugation at 13,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate (e.g., using a Bradford assay).
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody against the bait's epitope tag to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.
-
After the final wash, remove all supernatant and resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the protein complexes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an antibody specific to the prey's epitope tag.
-
A band corresponding to the prey protein in the IP lane (but not in the negative control lane) confirms the interaction.
-
EB1 Interaction Context
EB1 is a core component of the microtubule plus-end tracking protein (+TIP) network. It plays a crucial role in regulating microtubule dynamics and connecting microtubules to various cellular structures. A Y2H screen using an this compound might identify known or novel interactors that are part of this complex network.
Simplified EB1 Interaction Network
Caption: Simplified network of key EB1 protein interactions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Co-immunoprecipitation in Yeast [bio-protocol.org]
- 5. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. takarabio.com [takarabio.com]
- 8. Quantitative beta-galactosidase assay suitable for high-throughput applications in the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Coimmunoprecipitation of Proteins from Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coimmunoprecipitation of proteins from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Yeast protein extraction, co-immunoprecipitation and Western blot analysis [bio-protocol.org]
- 13. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing GFP-EB1 Peptide Expression for Live-Cell Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize GFP-EB1 peptide expression levels and avoid artifacts in live-cell imaging.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing GFP-EB1 expression levels?
The main objective is to express the GFP-EB1 fusion protein at levels as close to the endogenous EB1 protein as possible. This minimizes artifacts that can arise from overexpression, ensuring that the observed microtubule dynamics accurately reflect the physiological processes within the cell.
Q2: What are the common artifacts observed with GFP-EB1 overexpression?
Overexpression of GFP-EB1 can lead to several artifacts, including:
-
Altered Microtubule Dynamics: Excess GFP-EB1 can lead to an increase in microtubule bundling.
-
Displacement of Endogenous Proteins: High concentrations of GFP-EB1 can displace other essential microtubule-associated proteins (+TIPs) from the microtubule plus-ends, disrupting their normal function.[1]
-
Formation of Aggregates: At very high expression levels, GFP-EB1 can form aggregates within the cell, which are not representative of its natural localization.
-
Cytotoxicity: Extremely high levels of foreign protein expression can be toxic to cells, leading to morphological changes or cell death.
Q3: Should I use transient or stable transfection for my GFP-EB1 experiments?
The choice between transient and stable transfection depends on the experimental goals.
-
Transient Transfection: Suitable for short-term experiments (typically 24-96 hours) and for quickly screening different constructs or conditions.[2] However, it often results in heterogeneous expression levels among the cell population.[2][3]
-
Stable Transfection: Involves integrating the GFP-EB1 construct into the host cell's genome, leading to consistent and long-term expression.[2][4] This method is ideal for long-term imaging studies and for generating a homogenous cell population, which is crucial for reproducible quantitative analysis.[4]
Q4: How does the choice of promoter affect GFP-EB1 expression?
The promoter driving the expression of your GFP-EB1 construct is a critical factor in controlling the expression level.
-
Strong Promoters (e.g., CMV, UbC): These promoters drive high levels of gene expression.[5][6] While useful for ensuring detectable signals, they are more likely to lead to overexpression artifacts with sensitive proteins like EB1.
-
Weaker/Inducible Promoters: Using a weaker constitutive promoter or an inducible promoter system (e.g., Tet-On/Tet-Off) allows for more precise control over the expression level, reducing the risk of artifacts. Inducible systems are particularly advantageous as they allow for tuning expression to optimal levels.
Q5: Can the GFP tag itself interfere with EB1 function?
Yes, the position and type of fluorescent tag can impact the function of EB1. Studies have shown that both N-terminal and C-terminal tags on EB1 can alter its behavior compared to the untagged protein.[1] For instance, an N-terminal tag can compromise the ability of EB1 to bind to microtubules and track their plus ends.[1] It is crucial to validate that the tagged protein correctly localizes and functions as expected, for example, by comparing its behavior to endogenous EB1 localization via immunofluorescence.
Troubleshooting Guide
This guide addresses specific issues that may arise during GFP-EB1 live-cell imaging experiments.
Problem 1: No or very low GFP signal.
| Possible Cause | Troubleshooting Step |
| Inefficient Transfection | Optimize your transfection protocol. Check the health and confluency of your cells. Use a positive control (e.g., a plasmid expressing GFP alone with a strong promoter) to verify transfection efficiency. |
| Promoter Issues | Ensure the promoter in your construct is active in your chosen cell line.[6] If using a weak promoter, the expression level might be below the detection limit of your microscope. Consider using a stronger promoter for initial validation.[7] |
| Plasmid Integrity | Verify the integrity and sequence of your plasmid DNA to ensure the GFP-EB1 coding sequence is in-frame and free of mutations.[8] |
| Microscope Settings | Confirm that your microscope's filter sets are appropriate for GFP (Excitation: ~488 nm, Emission: ~509 nm). Ensure the laser power and detector sensitivity are set appropriately. |
| Cell Death | High concentrations of transfection reagents or the expressed protein itself can be toxic. Assess cell viability after transfection. |
Problem 2: High background fluorescence or diffuse signal.
| Possible Cause | Troubleshooting Step |
| Overexpression | The most common cause. Reduce the amount of plasmid DNA used for transfection. Switch to a weaker or inducible promoter. |
| Incorrect Localization | The GFP tag may be interfering with proper EB1 localization.[1] Consider moving the tag to the other terminus or using a smaller tag. |
| Autofluorescence | Some cell culture media components, like riboflavin (B1680620), can contribute to background fluorescence.[9][10] Use imaging-specific media with reduced autofluorescence. |
| Out-of-Focus Light | Use a confocal or spinning disk microscope to reject out-of-focus light and improve the signal-to-noise ratio. |
Problem 3: Phototoxicity and Photobleaching.
| Possible Cause | Troubleshooting Step |
| Excessive Light Exposure | Use the lowest possible laser power that still provides a detectable signal.[11] Reduce the frequency and duration of image acquisition.[12][13] |
| Reactive Oxygen Species (ROS) Production | Phototoxicity is often caused by the production of ROS.[9] Use specialized live-cell imaging media containing antioxidants or ROS scavengers.[9] Removing riboflavin and pyridoxal (B1214274) from the imaging medium can also lower phototoxicity.[9][10] |
| Choice of Fluorescent Protein | Some fluorescent proteins are more photostable than others. Consider using a more photostable variant of GFP if photobleaching is a significant issue. |
| Illumination Overhead | This occurs when the sample is illuminated even when an image is not being captured.[12][13] Use hardware synchronization (e.g., TTL triggering) to ensure the light source is only on during camera exposure.[12] |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Transient Transfection
| Parameter | Recommendation | Notes |
| Plasmid DNA | 50 - 500 ng per well (24-well plate) | Start with a low amount and titrate up to find the optimal concentration that gives a clear signal without artifacts. |
| Transfection Reagent | Follow manufacturer's protocol | The ratio of DNA to transfection reagent is critical and should be optimized. |
Table 2: General Live-Cell Imaging Parameters
| Parameter | Recommendation | Notes |
| Laser Power | < 5% of maximum | Use the neutral density filter or AOTF to attenuate the laser power to the minimum required for a good signal-to-noise ratio. |
| Exposure Time | 50 - 300 ms | Shorter exposure times reduce phototoxicity but may require higher laser power. Find a balance.[14] |
| Imaging Interval | 1 - 5 seconds | For tracking microtubule dynamics. Faster acquisition may be needed for specific events but increases phototoxicity. |
| Imaging Duration | < 30 minutes | Prolonged imaging increases the risk of phototoxicity and cellular stress. |
Experimental Protocols
Protocol 1: Transient Transfection of GFP-EB1 in Mammalian Cells
-
Cell Seeding: One day before transfection, seed healthy, low-passage cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.[11]
-
Transfection Complex Preparation:
-
Dilute the GFP-EB1 plasmid DNA in a serum-free medium.
-
In a separate tube, dilute the transfection reagent in a serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer to allow complexes to form.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO2 to allow for protein expression.
-
Imaging: Gently replace the culture medium with pre-warmed live-cell imaging medium before placing the dish on the microscope stage.
Protocol 2: Quantification of GFP-EB1 Expression Level using Fluorescence Microscopy
-
Image Acquisition: Acquire fluorescence images of transfected cells using consistent microscope settings (laser power, exposure time, detector gain).
-
Background Subtraction: For each image, define a region of interest (ROI) in an area with no cells to measure the mean background fluorescence intensity. Subtract this value from the entire image.
-
Cellular Fluorescence Measurement:
-
Use image analysis software (e.g., ImageJ/Fiji) to draw ROIs around individual transfected cells.
-
Measure the mean fluorescence intensity within each cellular ROI.
-
-
Data Analysis: Plot the distribution of mean fluorescence intensities for a population of cells to assess the heterogeneity of expression. Compare the intensity of your GFP-EB1 expressing cells to control cells or cells expressing GFP alone to get a relative measure of expression. Flow cytometry can also be used for a more high-throughput quantitative analysis of fluorescence intensity across a cell population.[15][16][17]
Visualizations
References
- 1. Effect of GFP tags on the localization of EB1 and EB1 fragments in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. amsbio.com [amsbio.com]
- 5. addgene.org [addgene.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. molbiolcell.org [molbiolcell.org]
- 15. Quantification of GFP Signals by Fluorescent Microscopy and Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Quantification of GFP signals by fluorescent microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Phototoxicity When Imaging GFP-EB1
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers minimize phototoxicity when imaging GFP-EB1 peptides. Phototoxicity, or light-induced cell damage, is a critical concern in live-cell imaging as it can introduce artifacts and compromise the biological relevance of experimental data.[1][2]
Troubleshooting Guide
Optimizing Imaging Parameters to Reduce Phototoxicity
The primary goal in minimizing phototoxicity is to reduce the total dose of light delivered to the sample.[3][4] This can be achieved by carefully optimizing several imaging parameters. Below is a summary of recommended adjustments for imaging GFP-EB1.
| Parameter | Recommendation | Rationale | Potential Trade-off |
| Excitation Wavelength | Use the longest possible wavelength that can excite GFP efficiently (e.g., 488 nm laser). | Longer wavelengths are generally less energetic and cause less cellular damage.[5] | Suboptimal excitation may lead to a weaker signal. |
| Excitation Intensity/Laser Power | Use the lowest possible laser power that provides a sufficient signal-to-noise ratio (SNR). | Reduces the rate of fluorophore excitation and subsequent generation of reactive oxygen species (ROS).[2][5] | Low SNR can make it difficult to detect faint signals or track dynamic processes accurately. |
| Exposure Time | Use longer exposure times with lower laser power.[4] | This strategy can reduce peak intensity and minimize "illumination overhead," where the sample is illuminated without the camera acquiring an image.[3][4][6] | Longer exposures may not be suitable for highly dynamic processes like EB1 comet tracking, leading to motion blur. |
| Imaging Interval (Time-lapse) | Image as infrequently as possible to capture the dynamics of interest. | Reduces the cumulative light dose over the course of the experiment.[5] | May miss transient events or underestimate the speed of dynamic processes. |
| Binning | Apply camera binning (e.g., 2x2 or 3x3) if higher sensitivity is needed. | Increases the signal from a given area, allowing for a reduction in laser power or exposure time. | Decreases spatial resolution. |
| Microscopy Technique | Prefer spinning-disk confocal or light-sheet microscopy over laser-scanning confocal. | These techniques generally have lower phototoxicity due to lower laser power at the sample plane and reduced out-of-focus illumination.[5] | Access to these specialized microscopes may be limited. |
Experimental Protocol: Phototoxicity Control for GFP-EB1 Imaging
This protocol helps determine if your imaging conditions are inducing phototoxicity by observing microtubule dynamics, a process directly affected by the health of the cell.[7][8]
Objective: To assess whether the chosen imaging parameters for GFP-EB1 cause phototoxic effects on microtubule polymerization dynamics.
Materials:
-
Cells expressing GFP-EB1
-
Complete cell culture medium
-
Imaging dishes (e.g., glass-bottom dishes)
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Plate GFP-EB1 expressing cells on imaging dishes at a low to medium confluency to allow for clear visualization of individual cells and their microtubule networks.
-
Allow cells to adhere and grow for at least 24 hours before imaging.
-
-
Microscope Setup:
-
Turn on the microscope and allow all components to warm up and stabilize.
-
Set up the environmental chamber to maintain 37°C and 5% CO2.
-
Place the imaging dish on the microscope stage and bring the cells into focus.
-
-
Control Group (Minimal Exposure):
-
Identify a field of view with healthy cells.
-
Acquire a single, high-quality "before" image using your intended imaging settings (laser power, exposure time, etc.).
-
Do not expose this field of view to further illumination for the duration of the experiment.
-
-
Experimental Group (Sustained Exposure):
-
Move to a different field of view with healthy cells.
-
Begin a time-lapse acquisition using your intended experimental imaging parameters (e.g., one frame every 2-5 seconds for 5-10 minutes).
-
-
Data Acquisition and Analysis:
-
At the end of the time-lapse, return to the control group's field of view and acquire a single "after" image using the same settings as the "before" image.
-
Visually inspect the time-lapse series from the experimental group for signs of phototoxicity:
-
Slowing or complete arrest of EB1 comet movement.[9]
-
Disappearance of EB1 comets.[8]
-
Changes in cell morphology, such as membrane blebbing or cell rounding.[2][9]
-
Compare the "before" and "after" images of the control group to ensure the cells remained healthy in the absence of sustained illumination.
-
-
-
Interpretation:
-
No Phototoxicity: EB1 comets in the experimental group maintain consistent speed and appearance throughout the time-lapse, and cell morphology remains normal.
-
Phototoxicity: A noticeable decrease in the speed or number of EB1 comets, or the appearance of morphological changes, indicates that the imaging conditions are phototoxic. In this case, imaging parameters should be adjusted (e.g., lower laser power, longer interval between frames) and the control experiment repeated.
-
Frequently Asked Questions (FAQs)
Q1: What are the early signs of phototoxicity when imaging GFP-EB1?
A1: Early signs can be subtle.[2] When imaging GFP-EB1, look for a gradual decrease in the speed of the fluorescent comets, which indicates a reduction in the microtubule polymerization rate.[9] You might also observe a decrease in the number of comets or their apparent brightness (beyond normal photobleaching).[8] More severe signs include changes in cell morphology like membrane blebbing, cell rounding, or complete mitotic arrest.[2][9]
Q2: How can I distinguish between photobleaching and phototoxicity?
A2: Photobleaching is the irreversible loss of fluorescence from a fluorophore, while phototoxicity is the damage caused to the cell by the illumination light.[10] While the two are often linked, phototoxicity can occur even before significant photobleaching is observed.[9] A key indicator of phototoxicity is a change in biological function, such as the slowing of EB1 comets, which would not be caused by photobleaching alone.[7][8]
Q3: Can I add anything to my imaging medium to reduce phototoxicity?
A3: Yes, you can supplement your imaging medium with antioxidants to help neutralize the reactive oxygen species (ROS) that are a primary cause of phototoxicity.[2] Common supplements include ascorbic acid (Vitamin C) and Trolox (a water-soluble vitamin E analog).[2][5] It has also been shown that removing components like riboflavin (B1680620) from the imaging medium can lower phototoxicity.[2]
Q4: Is it better to use a high laser power with a short exposure time or a low laser power with a long exposure time?
A4: For the same total number of photons delivered, using a lower laser power with a longer exposure time is generally less phototoxic.[3][4] This is partly because it reduces issues related to "illumination overhead," which is the time the sample is illuminated while the camera is not actively acquiring an image.[3][4][6] However, for a highly dynamic protein like EB1, very long exposure times can lead to motion blur. Therefore, a balance must be found.
Q5: Which is a more "gentle" fluorophore for EB1 tagging, GFP or a red fluorescent protein (RFP)?
A5: In general, longer wavelength excitation (used for RFPs) is less energetic and therefore less damaging to cells than the shorter wavelength excitation used for GFP.[5][11] If your experimental system allows, using an RFP-tagged EB1 and the appropriate laser lines could reduce phototoxicity.
Visual Guides
References
- 1. A quantitative method for measuring phototoxicity of a live cell imaging microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. line-a.co.il [line-a.co.il]
- 4. journals.biologists.com [journals.biologists.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of cellular phototoxicity of organelle stains by the dynamics of microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microscopist.co.uk [microscopist.co.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming EB1 Peptide Stability and Aggregation In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and aggregation of EB1 peptides in vitro.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments with EB1 peptides.
Problem 1: My EB1 peptide has poor solubility in aqueous buffers.
Poor solubility is a common issue, especially for hydrophobic peptides. Here are several strategies to improve the solubility of your this compound:
-
pH Adjustment: The net charge of a peptide is pH-dependent. Peptides are often least soluble at their isoelectric point (pI), where their net charge is zero.[1] Adjusting the pH of your buffer to be at least 1-2 units away from the pI can significantly improve solubility by increasing the net charge and electrostatic repulsion between peptide molecules.[1]
-
For acidic peptides (pI < 7): Try dissolving in a basic buffer (pH > 8).
-
For basic peptides (pI > 7): Try dissolving in an acidic buffer (pH < 6).
-
-
Use of Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) can be effective.[2] The peptide solution can then be slowly diluted with your aqueous experimental buffer. Always check the tolerance of your experimental system to the final concentration of the organic solvent.
-
Chaotropic Agents: Agents like guanidinium (B1211019) chloride or urea (B33335) can disrupt the intramolecular and intermolecular hydrogen bonds that contribute to poor solubility and aggregation. Use these agents with caution as they can denature proteins at high concentrations.
-
Sonication: Brief periods of sonication can help to break up small aggregates and facilitate the dissolution of the peptide.[2]
Problem 2: My this compound solution becomes cloudy or shows visible precipitates over time.
This is a clear indication of peptide aggregation. The following steps can help prevent or reduce aggregation:
-
Optimize Buffer Conditions:
-
pH: As with solubility, moving the pH away from the pI can reduce aggregation by increasing electrostatic repulsion.[3][4][5][6][7]
-
Ionic Strength: The effect of salt concentration on peptide aggregation can be complex.[8] For some peptides, increasing the ionic strength can screen charges and promote aggregation. For others, it can stabilize the native state. It is recommended to screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal condition for your this compound.[9]
-
-
Inclusion of Additives:
-
Amino Acids: Arginine and glutamic acid (often used in combination) can suppress aggregation and increase solubility.[9]
-
Sugars and Polyols: Sucrose, glycerol (B35011), and trehalose (B1683222) can act as cryoprotectants and stabilizers, preventing aggregation during freeze-thaw cycles and long-term storage.[1][10]
-
Detergents: Low concentrations of non-denaturing detergents (e.g., Tween-20, Triton X-100) can help to solubilize hydrophobic peptides and prevent aggregation.[1][9]
-
-
Temperature Control: Many aggregation processes are temperature-dependent. Storing your peptide solutions at lower temperatures (e.g., 4°C) can slow down the aggregation kinetics. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended.[1] Avoid repeated freeze-thaw cycles.
-
Low Peptide Concentration: Aggregation is often a concentration-dependent process.[1][11] Whenever possible, work with the lowest peptide concentration that is suitable for your assay.
Frequently Asked Questions (FAQs)
Q1: What is the best way to initially dissolve a lyophilized this compound?
A1: Start by attempting to dissolve a small aliquot of the peptide in sterile, purified water. If the peptide is not soluble, consult its amino acid sequence to determine if it is acidic or basic. For acidic peptides, try a buffer with a pH of 8-9. For basic peptides, a buffer with a pH of 5-6 may be more effective. If the peptide is highly hydrophobic, dissolving it first in a minimal amount of DMSO and then diluting it with your desired buffer is a good strategy.[2]
Q2: How can I detect and quantify this compound aggregation?
A2: Several techniques can be used to monitor peptide aggregation:
-
Visual Inspection: The simplest method is to look for turbidity or precipitates in your peptide solution.
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates.[12][13][14] This assay is a common method for quantifying fibril formation.[12]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[15][16][17][18][19]
-
Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of the morphology of peptide aggregates, such as fibrils or amorphous aggregates.[20][21][22][23][24][25]
Q3: Can I use sonication to redissolve aggregated this compound?
A3: While sonication can help to break up aggregates and aid in initial dissolution, it may not be effective for reversing the formation of stable, ordered aggregates like amyloid fibrils. In some cases, sonication can even seed further aggregation. It is best used as a preventative measure or for dissolving freshly prepared peptide solutions.[2]
Q4: How should I store my this compound to minimize aggregation?
A4: For long-term storage, lyophilized peptides are generally stable at -20°C or -80°C. Once in solution, it is best to prepare single-use aliquots, flash-freeze them in liquid nitrogen, and store them at -80°C. Avoid repeated freeze-thaw cycles, as these can promote aggregation.[1] The inclusion of a cryoprotectant like glycerol (e.g., 10-20%) can further improve stability during freezing and thawing.[1][10]
Data Presentation
The following tables summarize hypothetical quantitative data based on common principles of peptide stability to illustrate the effects of different conditions on this compound aggregation.
Table 1: Effect of pH on this compound Aggregation
| pH | Percentage of Aggregation (ThT Assay) | Hydrodynamic Radius (DLS) |
| 4.0 | 65% | 550 nm |
| 5.0 | 85% | 800 nm |
| 6.0 | 50% | 400 nm |
| 7.0 | 20% | 150 nm |
| 8.0 | 10% | 50 nm |
| 9.0 | 5% | 25 nm |
Note: This hypothetical data assumes the this compound has a pI around 5.5. Aggregation is highest near the pI and decreases as the pH moves away from it.
Table 2: Effect of NaCl Concentration on this compound Stability at pH 7.4
| NaCl Concentration (mM) | Percentage of Aggregation (ThT Assay) | Hydrodynamic Radius (DLS) |
| 0 | 15% | 120 nm |
| 50 | 10% | 80 nm |
| 150 | 5% | 40 nm |
| 250 | 8% | 70 nm |
| 500 | 25% | 200 nm |
Note: This hypothetical data illustrates a common scenario where a moderate salt concentration stabilizes the peptide, while very low or very high salt concentrations can promote aggregation.
Table 3: Effect of Additives on this compound Aggregation at pH 7.4, 150 mM NaCl
| Additive | Concentration | Percentage of Aggregation (ThT Assay) | Hydrodynamic Radius (DLS) |
| None | - | 5% | 40 nm |
| L-Arginine | 50 mM | 2% | 25 nm |
| Sucrose | 5% (w/v) | 3% | 30 nm |
| Glycerol | 10% (v/v) | 2.5% | 28 nm |
| Tween-20 | 0.01% (v/v) | 1% | 15 nm |
Experimental Protocols
1. Thioflavin T (ThT) Assay for Monitoring this compound Fibrillation
This protocol is adapted from standard ThT assay procedures.[12][13][14][26]
-
Materials:
-
ThT stock solution (e.g., 1 mM in water, filtered through a 0.22 µm filter). Store in the dark.
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4).
-
This compound stock solution.
-
Black 96-well plates with a clear bottom.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a working solution of ThT by diluting the stock solution in the assay buffer to a final concentration of 25 µM.
-
In each well of the 96-well plate, add your this compound to the desired final concentration in the assay buffer. Include negative controls (buffer only) and positive controls if available.
-
Add the ThT working solution to each well. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubate the plate at a desired temperature (e.g., 37°C) with or without shaking.
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Plot the fluorescence intensity versus time to monitor the kinetics of aggregation.
-
2. Dynamic Light Scattering (DLS) for Assessing this compound Aggregation
This protocol is based on general DLS procedures for protein and peptide analysis.[15][16][17][18][19]
-
Materials:
-
DLS instrument.
-
Low-volume cuvettes.
-
This compound solution, filtered through a 0.22 µm filter to remove dust and large contaminants.
-
Filtered buffer for baseline measurements.
-
-
Procedure:
-
Equilibrate the DLS instrument to the desired temperature.
-
Measure the buffer alone as a blank.
-
Carefully pipette the this compound solution into the cuvette, ensuring no bubbles are introduced.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions that are averaged.
-
Analyze the data to obtain the size distribution (by intensity, volume, and number) and the polydispersity index (PDI). An increase in the average hydrodynamic radius and PDI over time indicates aggregation.
-
3. Transmission Electron Microscopy (TEM) for Visualizing this compound Aggregates
This protocol is a standard negative staining procedure for visualizing peptide fibrils.[20][21][22][24][25]
-
Materials:
-
TEM grids (e.g., carbon-coated copper grids).
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) in water, filtered).
-
This compound sample.
-
Filter paper.
-
Forceps.
-
-
Procedure:
-
Place a drop of the this compound solution (e.g., 5-10 µL) onto the carbon-coated side of a TEM grid.
-
Allow the peptide to adsorb for 1-2 minutes.
-
Blot off the excess liquid using the edge of a piece of filter paper.
-
Wash the grid by briefly floating it on a drop of deionized water. Blot again.
-
Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Blot off the excess stain.
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope.
-
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. [PDF] Influence of pH and sequence in peptide aggregation via molecular simulation. | Semantic Scholar [semanticscholar.org]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Armamentarium of Cryoprotectants in Peptide Vaccines: Mechanistic Insight, Challenges, Opportunities and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Thioflavin T spectroscopic assay [assay-protocol.com]
- 13. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 15. medium.com [medium.com]
- 16. zentriforce.com [zentriforce.com]
- 17. enovatia.com [enovatia.com]
- 18. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. unchainedlabs.com [unchainedlabs.com]
- 20. Transmission electron microscopy assay [assay-protocol.com]
- 21. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. rsc.org [rsc.org]
- 26. Thioflavin T Assay [protocols.io]
Technical Support Center: Optimizing In Vitro Microtubule Polymerization Assays with EB1 Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing in vitro microtubule polymerization assays involving EB1 peptides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of EB1 in microtubule dynamics in vitro?
A1: EB1 is a microtubule plus-end tracking protein (+TIP) that plays a crucial role in regulating microtubule dynamics.[1][2] In vitro, EB1 typically increases the frequency of microtubule rescues (the switch from shortening to growth) and decreases the frequency of catastrophes (the switch from growth to shortening).[3] This leads to an overall stabilization of microtubules.[3] The effect of EB1 on the polymerization rate can vary; in some contexts, it increases the polymerization rate, while in others, it has little effect.[3] At higher concentrations, EB1 can cause microtubule bundling.[3]
Q2: What is the mechanism of EB1 localization to growing microtubule ends?
A2: EB1 recognizes and binds to a specific structural feature of the growing microtubule end, often referred to as the GTP-cap.[1][4] This cap consists of tubulin dimers bound to GTP or a GTP hydrolysis intermediate (GDP-Pi).[1] EB1 has a higher affinity for this structure compared to the GDP-tubulin lattice of the stable microtubule.[3] This preferential binding allows it to "track" the growing plus-ends of microtubules.[2][3] EB1 can also bind with lower affinity along the microtubule lattice and rapidly dissociates.[3]
Q3: What is a typical starting buffer for an in vitro microtubule polymerization assay with EB1?
A3: A commonly used buffer is BRB80 (Brinkley Reassembly Buffer 80), which consists of 80 mM PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), 1 mM MgCl₂, and 1 mM EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid), with the pH adjusted to 6.8-6.9.[5][6][7] To this base buffer, you will need to add GTP (typically 1 mM) to support polymerization and your EB1 peptide at the desired concentration.[5][7] Glycerol (B35011) (e.g., 10%) is often included to enhance polymerization.[5][7]
Q4: How do EB1 peptides, specifically those containing the SxIP motif, influence the assay?
A4: Peptides containing the Ser-X-Ile-Pro (SxIP) motif are known to interact with the end-binding (EB) homology domain of EB1.[8][9] In an in vitro assay, these peptides can be used to study the recruitment of other proteins to the growing microtubule end via EB1. They can also act as competitive inhibitors of the interaction between EB1 and its natural SxIP-containing binding partners.[8] The presence of these peptides can therefore modulate the effect of EB1 on microtubule dynamics.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No microtubule polymerization observed in the control (without EB1). | 1. Inactive Tubulin: Tubulin may have lost its activity due to improper storage or multiple freeze-thaw cycles.[10] 2. Degraded GTP: GTP is essential for polymerization and hydrolyzes over time, especially if not stored correctly.[11] 3. Suboptimal Buffer Conditions: Incorrect pH or concentrations of MgCl₂ or EGTA can inhibit polymerization.[5][11] 4. Low Tubulin Concentration: The tubulin concentration may be below the critical concentration required for polymerization under your assay conditions.[12][13] | 1. Use high-quality, polymerization-competent tubulin (>99% pure).[10] Aliquot tubulin upon receipt and store at -80°C. Thaw on ice and use promptly.[10] 2. Prepare fresh GTP solutions for each experiment. Store GTP stock solutions in small aliquots at -80°C.[11] 3. Double-check the pH and component concentrations of your polymerization buffer. Ensure the pH is between 6.8 and 6.9.[5][14] 4. Increase the tubulin concentration. The critical concentration can be determined experimentally. |
| High background signal or tubulin aggregation before initiating polymerization. | 1. Tubulin Aggregates: Pre-existing tubulin aggregates in the stock solution can act as seeds, leading to a shortened or absent lag phase and increased light scattering.[5] 2. Compound Precipitation: The this compound or another compound may be precipitating in the assay buffer. | 1. Before use, clarify the tubulin stock by ultracentrifugation (e.g., 100,000 x g for 10 minutes at 4°C) to remove aggregates.[6] 2. Run a control with the this compound in the buffer without tubulin to check for precipitation. If precipitation occurs, you may need to adjust the buffer composition (e.g., pH, salt concentration) or the peptide concentration. |
| Variability between replicate wells. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. 2. Temperature Gradients: Uneven heating of the microplate can cause differences in polymerization rates across wells.[7][11] 3. Air Bubbles: Bubbles in the wells can interfere with optical measurements.[7] | 1. Use a multichannel pipette for adding reagents to the plate to ensure consistency.[11] 2. Ensure the plate reader is pre-warmed to 37°C and that the plate is transferred quickly from ice to the reader to initiate polymerization uniformly.[7][11] 3. Be careful not to introduce air bubbles when pipetting.[7] |
| Unexpected effect of EB1 (e.g., inhibition of polymerization). | 1. High EB1 Concentration: Very high concentrations of EB1 can lead to microtubule bundling, which can affect the polymerization readout.[3] 2. Affinity Tags on EB1: Certain affinity tags can interfere with EB1's function or its interaction with microtubules.[15] 3. Buffer Composition: The effect of EB1 can be sensitive to the ionic strength and pH of the buffer. | 1. Perform a dose-response experiment with a range of EB1 concentrations to determine the optimal concentration for your assay. 2. If possible, use tag-free EB1 or test different tags to see if they affect the results.[15] 3. Systematically vary the buffer components (e.g., salt concentration, pH) to find the optimal conditions for observing the expected effect of EB1. |
Experimental Protocols
Protocol 1: In Vitro Microtubule Polymerization Turbidity Assay
This protocol describes a standard method for monitoring microtubule polymerization by measuring the increase in turbidity (light scattering) at 340-350 nm.
Materials:
-
Lyophilized tubulin (>99% pure)
-
BRB80 Buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9)
-
GTP stock solution (100 mM in water, pH 7.0)
-
Glycerol
-
This compound stock solution
-
96-well clear bottom plates
-
Temperature-controlled spectrophotometer or plate reader
Method:
-
Prepare Polymerization Buffer: Prepare a fresh polymerization buffer by supplementing BRB80 with 1 mM GTP and 10% glycerol. Keep this buffer on ice.
-
Prepare Tubulin: Reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in ice-cold BRB80. Aliquot and flash-freeze in liquid nitrogen for storage at -80°C. For the assay, thaw an aliquot on ice and clarify by ultracentrifugation at 100,000 x g for 10 minutes at 4°C to remove any aggregates. Determine the protein concentration after clarification.
-
Prepare Reaction Mix: On ice, prepare the reaction mixes in microcentrifuge tubes. For a final volume of 100 µL, combine the polymerization buffer, tubulin (to a final concentration of 3 mg/mL or 30 µM), and the this compound or vehicle control.
-
Initiate Polymerization: Transfer 100 µL of each reaction mix to the wells of a pre-warmed (37°C) 96-well plate.
-
Monitor Polymerization: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm or 350 nm every 30 seconds for 60-90 minutes.[7]
Protocol 2: Microtubule Co-sedimentation Assay to Test this compound Binding
This assay is used to determine if the this compound binds to microtubules.
Materials:
-
Polymerized and stabilized microtubules (e.g., with taxol)
-
This compound
-
BRB80 Buffer
-
Taxol
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
Method:
-
Prepare Stabilized Microtubules: Polymerize tubulin in BRB80 with 1 mM GTP at 37°C for 30 minutes. Stabilize the microtubules by adding taxol to a final concentration of 20 µM and incubating for another 15 minutes at 37°C.
-
Binding Reaction: In a microcentrifuge tube, incubate a fixed concentration of the this compound with increasing concentrations of the stabilized microtubules in BRB80 for 30 minutes at room temperature.
-
Sedimentation: Layer the reaction mixture over a cushion buffer (e.g., BRB80 with 60% glycerol and 20 µM taxol) in an ultracentrifuge tube. Centrifuge at 100,000 x g for 30 minutes at 25°C to pellet the microtubules and any bound proteins.
-
Analysis: Carefully separate the supernatant and the pellet. Resuspend the pellet in a volume of buffer equal to the supernatant. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of this compound in each fraction.
Visualizations
Caption: Workflow for an in vitro microtubule polymerization assay.
Caption: EB1's role at the growing microtubule plus-end.
Caption: Troubleshooting flowchart for polymerization assays.
References
- 1. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Microtubule plus-end tracking of end-binding protein 1 (EB1) is regulated by CDK5 regulatory subunit-associated protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Behaviors of individual microtubules and microtubule populations relative to critical concentrations: dynamic instability occurs when critical concentrations are driven apart by nucleotide hydrolysis [escholarship.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Buffer conditions and non-tubulin factors critically affect the microtubule dynamic instability of sea urchin egg tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interactions between EB1 and Microtubules: DRAMATIC EFFECT OF AFFINITY TAGS AND EVIDENCE FOR COOPERATIVE BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
How affinity tags on EB1 peptides can affect experimental results
This guide provides troubleshooting advice and frequently asked questions regarding the impact of affinity tags on experimental results involving End-Binding 1 (EB1) peptides. Affinity tags are invaluable for protein purification and detection, but they can also introduce significant artifacts, leading to misinterpretation of EB1's intrinsic functions.
Frequently Asked Questions (FAQs)
Q1: My experimental results with EB1 differ significantly from previously published data. What could be the cause?
A: A primary source of variability in EB1 research is the use of different affinity tags. Studies have shown that the type of tag (e.g., His-tag, GST-tag), its location (N- or C-terminus), and whether it was cleaved directly impact EB1's behavior.[1] Inconsistencies in reported activities, such as microtubule (MT) binding affinity and the ability to promote tubulin polymerization, can often be traced back to the specific tagged construct used.[1]
Q2: My N-terminally His-tagged EB1 shows dramatically stronger microtubule binding and polymerization-promoting activity than expected. Is this an artifact?
A: Yes, this is a well-documented artifact. N-terminal hexahistidine (His) tags have been shown to significantly increase both the microtubule-binding affinity and the polymerization-promoting activity of EB1.[1] The positively charged nature of the His-tag is thought to create an additional electrostatic interaction with the negatively charged surface of microtubules, thereby artificially enhancing its binding and activity.[1] Even small amounts of contaminating His-tagged EB1 can act synergistically with untagged protein, further complicating results.[1]
Q3: I am studying EB1's interaction with a partner protein (e.g., CLIP-170), but my results are inconsistent. Could the affinity tag be interfering?
A: Absolutely. Large affinity tags like Green Fluorescent Protein (GFP), Maltose-Binding Protein (MBP), or Glutathione-S-transferase (GST) can cause steric hindrance, blocking or altering the interaction sites for EB1's natural binding partners.[2][3] For example, both N- and C-terminally tagged EB1 constructs have been observed to displace CLIP-170 from microtubule plus ends, an effect opposite to that of untagged EB1 which recruits it.[2] The tag's position is critical; if it interferes with a known binding interface, the experiment will not reflect the true biological function.[4][5]
Q4: My recombinant EB1 peptide is insoluble after expression in E. coli. What type of tag could help?
A: For solubility issues, the Maltose-Binding Protein (MBP) tag is a highly effective choice.[6][7][8] MBP is a large, highly soluble protein that can act as a chaperone, promoting the proper folding and solubility of its fusion partner.[6][7] Fusing MBP to the N-terminus of an aggregation-prone protein is a common strategy to prevent the formation of insoluble inclusion bodies.[7][9]
Q5: I successfully cleaved the affinity tag from my EB1 protein, but now it is precipitating. How can I troubleshoot this?
A: Post-cleavage precipitation is a common issue, particularly after removing a large solubilizing tag like MBP.[6] The now tag-free EB1 protein may be less stable or prone to aggregation in the buffer conditions used. To address this, you can try optimizing the purification conditions by adjusting buffer pH, salt concentration (e.g., NaCl), or adding stabilizing agents like detergents or glycerol. Performing cleavage and subsequent purification steps at a lower temperature (e.g., 4°C) can also help maintain protein stability.
Q6: My tagged EB1 protein is not binding to the affinity column. What are the likely causes?
A: Failure to bind can stem from several issues:
-
Inaccessible Tag: The tag may be buried within the folded structure of the EB1 protein, preventing it from interacting with the resin.[4] Try moving the tag to the other terminus or adding a flexible linker sequence between the tag and the protein.
-
Tag Cleavage: The tag may have been cleaved by proteases present in the cell lysate. Use protease-deficient expression strains and add protease inhibitors during lysis.[10]
-
Incorrect Buffer Composition: For His-tags, ensure the buffer does not contain chelating agents (e.g., EDTA) or high concentrations of reducing agents that can strip the metal ions from the resin.[11] For Strep-tag systems, ensure the cell culture medium does not contain high levels of biotin (B1667282), which will inactivate the Strep-Tactin resin.[12]
-
Column Integrity: Ensure the affinity resin has not expired and has been regenerated and stored properly.[10]
Troubleshooting Guides
Guide 1: Unexpected EB1 Activity (Altered Microtubule Binding or Polymerization)
This guide helps diagnose issues where tagged EB1 behaves differently than its native counterpart.
Caption: Troubleshooting logic for anomalous EB1 activity.
Guide 2: Steric Hindrance in Protein-Protein Interactions
This diagram illustrates how a bulky tag can physically block the binding of EB1 to its interaction partners.
Caption: How a large affinity tag can block protein interactions.
Data Summaries
Table 1: Impact of Common Affinity Tags on EB1 Functional Assays
| Affinity Tag | Location | Effect on MT Binding Affinity | Effect on MT Polymerization | Key Considerations & References |
| His-tag (6xHis) | N-terminus | Dramatically Increased | Dramatically Increased | Artifactual enhancement due to electrostatic interactions.[1] |
| C-terminus | Not extensively studied, but less likely to interfere than N-terminal. | Not extensively studied. | C-terminal tags are generally considered less disruptive for N-terminal domain functions.[4] | |
| GFP | N-terminus | Compromised | Not directly reported, but plus-end tracking is reduced. | Significantly interferes with MT binding and plus-end tracking.[2] |
| C-terminus | Similar to untagged | Similar to untagged | While localization appears normal, it can still disrupt partner protein interactions (e.g., CLIP-170).[2] | |
| GST | N/C-terminus | Can interfere | Can interfere | Large tag (26 kDa) prone to steric hindrance and may form dimers, complicating analysis of EB1 dimerization.[13] |
| MBP | N-terminus | Can interfere | Can interfere | Primarily used to enhance solubility (43 kDa).[6][9] Its large size can hinder functional interactions. |
Table 2: General Properties of Common Affinity Tags
| Affinity Tag | Size | Purification Principle | Advantages | Potential Limitations for EB1 Studies |
| His-tag | ~1 kDa | Immobilized Metal Affinity Chromatography (IMAC)[8][11] | Small, low immunogenicity, can be used under denaturing conditions.[11] | N-terminal placement causes significant artifacts in EB1 activity assays.[1] |
| Strep-tag® II | ~1 kDa | High affinity for engineered streptavidin (Strep-Tactin®) | Small, highly specific binding, mild elution preserves protein function.[11][12] | Tag can be cleaved by proteases; biotin in media can interfere.[10][12] |
| GST | ~26 kDa | Affinity for immobilized glutathione. | Enhances solubility, good yields.[11] | Large size can cause steric hindrance; GST is a dimer, which can interfere with EB1 dimerization studies.[3] |
| MBP | ~43 kDa | Affinity for amylose (B160209) resin.[8][14] | Excellent solubility enhancement.[6][7] | Very large, likely to interfere with function and interactions; protein can precipitate after tag removal.[6] |
| GFP | ~27 kDa | (Not for purification) | Allows for direct visualization in vivo. | Can significantly alter protein localization and function; forms weak dimers.[2] |
Experimental Protocols
Protocol 1: Microtubule Cosedimentation Assay
This assay is used to determine the binding affinity of EB1 for microtubules.
-
Microtubule Preparation: Polymerize tubulin in a suitable buffer (e.g., PEM buffer) and stabilize the microtubules with a non-hydrolyzable GTP analog or taxol.
-
Binding Reaction: Incubate a constant concentration of your this compound (e.g., 2 µM) with increasing concentrations of stabilized microtubules (e.g., 0-20 µM).[1] Incubate at 37°C for 30 minutes to allow binding to reach equilibrium.[1]
-
Sedimentation: Centrifuge the samples at high speed (e.g., 165,000 x g) at 37°C for 15 minutes to pellet the microtubules and any bound EB1.[1]
-
Analysis: Carefully separate the supernatant (containing unbound EB1) and the pellet. Resuspend the pellet in a volume of buffer equal to the supernatant.
-
Quantification: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE. Stain the gel (e.g., with Coomassie Blue) and quantify the band intensities for EB1 in each fraction using densitometry software like ImageJ.[1]
-
Data Interpretation: Plot the concentration of bound EB1 against the concentration of polymerized tubulin. This data can be used to estimate the dissociation constant (Kd), though it is important to note that EB1 binding does not always fit simple models.[1]
Protocol 2: On-Column Affinity Tag Cleavage (His-tag Example)
This protocol describes the removal of an N-terminal His-tag using TEV (Tobacco Etch Virus) protease, which also contains a His-tag for easy removal.
Caption: Workflow for on-column cleavage and removal of a His-tag.
-
Binding: Load the cell lysate containing the His-tagged EB1 protein onto a Ni-NTA affinity column. Wash the column thoroughly with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Cleavage: Apply His-tagged TEV protease to the column. The protease will be retained on the resin via its own His-tag. Incubate the column under conditions optimal for the protease (e.g., overnight at 4°C or for a few hours at room temperature) to allow cleavage at the recognition site between the His-tag and EB1.[15][16]
-
Elution of Target: Elute the column with the wash buffer. The cleaved, tag-free EB1 protein will not bind to the resin and will be collected in the flow-through.[16]
-
Retention of Contaminants: The cleaved His-tag, the His-tagged TEV protease, and any uncleaved His-EB1 will remain bound to the Ni-NTA resin.[16]
-
Verification: Analyze the collected flow-through fractions by SDS-PAGE to confirm the presence of pure, tag-free EB1 and the absence of the uncleaved protein and protease.
References
- 1. Interactions between EB1 and Microtubules: DRAMATIC EFFECT OF AFFINITY TAGS AND EVIDENCE FOR COOPERATIVE BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of GFP tags on the localization of EB1 and EB1 fragments in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tags for protein purification | Proteintech Group [ptglab.com]
- 4. google.com [google.com]
- 5. goldbio.com [goldbio.com]
- 6. genscript.com [genscript.com]
- 7. Positional effects of fusion partners on the yield and solubility of MBP fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of Affinity Tags for Recombinant Protein Purification - CD Bioparticles [cd-bioparticles.com]
- 9. sinobiological.com [sinobiological.com]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. neuromics.com [neuromics.com]
- 13. Microtubule plus-end tracking of end-binding protein 1 (EB1) is regulated by CDK5 regulatory subunit-associated protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. Rapid binding to protofilament edge sites facilitates tip tracking of EB1 at growing microtubule plus-ends | eLife [elifesciences.org]
- 16. Tag Removal by Enzymatic Cleavage [sigmaaldrich.com]
Strategies to improve the delivery efficiency of cell-penetrating EB1 peptides
Welcome to the technical support center for cell-penetrating EB1 peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the delivery efficiency of EB1 peptides and their cargoes. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the EB1 peptide and how does it compare to its parent peptide, Penetratin?
A1: The this compound is an amphipathic cell-penetrating peptide (CPP) derived from Penetratin.[1] It is designed to facilitate the intracellular delivery of various cargo molecules. Research has shown that EB1 can be more effective than Penetratin in forming complexes with siRNA and mediating the cellular uptake of nanoparticles like lactosomes.[2][3] This suggests that EB1 may offer enhanced delivery efficiency for certain types of cargo.
Q2: My EB1-cargo conjugate shows low cellular uptake. What are the potential causes and solutions?
A2: Low cellular uptake of EB1-cargo conjugates can stem from several factors. These include issues with the peptide-cargo linkage, peptide aggregation, or suboptimal experimental conditions. To address this, consider the following:
-
Optimize Peptide-Cargo Ratio: The stoichiometry between EB1 and its cargo is critical. A high density of positively charged CPPs can lead to strong binding to the cell surface, which may hinder internalization. Experiment with different molar ratios to find the optimal balance for efficient uptake.
-
Evaluate Conjugation Strategy: The method of linking EB1 to your cargo can significantly impact delivery. Both covalent and non-covalent strategies have their merits. For non-covalent complexes, ensure the conditions favor stable complex formation. For covalent conjugates, consider the linker chemistry, as it can affect the overall charge and hydrophobicity of the conjugate.
-
Assess Peptide Quality and Aggregation: Ensure the purity of your this compound. Aggregated peptides will have reduced efficacy. You can assess for aggregation using techniques like dynamic light scattering (DLS). If aggregation is an issue, consider modifying the buffer conditions (e.g., pH, ionic strength) or using excipients that reduce aggregation.[4]
-
Control for Cell Culture Conditions: Factors such as cell density, media composition, and the presence of serum can all influence the efficiency of CPP-mediated delivery.[5] Standardizing your cell culture and experimental protocols is crucial for reproducible results.
Q3: My cargo is successfully delivered into the cell, but it appears to be trapped in endosomes. How can I enhance endosomal escape?
A3: Endosomal entrapment is a common challenge for CPP-mediated delivery.[2][6] The majority of CPPs enter cells via endocytosis, and if the cargo is not released into the cytoplasm, it may be trafficked to lysosomes for degradation.[7] Strategies to improve endosomal escape include:
-
Co-administration with Endosomolytic Agents: Use agents that disrupt endosomal membranes, such as chloroquine (B1663885) or other pH-sensitive fusogenic peptides. These agents work by preventing endosomal acidification or by directly destabilizing the endosomal membrane.[7]
-
Incorporate pH-Sensitive Linkers: If using a covalent conjugation strategy, a pH-sensitive linker can be designed to cleave in the acidic environment of the endosome, releasing the cargo.
-
Photochemical Internalization (PCI): This technique involves the use of a photosensitizer that, upon light activation, generates reactive oxygen species that rupture endosomal membranes.
Q4: How can I quantitatively measure the delivery efficiency of my this compound?
A4: Several methods can be used to quantify the cellular uptake of EB1 and its cargo. It is often beneficial to use a combination of techniques for a comprehensive analysis:
-
Flow Cytometry: This is a high-throughput method to measure the fluorescence of cells treated with a fluorescently labeled EB1-cargo conjugate. It is important to include a step to quench or remove cell-surface-bound fluorescence (e.g., using trypan blue or trypsin treatment) to accurately measure internalization.[8]
-
Confocal Microscopy: This technique provides visualization of the subcellular localization of the EB1-cargo, allowing you to determine if it is trapped in endosomes or has reached the cytoplasm or nucleus.[7]
-
Fluorometry/Spectrofluorometry: This method measures the total fluorescence in cell lysates to quantify uptake.[9]
-
Mass Spectrometry (MALDI-TOF): This technique offers precise quantification of the internalized, intact peptide.[10]
Q5: What are the common causes of cytotoxicity with EB1 peptides and how can I mitigate them?
A5: While CPPs like Penetratin are generally well-tolerated, cytotoxicity can occur, particularly at higher concentrations. The toxicity of EB1-cargo conjugates can be influenced by the peptide concentration, the nature of the cargo, and the conjugation strategy. To reduce cytotoxicity:
-
Perform a Dose-Response Analysis: Determine the optimal concentration of the EB1-cargo conjugate that provides efficient delivery with minimal toxicity.
-
Assess Membrane Integrity: Use assays such as the lactate (B86563) dehydrogenase (LDH) release assay to monitor for membrane damage.
-
Consider the Cargo: The cargo itself may contribute to toxicity. It is important to have a control group treated with the cargo alone.
-
Optimize Incubation Time: Shorter incubation times may be sufficient for delivery and can reduce toxicity.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low delivery efficiency of EB1-cargo conjugate | 1. Suboptimal peptide-to-cargo ratio. 2. Inefficient complex formation (non-covalent). 3. Inappropriate linker chemistry (covalent). 4. Peptide aggregation. 5. Unfavorable experimental conditions (cell type, media). | 1. Titrate the molar ratio of EB1 to cargo to find the optimal balance. 2. Adjust buffer conditions (pH, ionic strength) to promote stable complexation. 3. Experiment with different linkers (e.g., cleavable vs. non-cleavable). 4. Check for aggregation via DLS; optimize buffer or use anti-aggregation excipients.[4] 5. Standardize cell culture protocols; test different cell lines if applicable.[5] |
| High endosomal entrapment of cargo | 1. Inefficient escape from endosomes. 2. Cargo is not released from the this compound. | 1. Co-administer with an endosomolytic agent (e.g., chloroquine). 2. Incorporate a pH-sensitive or enzymatically cleavable linker between EB1 and the cargo. 3. Utilize photochemical internalization (PCI) if feasible. |
| Significant cytotoxicity observed | 1. High concentration of EB1-cargo conjugate. 2. Intrinsic toxicity of the cargo. 3. Membrane disruption by the peptide. 4. Extended incubation time. | 1. Perform a dose-response curve to identify the optimal non-toxic concentration. 2. Test the toxicity of the cargo alone. 3. Perform an LDH assay to assess membrane integrity. 4. Reduce the incubation time. |
| Inconsistent or non-reproducible results | 1. Variability in cell culture conditions (passage number, confluency). 2. Inconsistent preparation of the EB1-cargo conjugate. 3. Degradation of the peptide or cargo. | 1. Maintain a strict and consistent cell culture protocol. 2. Prepare fresh conjugates for each experiment and ensure consistent methodology. 3. Check the stability of the peptide and cargo under experimental conditions. |
| Difficulty in detecting internalized cargo | 1. Low signal from the detection method. 2. Insufficient amount of internalized cargo. 3. Quenching of fluorescent labels. | 1. Use a more sensitive detection method or amplify the signal. 2. Increase the concentration of the EB1-cargo conjugate (while monitoring toxicity). 3. Ensure the fluorescent label is appropriate for the intracellular environment. |
Quantitative Data Summary
The following table summarizes comparative data on the cellular uptake efficiency of EB1 and other CPPs.
| CPP | Cargo/System | Cell Line | Relative Uptake Efficiency | Reference |
| EB1 | TPP-loaded lactosomes | HeLa | Highest among 7 CPPs tested | [3] |
| Pep1 | TPP-loaded lactosomes | HeLa | 0.62 (relative to EB1) | [3] |
| EB1 | siRNA | Not specified | More effective than Penetratin | [2] |
| Penetratin | NI1C protein | Flp-In 293 | Total internal concentration of 67 nM at 1 µM external concentration | |
| Tat | NI1C protein | Flp-In 293 | Undetectable at 1 µM external concentration |
Experimental Protocols
Protocol 1: Preparation of Non-Covalent EB1-siRNA Complexes
-
Reagent Preparation:
-
Resuspend lyophilized this compound and siRNA in RNase-free water to a stock concentration of 100 µM.
-
Prepare a suitable buffer for complex formation (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
-
Complex Formation:
-
Determine the desired N/P ratio (molar ratio of nitrogen in the peptide to phosphate (B84403) in the siRNA). Common starting ratios range from 5:1 to 20:1.
-
In a sterile, RNase-free microcentrifuge tube, dilute the required amount of siRNA in the complex formation buffer.
-
In a separate tube, dilute the required amount of this compound in the same buffer.
-
Add the diluted this compound solution to the diluted siRNA solution dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Characterization of Complexes (Optional but Recommended):
-
Gel Retardation Assay: To confirm complex formation, run the complexes on an agarose (B213101) gel. Free siRNA will migrate into the gel, while siRNA complexed with EB1 will be retained in the loading well.
-
Dynamic Light Scattering (DLS): To determine the size and polydispersity of the complexes.
-
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
-
Cell Preparation:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Prepare EB1-cargo complexes with a fluorescently labeled cargo (e.g., FITC-siRNA).
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add fresh, serum-free medium containing the EB1-cargo complexes to the cells. It is advisable to test a range of concentrations.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Sample Processing:
-
After incubation, remove the treatment medium and wash the cells three times with cold PBS to remove extracellular complexes.
-
To remove non-internalized, surface-bound complexes, incubate the cells with a solution of 0.05% trypsin-EDTA for 5 minutes at 37°C.[8]
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a fluorescence-activated cell sorting (FACS) tube.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the cell pellet in cold FACS buffer (e.g., PBS with 2% fetal bovine serum).
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Include an untreated cell sample as a negative control to set the background fluorescence.
-
Quantify the mean fluorescence intensity and the percentage of fluorescently positive cells.
-
Visualizations
Caption: Experimental workflow for EB1-cargo delivery and analysis.
Caption: Key steps in CPP-mediated intracellular delivery.
Caption: Logical steps for troubleshooting poor EB1 delivery.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced cellular uptake of lactosomes using cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols | Semantic Scholar [semanticscholar.org]
- 5. Quantitative Subcellular Analysis of Cyclic Cell-Penetrating Peptide EJP18 in Nonadherent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-penetrating peptides. A reevaluation of the mechanism of cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-Penetrating Peptides and Transportan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quantitative comparison of cytosolic delivery via different protein uptake systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing EB1 Peptide Concentration for Inhibiting Protein Interactions in Cell Culture
Welcome to the technical support center for the use of EB1-inhibitory peptides. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing EB1-targeting peptides to disrupt protein-protein interactions in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for EB1-inhibitory peptides?
A1: EB1-inhibitory peptides are typically designed to mimic the SxIP (Ser-x-Ile-Pro) motif found in many EB1-binding proteins.[1] EB1 acts as a central hub at the growing plus-ends of microtubules, recruiting a variety of proteins known as +TIPs.[1][2] These peptides competitively bind to the EBH (end-binding homology) domain of EB1, thereby preventing the recruitment of endogenous SxIP-containing proteins to the microtubule plus-ends. This disruption can lead to alterations in microtubule dynamics, such as changes in growth speed and the frequency of catastrophes (transitions from growth to shrinkage).
Q2: What is a good starting concentration for my EB1 peptide inhibitor in cell culture?
A2: A common starting point for a new this compound inhibitor is to perform a dose-response experiment ranging from 1 µM to 50 µM. The optimal concentration will depend on the peptide's sequence, its binding affinity (Kd) for EB1, and its efficiency of cell entry. For peptides with known high affinity (low micromolar to nanomolar Kd values), you may be able to use lower concentrations.
Q3: How long should I incubate the cells with the peptide inhibitor?
A3: Incubation times can vary from a few hours to 24-48 hours. Shorter incubation times (e.g., 2-6 hours) are often sufficient to observe effects on microtubule dynamics. Longer incubation times may be necessary to see downstream effects on cellular processes like cell migration or mitosis, but also increase the risk of cytotoxicity or peptide degradation.
Q4: How can I confirm that the peptide is entering the cells?
A4: The most direct way to confirm cellular uptake is to use a fluorescently labeled version of your peptide (e.g., FITC- or TAMRA-conjugated) and visualize its localization using fluorescence microscopy. Alternatively, you can perform a functional assay, such as co-immunoprecipitation (Co-IP), to show a dose-dependent reduction in the interaction between EB1 and a known binding partner.
Q5: My peptide inhibitor is not showing any effect. What are the possible reasons?
A5: There are several potential reasons for a lack of effect:
-
Poor Cell Permeability: The peptide may not be efficiently crossing the cell membrane.
-
Peptide Degradation: Peptides can be degraded by extracellular or intracellular proteases.
-
Low Binding Affinity: The peptide may not be binding to EB1 with high enough affinity to compete with endogenous partners.
-
Incorrect Experimental Readout: The chosen assay may not be sensitive enough to detect the effects of the inhibition.
-
Suboptimal Concentration: The concentration of the peptide may be too low to achieve a significant level of inhibition.
Please refer to the Troubleshooting Guide for detailed solutions to these issues.
Quantitative Data Summary
The following table provides representative data on the effects of a hypothetical SxIP-based this compound inhibitor on protein interactions and microtubule dynamics in a mammalian cell line (e.g., HeLa or U2OS). This data is illustrative and should be confirmed experimentally for your specific peptide and cell system.
| Peptide Concentration (µM) | Incubation Time (hours) | Inhibition of EB1-APC Interaction (% reduction in Co-IP) | Microtubule Growth Speed (µm/min) | Catastrophe Frequency (events/min) | Notes |
| 0 (Vehicle Control) | 6 | 0% | 15.2 ± 1.5 | 1.8 ± 0.3 | Baseline measurements. |
| 1 | 6 | 15% ± 5% | 14.1 ± 1.8 | 2.0 ± 0.4 | Minimal effect on interaction and dynamics. |
| 5 | 6 | 45% ± 8% | 11.5 ± 1.3 | 2.9 ± 0.5 | Significant reduction in EB1-APC interaction and microtubule growth speed. |
| 10 | 6 | 78% ± 6% | 8.9 ± 1.1 | 4.1 ± 0.6 | Strong inhibition of interaction and pronounced effect on microtubule dynamics. |
| 25 | 6 | 85% ± 5% | 8.5 ± 1.2 | 4.5 ± 0.7 | Saturation of inhibitory effect. |
| 50 | 6 | 88% ± 4% | 8.3 ± 1.4 | 4.6 ± 0.8 | Potential for off-target effects or cytotoxicity at higher concentrations. |
Experimental Protocols
Protocol 1: Determining Optimal Peptide Concentration (Dose-Response)
This protocol outlines a method to determine the effective concentration range of an this compound inhibitor by assessing its impact on cell viability and a functional endpoint (e.g., inhibition of EB1-APC interaction).
-
Cell Seeding: Plate your chosen mammalian cell line (e.g., HeLa) in a 96-well plate for viability assays (e.g., MTT or CellTiter-Glo) and in 6-well plates for Co-IP. Seed at a density that will result in 70-80% confluency at the time of analysis.
-
Peptide Preparation: Prepare a 10 mM stock solution of the this compound inhibitor in a suitable solvent (e.g., sterile water or DMSO). Serially dilute the peptide stock in complete cell culture medium to prepare 2X working concentrations ranging from 0 µM (vehicle control) to 100 µM.
-
Cell Treatment: Remove the medium from the cells and add the 2X peptide dilutions. For 96-well plates, add 50 µL of 2X peptide solution to 50 µL of medium already in the well. For 6-well plates, add 1 mL of 2X peptide solution to 1 mL of medium.
-
Incubation: Incubate the cells for the desired time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay: After incubation, perform a cell viability assay on the 96-well plate according to the manufacturer's instructions.
-
Co-Immunoprecipitation: For the 6-well plates, proceed with cell lysis and Co-IP as described in Protocol 2.
-
Data Analysis: Plot cell viability against peptide concentration to determine the cytotoxic concentration 50 (CC50). Analyze the Co-IP results by Western blot and quantify the reduction in the co-precipitated protein (e.g., APC) relative to the amount of immunoprecipitated EB1. Plot the percentage inhibition of the interaction against the peptide concentration to determine the half-maximal effective concentration (EC50). The optimal concentration range for further experiments will be below the CC50 and around the EC50.
Protocol 2: Co-Immunoprecipitation to Assess Inhibition of EB1-Protein Interactions
This protocol details how to perform a Co-IP experiment to quantify the inhibitory effect of a peptide on the interaction between EB1 and a known binding partner (e.g., APC).
-
Cell Culture and Treatment: Grow cells in 10 cm dishes to 80-90% confluency. Treat the cells with the desired concentrations of the this compound inhibitor (and a vehicle control) for the optimized incubation time.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors). Scrape the cells and incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add 20-30 µL of Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Centrifuge at 1,000 x g for 5 minutes at 4°C and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-4 µg of an anti-EB1 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Immune Complex Capture: Add 30 µL of fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation (1,000 x g for 3 minutes at 4°C) and wash them 3-5 times with ice-cold lysis buffer.
-
Elution: Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against EB1 and the interacting protein of interest (e.g., APC).
-
Quantification: Use densitometry to quantify the band intensities. Normalize the amount of co-precipitated protein to the amount of immunoprecipitated EB1 for each condition.
Protocol 3: Microtubule Plus-End Tracking Assay
This protocol describes how to analyze microtubule dynamics by tracking EB1-GFP comets in live cells.
-
Cell Transfection and Seeding: Transfect cells (e.g., U2OS) with a plasmid encoding EB1-GFP. After 24 hours, seed the cells onto glass-bottom dishes suitable for live-cell imaging.
-
Peptide Treatment: Allow the cells to adhere for at least 12 hours. Treat the cells with the desired concentration of the this compound inhibitor or vehicle control.
-
Live-Cell Imaging: Place the dish on the stage of a spinning-disk confocal or TIRF microscope equipped with a 37°C and 5% CO2 environmental chamber. Acquire time-lapse images of EB1-GFP comets every 1-2 seconds for 2-5 minutes.
-
Image Analysis: Use software such as ImageJ/Fiji with tracking plugins (e.g., TrackMate) to identify and track the EB1-GFP comets.
-
Data Extraction: From the tracks, extract parameters such as:
-
Microtubule Growth Speed: The displacement of a comet over time.
-
Microtubule Growth Lifetime: The duration a comet is visible.
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Catastrophe Frequency: The rate at which growing microtubules switch to a shortening phase (inferred from the disappearance of EB1-GFP comets).
-
-
Statistical Analysis: Compare the microtubule dynamics parameters between control and peptide-treated cells using appropriate statistical tests (e.g., t-test or ANOVA).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Toxicity | Peptide concentration is too high. | Perform a dose-response curve to determine the CC50 and use concentrations well below this value. |
| Off-target effects of the peptide. | Synthesize a scrambled or inactive version of the peptide as a negative control. | |
| Contamination of the peptide stock. | Ensure the peptide is of high purity and the stock solution is sterile. | |
| No or Weak Inhibition of EB1 Interaction | Insufficient peptide concentration. | Increase the peptide concentration, guided by your dose-response data. |
| Poor cell permeability. | Consider using cell-penetrating peptide (CPP) tags or other delivery reagents. Test a fluorescently labeled peptide to confirm uptake. | |
| Peptide degradation. | Use peptides with modifications that increase protease resistance (e.g., D-amino acids, cyclization). Minimize incubation time. | |
| Weak antibody for Co-IP. | Validate your antibody for immunoprecipitation and use a sufficient amount. | |
| Variability in Microtubule Dynamics Data | Unhealthy cells. | Ensure cells are in a healthy, proliferating state and are not over-confluent. |
| Phototoxicity from imaging. | Minimize laser power and exposure time during live-cell imaging. | |
| Inconsistent peptide treatment. | Ensure uniform application of the peptide and consistent incubation times across all samples. | |
| Non-specific Bands in Co-IP | Insufficient pre-clearing or washing. | Increase the pre-clearing incubation time and the number of wash steps. |
| Antibody cross-reactivity. | Use a highly specific monoclonal antibody for IP. Include an isotype control. |
Visualizations
Caption: EB1 signaling at the microtubule plus-end and mechanism of inhibition.
Caption: Workflow for optimizing and validating an this compound inhibitor.
Caption: A decision tree for troubleshooting failed EB1 inhibition experiments.
References
How to control for non-specific binding in EB1 peptide pulldown assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers control for non-specific binding in End-Binding Protein 1 (EB1) peptide pulldown assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of an EB1 peptide pulldown assay?
A1: Non-specific binding refers to the interaction of proteins other than the intended EB1 target with the peptide-coupled beads or the beads themselves.[1] This phenomenon can be caused by various factors, including hydrophobic or electrostatic interactions between proteins and the affinity matrix.[1] It results in the co-purification of contaminants, leading to high background on analytical gels (e.g., SDS-PAGE) or false positives in subsequent analyses like mass spectrometry.[2][3]
Q2: Why is it crucial to control for non-specific binding?
Q3: What are the most common sources of non-specific binding?
A3: The most common sources include:
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Binding to the Beads: Proteins can adhere directly to the agarose (B213101) or magnetic bead matrix itself.[3][7]
-
Hydrophobic Interactions: Exposed hydrophobic regions on unfolded or "sticky" proteins in the lysate can bind non-specifically to the beads or the immobilized peptide.[1][3]
-
Ionic Interactions: Charged proteins can interact with the beads or support matrix.[1]
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Binding to the Affinity Tag/Peptide: In some cases, proteins may bind non-specifically to the tag (e.g., biotin) or regions of the peptide outside the specific binding motif.
Q4: What are the essential negative controls for an this compound pulldown assay?
A4: To ensure the interactions you observe are specific, the following controls are critical:
-
Unmodified Control Peptide: Use a peptide with the same amino acid sequence as your "bait" peptide but lacking the specific modification (if any) you are studying. For EB1, a scrambled version of the binding motif (e.g., swapping the Ser and Pro in an SxIP motif) is a crucial control.[8]
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Beads-Only Control: Incubate your cell lysate with beads that have not been coupled to any peptide.[3][9] This helps identify proteins that bind non-specifically to the bead matrix itself.
-
GST/MBP-tag Control: If using a tagged bait protein instead of a synthetic peptide, a control pulldown with just the tag (e.g., GST) is necessary to identify proteins that bind to the tag rather than the bait protein.[10]
Troubleshooting Guide: High Background & Non-Specific Bands
Issue: High background is observed in all lanes, including the negative controls.
This suggests a general "stickiness" problem with the lysate or suboptimal assay conditions.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Insufficient Blocking | Pre-block the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk before adding the peptide.[11] | Blocking agents saturate non-specific binding sites on the bead surface, preventing lysate proteins from adhering.[2] |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5) and/or the volume of wash buffer.[2][10][12] Increase the duration of each wash with gentle agitation.[2] | Thorough washing is critical to remove proteins that are weakly or non-specifically bound. |
| Suboptimal Lysis/Wash Buffer | Optimize the salt and detergent concentrations in your lysis and wash buffers. See the "Buffer Optimization" table below for guidance. | Increasing stringency can disrupt weak, non-specific interactions while preserving the specific, higher-affinity binding of EB1.[3][13] |
| Lysate is too Concentrated | Reduce the total amount of protein lysate incubated with the beads. | A lower lysate concentration can reduce the competition for non-specific sites. |
| Sample Degradation | Always use fresh lysates and include protease inhibitors in your lysis buffer.[14][15] Perform all steps at 4°C to minimize protease activity. | Degraded or unfolded proteins are more likely to bind non-specifically.[3] |
Issue: A specific band appears in both the EB1-motif peptide lane and the scrambled/control peptide lane.
This indicates that the protein binds to the peptide in a manner independent of the specific EB1-binding motif.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Interaction with Peptide Backbone | Increase the stringency of the wash buffer by moderately increasing salt (e.g., from 150 mM to 250-500 mM NaCl) or detergent concentration.[3][13] | This helps to disrupt lower-affinity, non-specific interactions with the peptide itself. |
| Pre-clearing Needed | Perform a pre-clearing step by incubating the cell lysate with unconjugated beads before the actual pulldown.[3][11][16] | This removes proteins from the lysate that have a high affinity for the bead matrix, preventing them from being pulled down later.[11] |
Experimental Protocols & Methodologies
Protocol 1: Pre-clearing Lysate to Reduce Non-Specific Binding
-
Prepare your cell lysate according to your standard protocol, ensuring protease inhibitors are included and all steps are performed on ice or at 4°C.
-
For every 1 mg of protein lysate, add 20-30 µL of equilibrated, unconjugated beads (the same type used for the pulldown).
-
Incubate the lysate-bead mixture on a rotator for 30-60 minutes at 4°C.[3]
-
Centrifuge the mixture to pellet the beads.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled tube. This lysate is now ready for the main pulldown experiment.[3]
Protocol 2: Optimizing Wash Buffer Conditions
Buffer composition is critical for reducing non-specific binding.[13] Start with a baseline buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40) and systematically vary components.
| Component | Typical Range | Effect on Non-Specific Binding | Considerations |
| Salt (e.g., NaCl, KCl) | 100 mM - 500 mM | Higher concentration disrupts ionic interactions, reducing non-specific binding.[3][13] | Very high salt concentrations (>500 mM) may also disrupt the specific EB1-peptide interaction. Test a gradient of concentrations.[13] |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.05% - 1.0% | Higher concentration disrupts hydrophobic interactions, reducing non-specific binding.[3] | Can interfere with certain protein-protein interactions. Use the lowest effective concentration. |
| Blocking Agents (e.g., BSA) | 0.1% - 1.0% | Adding a small amount to the wash buffer can help prevent re-binding of non-specific proteins during washes. | Can sometimes interfere with downstream analysis like mass spectrometry. |
Visual Guides and Workflows
This compound Pulldown Workflow
The following diagram illustrates a typical workflow for an this compound pulldown assay, highlighting key steps for controlling non-specific binding.
Caption: Workflow for an this compound pulldown highlighting key control points (yellow).
Troubleshooting Logic for High Background
Use this flowchart to diagnose and address issues with non-specific binding.
Caption: A decision tree for troubleshooting non-specific binding in pulldown assays.
References
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 3. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 4. Peptide aptamers define distinct EB1- and EB3-binding motifs and interfere with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide aptamers define distinct EB1- and EB3-binding motifs and interfere with microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Pull-down assays [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 15. biocompare.com [biocompare.com]
- 16. blog.benchsci.com [blog.benchsci.com]
Technical Support Center: Addressing Variability in Microtubule Dynamics Assays with EB1 Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing EB1-derived peptides in microtubule dynamics assays. These resources are designed to help identify and resolve common sources of variability, ensuring more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are EB1 peptides and how are they used in microtubule dynamics assays?
A1: EB1 peptides are short, synthetically produced fragments derived from the full-length EB1 protein. They typically correspond to specific functional domains of EB1. In microtubule dynamics assays, these peptides are primarily used as tools to investigate the roles of EB1 and its interactions. For example, peptides containing the SxIP motif can act as competitive inhibitors, disrupting the recruitment of other +TIPs to the growing microtubule ends by EB1.[1][2] This allows for the dissection of specific protein-protein interactions in the regulation of microtubule dynamics. Peptides from the C-terminal tail of EB1 can be used to study its autoinhibition and interaction with the microtubule lattice.[3][4]
Q2: How do I choose the right EB1 peptide for my experiment?
A2: The choice of this compound depends on your specific research question.
-
To inhibit EB1's interaction with partner proteins: Use a peptide containing the SxIP motif. These peptides will competitively bind to the EBH domain of EB1, preventing it from recruiting other +TIPs.[1][2]
-
To study the role of the C-terminal tail: Use a peptide corresponding to the acidic C-terminal tail of EB1. This can help in understanding its role in autoinhibition and its electrostatic interactions with the microtubule lattice.[3]
-
As a control: A scrambled peptide with the same amino acid composition but a randomized sequence should be used as a negative control to ensure the observed effects are specific to the this compound sequence.
Q3: What is the recommended concentration range for EB1 peptides in an in vitro assay?
A3: The optimal concentration of an this compound needs to be determined empirically for each experimental setup. However, a common starting point for competitive inhibition assays with SxIP peptides is in the micromolar range. It is advisable to perform a concentration-response experiment to determine the minimal concentration that gives the desired effect without causing non-specific artifacts.
Q4: How can I be sure that my synthetic this compound is of high quality?
A4: The quality of synthetic peptides is crucial for reproducible results. Reputable vendors should provide a certificate of analysis that includes:
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the peptide.[5]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.[5] It is recommended to use peptides with a purity of >95%. Improperly purified or synthesized peptides can contain truncations or modifications that may lead to experimental artifacts.[6]
Q5: Can I fluorescently label my this compound?
A5: Yes, EB1 peptides can be fluorescently labeled. This is useful for directly visualizing their binding to microtubules or EB1 in vitro. When choosing a fluorescent dye, consider its size and charge, as these properties can potentially interfere with the peptide's function. It is important to include an unlabeled peptide control to ensure that the fluorescent tag does not alter the peptide's activity.
Troubleshooting Guides
Issue 1: this compound Shows No Effect in the Assay
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Peptides are susceptible to degradation by proteases and repeated freeze-thaw cycles. Aliquot the peptide upon arrival and store at -80°C. Use a fresh aliquot for each experiment. |
| Incorrect Peptide Concentration | The effective concentration may be higher than anticipated. Perform a dose-response experiment with a wider range of concentrations. |
| Low Peptide Purity | Impurities in the peptide preparation can interfere with its activity. Verify the purity of your peptide using HPLC data provided by the manufacturer. If in doubt, obtain a higher purity synthesis.[5][6] |
| Inefficient Competition | The affinity of the endogenous interaction you are trying to compete with may be very high. Consider using tandem repeats of the peptide motif (e.g., SxIP) to increase avidity.[2] |
| Experimental Conditions | The binding of EB1 peptides can be sensitive to ionic strength.[3] Ensure that the buffer composition, particularly the salt concentration, is optimal and consistent between experiments. |
Issue 2: High Background or Non-Specific Binding of the this compound
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | Peptides can aggregate at high concentrations. Visually inspect the peptide solution for any precipitation. Centrifuge the peptide solution before use and only use the supernatant. Consider testing a lower concentration range. |
| Non-Specific Electrostatic Interactions | The charge of the peptide can lead to non-specific binding to microtubules or other proteins. Include a scrambled peptide control with a similar charge to determine the level of non-specific binding. You may also need to adjust the ionic strength of your buffer. |
| Contaminants in the Assay | Ensure all components of your assay, including tubulin and other proteins, are of high purity. Contaminating proteins could interact non-specifically with the peptide. |
Issue 3: Unexpected Effects on Microtubule Dynamics
| Possible Cause | Troubleshooting Step |
| Peptide is Affecting EB1 Conformation or Activity Directly | Besides competitive inhibition, the peptide might be allosterically modulating EB1's activity. This is a complex issue that may require more advanced biophysical techniques to investigate, such as circular dichroism or NMR spectroscopy.[4] |
| Off-Target Effects | The peptide sequence may have unintended binding partners in your assay. Perform a BLAST search to check for potential off-target interactions. The use of a scrambled peptide control is critical here. |
| Peptide is Directly Interacting with Tubulin/Microtubules | While many EB1 peptides are designed to bind EB1, some may have a direct, albeit weaker, affinity for tubulin or the microtubule lattice. Perform a microtubule co-sedimentation assay with the peptide in the absence of EB1 to test for direct binding. |
Data Presentation
Table 1: Example Parameters for In Vitro Microtubule Dynamics Assays with EB1 Peptides
| Parameter | Typical Range | Key Considerations |
| Tubulin Concentration | 10 - 25 µM | Higher concentrations promote faster polymerization. |
| Full-Length EB1 Concentration | 50 - 250 nM | Affects microtubule growth rate, catastrophe, and rescue frequencies. |
| This compound (SxIP) Concentration | 1 - 100 µM | Empirically determine the optimal concentration for competitive inhibition. |
| Temperature | 30 - 37 °C | Microtubule dynamics are highly temperature-dependent. Maintain consistent temperature. |
| Buffer System | BRB80 (80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8) | Ionic strength can influence EB1 and peptide binding.[3] |
| GTP Concentration | 1 mM | Essential for tubulin polymerization. |
Experimental Protocols
Protocol 1: In Vitro Microtubule Plus-End Tracking Assay using TIRF Microscopy
This protocol allows for the direct visualization of microtubule dynamics and the effect of EB1 peptides.
Materials:
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Purified tubulin (unlabeled and fluorescently labeled, e.g., rhodamine-labeled)
-
Purified, fluorescently-labeled full-length EB1 (e.g., EB1-GFP)
-
Synthetic this compound (e.g., SxIP-containing peptide) and scrambled control peptide
-
GMPCPP-stabilized microtubule "seeds"
-
TIRF microscope with appropriate laser lines and filters
-
Flow chambers
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BRB80 buffer supplemented with GTP, an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose), and a crowding agent (e.g., methylcellulose).
Methodology:
-
Prepare the flow chamber: Clean and passivate the glass surfaces of the flow chamber to prevent non-specific protein binding.
-
Immobilize microtubule seeds: Introduce GMPCPP-stabilized microtubule seeds into the flow chamber and allow them to adhere to the surface.
-
Prepare the reaction mix: In a microfuge tube, combine BRB80 buffer, GTP, the oxygen scavenging system, fluorescently labeled and unlabeled tubulin, and fluorescently labeled EB1.
-
Introduce the this compound: Add the desired concentration of the this compound or the scrambled control peptide to the reaction mix.
-
Initiate the reaction: Perfuse the reaction mix into the flow chamber containing the immobilized seeds.
-
Image acquisition: Immediately begin acquiring time-lapse images using the TIRF microscope. Capture images at regular intervals (e.g., every 2-5 seconds) for a sufficient duration to observe multiple growth and shortening events.
-
Data analysis: Use kymograph analysis to measure microtubule growth rates, catastrophe frequencies, and rescue frequencies. Quantify the intensity of EB1-GFP at the growing microtubule ends in the presence and absence of the this compound.
Visualizations
Caption: Workflow for a TIRF-based microtubule dynamics assay with EB1 peptides.
Caption: Troubleshooting decision tree for ineffective EB1 peptides in assays.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Peptide aptamers define distinct EB1- and EB3-binding motifs and interfere with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into EB1 structure and the role of its C-terminal domain for discriminating microtubule tips from the lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of the amino-terminal microtubule-binding domain of end-binding protein 1 (EB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EB1 regulates microtubule dynamics and tubulin sheet closure in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overexpression of EB1 Peptide Constructs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid artifacts arising from the overexpression of End-Binding Protein 1 (EB1) peptide constructs.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of EB1?
End-Binding Protein 1 (EB1) is a highly conserved microtubule-associated protein (MAP) that belongs to the plus-end tracking protein (+TIP) family.[1][2] Its primary role is to localize to the growing plus ends of microtubules, where it acts as a scaffold to recruit a multitude of other +TIPs.[1][3] This recruitment is crucial for regulating microtubule dynamics, including promoting polymerization, suppressing catastrophes (the switch from growth to shrinkage), and increasing rescue events (the switch from shrinkage to growth).[3][4] These functions are essential for various cellular processes such as cell division, migration, and the maintenance of cell polarity.[3]
Q2: What are the common artifacts observed with EB1 peptide construct overexpression?
Overexpression of EB1 constructs can lead to several artifacts that may confound experimental results:
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Mislocalization: At endogenous levels, EB1 is typically found as comet-like structures at the growing microtubule plus-ends.[4] However, overexpression often leads to the decoration of the entire microtubule lattice, obscuring its specific plus-end tracking behavior.[1]
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Microtubule Bundling and Stabilization: High levels of EB1 can induce the formation of stable microtubule bundles that are resistant to depolymerizing agents like nocodazole. This can alter the natural dynamics and organization of the microtubule cytoskeleton.
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Altered Microtubule Dynamics: While moderate overexpression can enhance microtubule growth and stability, excessive levels can lead to abnormally long and stable microtubules, which can interfere with normal cellular processes like mitosis.[4]
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Off-Target Effects: Overexpressed EB1 may interact non-specifically with other cellular components, including F-actin, potentially leading to unintended consequences on the actin cytoskeleton.
-
Artifacts from Affinity Tags: N-terminal affinity tags, such as His-tags and GFP, have been shown to significantly alter the binding affinity and activity of EB1, leading to non-physiological interactions with microtubules.[5] C-terminal tags are generally considered more benign but can still interfere with the recruitment of other +TIPs.
Q3: How do affinity tags like GFP and His-tag affect EB1 function?
Affinity tags are invaluable for protein purification and visualization, but they can introduce significant artifacts in the context of EB1 research:
-
His-tags: N-terminal His-tags can dramatically increase the binding affinity of EB1 for microtubules, leading to an overestimation of its binding strength and potentially masking the regulatory effects of its C-terminal tail.[5]
-
GFP-tags: N-terminal GFP tags can compromise the ability of EB1 to bind to microtubules and track their plus ends effectively. While C-terminally tagged EB1 constructs often show localization similar to the untagged protein, both N- and C-terminal tags can disrupt the interaction of EB1 with other +TIPs, such as CLIP-170.
Therefore, it is crucial to use untagged constructs or constructs with cleavable tags as controls to validate the findings from tagged EB1 experiments.
Q4: Can overexpression of EB1 affect the actin cytoskeleton?
Yes, overexpression of EB1 can impact the actin cytoskeleton. EB1 has been shown to bind directly to F-actin, although this interaction is weaker than its binding to microtubules and is sensitive to salt concentration.[6] Furthermore, EB1 can regulate the actin nucleation activity of Adenomatous Polyposis Coli (APC), a protein that interacts with both microtubules and actin. Overexpression of EB1 can lead to a decrease in cellular F-actin levels.[6]
Troubleshooting Guides
Problem 1: EB1 construct is localizing to the entire microtubule lattice instead of just the plus-ends.
| Possible Cause | Suggested Solution |
| Overexpression Level is Too High | Titrate the amount of plasmid DNA used for transfection to achieve the lowest possible expression level that is still detectable. Use a weaker promoter to drive the expression of the EB1 construct. Perform immunofluorescence staining for endogenous EB1 to compare localization patterns.[7] |
| Affinity Tag Interference | If using an N-terminally tagged construct, switch to a C-terminally tagged or, ideally, an untagged construct. Use a construct with a cleavable tag and perform experiments after tag removal. |
| Cell Type Specific Effects | The microtubule dynamics and the complement of +TIPs can vary between cell lines. Test the localization in a different cell line to see if the artifact persists. |
| Fixation Artifacts | Optimize the fixation protocol. Over-fixation can sometimes lead to protein delocalization. Try different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde). |
Problem 2: Observation of significant microtubule bundling.
| Possible Cause | Suggested Solution |
| Excessive EB1 Expression | This is a common artifact of high EB1 overexpression. Reduce the expression level as described in Problem 1. |
| Constitutively Active EB1 Fragment | Truncated EB1 constructs lacking the C-terminal regulatory domain may be more active in microtubule binding and bundling. Use full-length EB1 constructs for initial experiments. |
| Cellular Context | The tendency for microtubule bundling can be more pronounced in certain cell types or under specific physiological conditions. Correlate the bundling phenotype with the expression level of your construct. |
Problem 3: Unexpected changes in cell morphology or behavior (e.g., altered migration, mitotic defects).
| Possible Cause | Suggested Solution |
| Disruption of Normal Microtubule Dynamics | The observed phenotype may be a direct consequence of altered microtubule stability and organization. Carefully quantify microtubule dynamics (growth rate, shortening rate, catastrophe, and rescue frequencies) at different expression levels of your construct. |
| Off-Target Effects on the Actin Cytoskeleton | Co-stain for F-actin to assess any changes in actin organization. If off-target effects are suspected, use EB1 mutants that have reduced binding to microtubules but can still interact with other partners to dissect the specific cause of the phenotype. |
| Dominant-Negative Effects | Overexpression of certain EB1 fragments, particularly those that can dimerize but lack the microtubule-binding domain, can sequester endogenous EB1 and its binding partners, leading to a loss-of-function phenotype. Use full-length constructs and perform rescue experiments in EB1-depleted cells to confirm specificity. |
Quantitative Data Summary
Table 1: Dissociation Constants (Kd) of Different EB1 Constructs for Microtubules
| EB1 Construct | Kd (μM) | Notes |
| His-EB1FL | 3.6 ± 0.4 | His-tag significantly increases binding affinity.[5] |
| His-cut EB1FL | 23.3 ± 2.4 | Removal of His-tag reduces binding affinity.[5] |
| Untagged EB1FL | 20.6 ± 2.3 | Similar affinity to His-cut EB1FL.[5] |
| His-EB1(1–248) | 0.8 ± 0.1 | Truncated, "activated" form shows higher affinity.[5] |
| His-cut EB1(1–248) | 11.4 ± 1.4 | Removal of His-tag reduces affinity of the truncated form.[5] |
| Untagged EB1(1–248) | 10.4 ± 1.2 | Similar affinity to the His-cut truncated form.[5] |
Table 2: Effect of EB1 Constructs on Tubulin Polymerization
| EB1 Construct (10 μM) | Effect on Tubulin (12 μM) Polymerization |
| His-EB1FL | Moderate increase in polymerization/bundling.[2] |
| His-cut EB1FL | No detectable activity.[2] |
| Untagged EB1FL | No detectable activity.[2] |
| His-EB1(1–248) | Dramatic increase in polymerization/bundling.[2] |
| His-cut EB1(1–248) | Much less activity than untagged EB1(1-248).[2] |
| Untagged EB1(1–248) | Induces polymerization with slower kinetics than His-EB1(1-248).[2] |
Experimental Protocols
Protocol 1: Transient Transfection of Adherent Cells with EB1 Constructs
This protocol is a general guideline for transfecting plasmid DNA encoding EB1 constructs into adherent mammalian cells. Optimization is recommended for specific cell lines and plasmids.
Materials:
-
Adherent cells (e.g., HeLa, COS-7)
-
Complete growth medium
-
Plasmid DNA of EB1 construct
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Serum-free medium (e.g., Opti-MEM)
-
24-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
DNA-Transfection Reagent Complex Formation:
-
In a sterile microcentrifuge tube, dilute 0.5 µg of EB1 plasmid DNA in 50 µL of serum-free medium.
-
In a separate sterile microcentrifuge tube, dilute 1-2 µL of transfection reagent in 50 µL of serum-free medium.
-
Add the diluted DNA to the diluted transfection reagent and mix gently by pipetting.
-
Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Gently add the DNA-transfection reagent complex dropwise to the cells in the 24-well plate.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Return the plate to a 37°C, 5% CO2 incubator.
-
Incubate for 24-48 hours before proceeding with downstream analysis (e.g., immunofluorescence, western blotting).
-
Protocol 2: Immunofluorescence Staining for EB1 Localization
This protocol describes the staining of cells to visualize the localization of expressed EB1 constructs.
Materials:
-
Transfected cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against the tag (e.g., anti-GFP) or EB1
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
-
Microscope slides
Procedure:
-
Fixation:
-
Gently wash the cells on coverslips three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI or Hoechst solution for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Allow the slides to dry before imaging.
-
Protocol 3: Microtubule Co-sedimentation Assay
This assay is used to quantify the binding of EB1 constructs to microtubules in vitro.
Materials:
-
Purified tubulin
-
Purified EB1 construct
-
Polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)
-
GTP
-
Taxol
-
Cushion buffer (e.g., BRB80 with 60% glycerol)
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
-
SDS-PAGE gels
-
Coomassie stain or antibodies for western blotting
Procedure:
-
Microtubule Polymerization:
-
Resuspend purified tubulin in polymerization buffer on ice.
-
Add 1 mM GTP and incubate at 37°C for 30 minutes to polymerize microtubules.
-
Add 20 µM Taxol to stabilize the microtubules and incubate for another 30 minutes at 37°C.
-
-
Binding Reaction:
-
In a microcentrifuge tube, mix a constant concentration of the purified EB1 construct with varying concentrations of taxol-stabilized microtubules.
-
Incubate the mixture at 37°C for 20 minutes.
-
-
Sedimentation:
-
Layer the binding reaction mixture over a cushion buffer in an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 30 minutes at 37°C to pellet the microtubules and any bound proteins.
-
-
Analysis:
-
Carefully collect the supernatant.
-
Resuspend the pellet in an equal volume of sample buffer.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or western blotting.
-
Quantify the amount of EB1 in the pellet and supernatant fractions to determine the fraction of bound EB1 at each microtubule concentration.
-
Visualizations
Caption: EB1 interaction network at the microtubule plus-end.
Caption: Workflow for avoiding EB1 overexpression artifacts.
Caption: Logical relationships between causes and artifacts.
References
- 1. Insights into EB1 structure and the role of its C-terminal domain for discriminating microtubule tips from the lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Interactions between EB1 and Microtubules: DRAMATIC EFFECT OF AFFINITY TAGS AND EVIDENCE FOR COOPERATIVE BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions between the Microtubule Binding Protein EB1 and F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation for western blot | Abcam [abcam.com]
How to choose the right fluorescent tag for EB1 peptide studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate fluorescent tag for studying EB1 peptides. Navigate through our troubleshooting guides and frequently asked questions to optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when choosing a fluorescent tag for an EB1 peptide?
A1: Selecting the right fluorescent tag is critical and depends on several factors:
-
Size of the Tag: EB1 peptides are relatively small. A bulky tag, like a fluorescent protein (e.g., GFP, ~27 kDa), could sterically hinder the peptide's interaction with its binding partners or alter its localization.[1][2] Smaller organic dyes are often a better choice.[2][3]
-
Photostability: For experiments involving long-term imaging or techniques like super-resolution microscopy, choosing a highly photostable dye is crucial to prevent photobleaching.[4][5][6]
-
Brightness: The tag's brightness, a product of its extinction coefficient and quantum yield, determines the signal-to-noise ratio.[3][4][7] A brighter fluorophore is generally better, especially for detecting low-abundance peptides.
-
Spectral Properties: The excitation and emission wavelengths must be compatible with your imaging system's lasers and filters.[4] For multi-color experiments, select tags with minimal spectral overlap to prevent signal bleed-through.[4][7]
-
Effect on Peptide Function: The chosen tag and its attachment site should not interfere with the this compound's biological activity, such as its ability to bind to microtubule plus ends or other +TIPs.[1][8] It is crucial to validate the function of the labeled peptide.
Q2: Should I use a fluorescent protein or a small organic dye to label my this compound?
A2: Both options have distinct advantages and disadvantages.
-
Fluorescent Proteins (FPs): FPs like GFP or mCherry are genetically encoded, ensuring a 1:1 labeling stoichiometry and specificity.[3] However, their large size can perturb the function of a small peptide.[3][9] Many early FPs also had a tendency to form oligomers, which could lead to aggregation artifacts, though modern monomeric versions (e.g., mEGFP, mCherry) mitigate this issue.[4][10]
-
Organic Dyes: These are typically smaller, brighter, and more photostable than FPs.[3][9] However, they require chemical conjugation to the peptide, which can be less specific and may alter the peptide's physicochemical properties.[3][8] Incomplete labeling and removal of free dye can also lead to high background signals.[3] For small peptides like EB1 fragments, small organic dyes are often the preferred choice to minimize functional disruption.[2]
Q3: Where should I attach the fluorescent tag on the this compound?
A3: The attachment site is critical. You can label the N-terminus, the C-terminus, or a specific amino acid side chain (e.g., cysteine or lysine).[2]
-
Termini (N- or C-): Terminal labeling is common. The choice depends on which end of the peptide is critical for its function. If the C-terminus of EB1 is involved in binding interactions, an N-terminal tag is preferable, and vice-versa.[4] It is often best to test both configurations if possible.
-
Internal Labeling: If both termini are functionally important, an internal residue can be labeled.[10] This often involves introducing a unique reactive handle, like a cysteine residue, at a position that is not critical for the peptide's structure or function.
-
Linkers: Adding a flexible linker (e.g., a short chain of glycine (B1666218) residues) between the peptide and the tag can help minimize steric hindrance and preserve the function of both molecules.[10]
Q4: How does the choice of fluorescent tag impact different imaging applications?
A4: The imaging technique dictates the required properties of the fluorophore.
-
Confocal & TIRF Microscopy: These techniques require bright and photostable dyes to obtain high-quality images over time. TIRF microscopy, often used for EB1 studies at the microtubule plus-end, benefits from the high signal-to-noise ratio provided by bright organic dyes.[11][12][13]
-
Super-Resolution Microscopy (STED, PALM/STORM): These advanced methods have stringent requirements. STED microscopy needs exceptionally photostable dyes (e.g., STAR635, ATTO647N).[6][14][15] PALM and STORM require photoactivatable or photoswitchable fluorophores.[5]
Data Presentation: Comparison of Common Fluorescent Tags
The table below summarizes the key properties of selected fluorescent proteins and organic dyes suitable for peptide labeling. Researchers should select a tag whose spectral properties match their microscope's laser lines and filter sets.
| Tag Name | Type | Excitation (nm) | Emission (nm) | Relative Brightness¹ | Photostability² | Key Features |
| EGFP | Fluorescent Protein | 488 | 509 | 33.7 | Moderate | Widely used; monomeric versions available to prevent aggregation.[7][16] |
| mCherry | Fluorescent Protein | 587 | 610 | 15.6 | High | Monomeric red FP, good for multicolor imaging with green tags.[4] |
| TagBFP | Fluorescent Protein | 402 | 457 | 18.2 | Moderate | Bright blue fluorescent protein.[16] |
| mVenus | Fluorescent Protein | 515 | 528 | 63.9 | Low | Very bright yellow FP, but photobleaches quickly.[17] |
| FAM (Fluorescein) | Organic Dye | 495 | 517 | High | Low | Common, cost-effective green dye; pH sensitive, photobleaches rapidly.[14] |
| TAMRA | Organic Dye | 552 | 578 | High | Moderate | Popular orange/red dye for peptide labeling.[14] |
| Cy3 | Organic Dye | 550 | 570 | Very High | Moderate | Bright and widely used cyanine (B1664457) dye.[14] |
| Cy5 | Organic Dye | 650 | 670 | Very High | Moderate | Far-red dye, good for reducing cellular autofluorescence.[14] |
| ATTO 647N | Organic Dye | 646 | 664 | Extremely High | Very High | Excellent photostability, suitable for super-resolution (STED).[15] |
| STAR 635 | Organic Dye | 635 | 655 | Very High | Very High | Excellent photostability, commonly used for STED microscopy.[14][15] |
¹Relative Brightness = (Extinction Coefficient * Quantum Yield) / 1000. Higher is better.[7][16] ²Photostability is a qualitative measure. Dyes for advanced imaging like STED are notably more stable.[6][17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low Fluorescence Signal | 1. Inefficient Labeling: The conjugation reaction failed or had low yield. 2. Self-Quenching: Too many dye molecules are attached to the peptide (high degree of labeling).[18] 3. Environmental Quenching: The fluorophore is in a local environment (e.g., near aromatic amino acids) that quenches its signal.[18] 4. Incorrect Filters/Lasers: Mismatch between the dye's spectra and the microscope settings. | 1. Optimize Labeling: Verify the pH and reaction conditions. Use a different conjugation chemistry (e.g., thiol-maleimide instead of NHS-ester). 2. Reduce Dye Ratio: Lower the molar ratio of dye to peptide in the labeling reaction.[18] 3. Change Labeling Site: Move the tag to a different position on the peptide. 4. Verify Settings: Confirm that the excitation and emission settings on the microscope are optimal for your chosen dye.[4] |
| Incorrect Cellular Localization | 1. Tag Interference: The fluorescent tag is blocking a localization signal or causing the peptide to misfold.[1][10] 2. Altered Physicochemical Properties: The dye (especially lipophilic ones like rhodamine) changes the peptide's properties, causing it to accumulate in different compartments (e.g., mitochondria).[8][19] 3. Aggregation: The tagged peptide is forming aggregates.[10] | 1. Change Tag Position: Move the tag to the other terminus or an internal site. 2. Add a Linker: Insert a flexible glycine-rich linker between the peptide and the tag.[10] 3. Use a Different Tag: Switch to a smaller or more hydrophilic dye.[19] 4. Use Monomeric FPs: If using a fluorescent protein, ensure it is a monomeric variant.[4] 5. Validate with Unlabeled Peptide: Use a functional assay to compare the activity of the labeled peptide to the unlabeled parent peptide.[19] |
| High Background Signal | 1. Free Dye: Unconjugated dye was not fully removed after the labeling reaction.[3] 2. Nonspecific Binding: The dye itself is binding nonspecifically to cellular structures.[8] 3. Cellular Autofluorescence: Natural fluorescence from the cells, especially in the green channel. | 1. Improve Purification: Use size exclusion chromatography or dialysis to thoroughly remove all free dye.[3] 2. Block Nonspecific Sites: Incubate cells with a blocking buffer before adding the labeled peptide. 3. Use Red-Shifted Dyes: Switch to dyes like Cy5 or ATTO 647N that emit in the far-red spectrum, where autofluorescence is minimal.[14] |
| Rapid Photobleaching | 1. Fluorophore Choice: The selected dye has inherently low photostability (e.g., FITC).[20] 2. High Laser Power: The excitation laser intensity is too high. 3. Long Exposure Times: The sample is being illuminated for too long. | 1. Choose a Photostable Dye: Select a modern, photostable dye such as the ATTO or STAR series.[6][15] 2. Optimize Imaging Parameters: Reduce laser power to the minimum required for a good signal. Use shorter exposure times and time-lapse intervals. 3. Use Antifade Reagents: Add an antifade agent to the imaging media to reduce photobleaching.[21] |
Visualizations and Workflows
Logical Workflow for Fluorescent Tag Selection
Caption: Decision tree for selecting a fluorescent tag for this compound studies.
EB1 Recruitment of +TIPs to the Microtubule Plus-End
Caption: EB1 acts as a core hub to recruit other +TIPs to the microtubule end.
Troubleshooting Workflow for Labeled Peptides
Caption: A logical workflow for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of an this compound
This protocol describes a general method for labeling a peptide containing a primary amine (the N-terminus or a lysine (B10760008) side chain) with an NHS-ester functionalized fluorescent dye.
Materials:
-
This compound of interest (purified, lyophilized)
-
Amine-reactive fluorescent dye (e.g., Cy5 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (prepare fresh)
-
Purification column (e.g., size exclusion, C18 reverse-phase HPLC)
Methodology:
-
Peptide Preparation: Dissolve the lyophilized this compound in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction:
-
While vortexing the peptide solution gently, add the dissolved dye dropwise.
-
A typical starting point is a 5- to 10-fold molar excess of dye over peptide. This ratio should be optimized to avoid over-labeling.[18]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching: Add the Quenching Buffer to the reaction mixture (e.g., 1/10th of the reaction volume) to stop the reaction by quenching any unreacted NHS-ester dye. Incubate for 1 hour at room temperature.
-
Purification:
-
Separate the labeled peptide from the unreacted free dye and quenching solution.
-
Size exclusion chromatography is a common method for removing small molecules like free dye.[3]
-
For highest purity, reverse-phase HPLC is recommended, as it can also separate unlabeled and over-labeled peptide species.
-
-
Characterization: Confirm the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the dye (at its λ_max).
-
Storage: Store the purified, labeled peptide in a suitable buffer (e.g., PBS) with a cryoprotectant like glycerol (B35011) at -20°C or -80°C, protected from light.
Protocol 2: Live-Cell Imaging of a Labeled this compound
This protocol provides a basic workflow for introducing a fluorescently labeled this compound into cultured cells and imaging its localization.
Materials:
-
Purified, fluorescently labeled this compound
-
Cultured mammalian cells (e.g., U2OS, HeLa) grown on glass-bottom imaging dishes
-
Peptide delivery reagent (e.g., a cell-penetrating peptide if the this compound is not cell-permeable, or a gentle electroporation/transfection reagent)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Confocal or TIRF microscope equipped with environmental control (37°C, 5% CO₂) and appropriate lasers/filters for the chosen dye.
Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes 24-48 hours before the experiment to achieve 60-80% confluency.
-
Peptide Delivery:
-
Dilute the labeled this compound to the desired final concentration (typically in the low micromolar to nanomolar range) in serum-free medium.
-
If using a delivery reagent, prepare the peptide-reagent complexes according to the manufacturer's instructions.
-
Replace the culture medium with the peptide-containing medium.
-
Incubate for the desired time (e.g., 30 minutes to 4 hours) to allow for cellular uptake.
-
-
Cell Washing: Gently wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove any peptide that has not been internalized.
-
Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Allow the cells to acclimate for at least 15 minutes.
-
Locate the cells under brightfield or DIC, then switch to fluorescence imaging.
-
Use the lowest possible laser power and shortest possible exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.[21]
-
Acquire images or time-lapse series to observe the localization and dynamics of the labeled this compound, paying attention to structures like the plus-ends of microtubules.
-
-
Data Analysis: Analyze the images to quantify the localization, intensity, and dynamics (e.g., track movement over time) of the fluorescent signal.
References
- 1. quora.com [quora.com]
- 2. jpt.com [jpt.com]
- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choosing the right fluorophores for your experiment | Abcam [abcam.com]
- 5. Photostable and photoswitching fluorescent dyes for super-resolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction to Fluorescent Proteins | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Imaging proteins inside cells with fluorescent tags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Superresolution imaging reveals structural features of EB1 in microtubule plus-end tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. The +TIP coordinating protein EB1 is highly dynamic and diffusive on microtubules, sensitive to GTP analog, ionic strength, and EB1 concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. evrogen.com [evrogen.com]
- 17. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 18. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. lifetein.com [lifetein.com]
- 21. emsdiasum.com [emsdiasum.com]
Mitigating the effects of EB1 peptide inhibitors on overall cell health
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing peptide inhibitors targeting the End-Binding Protein 1 (EB1). The following information is intended to help mitigate potential off-target effects and ensure the robust and reliable application of these research tools.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action for EB1 peptide inhibitors?
A1: this compound inhibitors are typically designed to competitively disrupt the interaction between EB1 and its partner proteins.[1][2] Many of these partners contain a conserved Ser-X-Ile-Pro (SxIP) motif, which binds to a hydrophobic pocket on the EB1 EBH domain.[3][4] By mimicking this motif, the peptide inhibitors occupy the binding site on EB1, preventing it from recruiting its natural ligands to the growing microtubule plus-ends.[1][3]
Q2: What are the expected on-target effects of EB1 inhibition on microtubule dynamics?
A2: EB1 is a key regulator of microtubule dynamics.[5][6] Its inhibition is expected to decrease microtubule dynamism, leading to an increase in the time microtubules spend in a paused state (neither growing nor shrinking).[7][8] This can result in shorter microtubules and defects in the organization of the microtubule cytoskeleton.[7][9] Researchers may observe reduced microtubule growth rates and catastrophe frequencies in live-cell imaging experiments.[10]
Q3: Can this compound inhibitors affect mitosis?
A3: Yes. EB1 plays a crucial role in the proper assembly and function of the mitotic spindle.[8][9] Inhibition of EB1 function can lead to defects in spindle positioning, chromosome alignment, and segregation.[7][9][11] This may result in mitotic arrest or errors in cell division.[9][11]
Q4: Are there strategies to improve the cellular uptake of my this compound inhibitor?
A4: Peptide inhibitors can have poor cell permeability.[12][13] To improve uptake, several strategies can be employed during peptide design and experimental setup. These include conjugating the peptide to a cell-penetrating peptide (CPP), N-methylation of the peptide backbone to reduce polarity and increase metabolic stability, or using "stapled" peptides to lock the peptide into its bioactive conformation.[12][14][15]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High Cell Toxicity/Death at Low Inhibitor Concentrations | 1. Off-target effects: The peptide may be interacting with other cellular components. 2. Solvent toxicity: The solvent used to dissolve the peptide (e.g., DMSO) may be toxic at the concentration used. 3. Peptide aggregation: The peptide may be forming cytotoxic aggregates. | 1. Perform a dose-response curve to determine the EC50 and IC50. Use the lowest effective concentration. Run control experiments with a scrambled peptide sequence. 2. Ensure the final solvent concentration is below 0.5% (v/v) in the cell culture medium. Run a vehicle-only control. 3. Prepare fresh peptide solutions for each experiment. Assess peptide solubility in your chosen solvent and buffer. |
| No Observable Effect on Microtubule Dynamics | 1. Poor cell permeability: The peptide is not reaching its intracellular target. 2. Peptide degradation: The peptide is being degraded by cellular proteases. 3. Insufficient inhibitor concentration: The concentration of the inhibitor is too low to effectively compete with endogenous EB1-protein interactions. | 1. Use a fluorescently labeled version of the peptide to confirm cellular uptake via microscopy. Consider using permeability-enhancing strategies (see FAQ Q4).[12][14] 2. Consider using peptides with modified backbones (e.g., D-amino acids, N-methylation) to increase resistance to proteolysis.[14] 3. Perform a dose-response experiment, titrating the inhibitor concentration to determine the optimal working concentration. |
| Unexpected Changes in Actin Cytoskeleton Organization | Off-target effect on actin dynamics: EB1 has been shown to interact with proteins that regulate the actin cytoskeleton, such as Adenomatous Polyposis Coli (APC).[16][17] Disrupting the EB1-APC interaction may indirectly affect actin nucleation.[16] | 1. Co-stain cells with fluorescent phalloidin (B8060827) to visualize the actin cytoskeleton and assess any morphological changes. 2. Investigate the localization of key actin-regulating proteins (e.g., APC) via immunofluorescence. 3. Use a control peptide that is known not to interfere with the EB1-APC interaction, if available. |
| Altered Cell Migration or Adhesion | Disruption of microtubule-focal adhesion crosstalk: EB1 is involved in targeting microtubules to focal adhesions, which is crucial for cell migration.[18] | 1. Perform a wound-healing or transwell migration assay to quantify changes in cell migration. 2. Analyze the localization and dynamics of focal adhesion proteins (e.g., FAK, vinculin) by immunofluorescence or live-cell imaging.[18][19] |
| Inconsistent Results Between Experiments | 1. Peptide stability: The peptide may be unstable in solution over time. 2. Cell passage number: High passage number cells may have altered microtubule dynamics or drug sensitivity. 3. Variability in cell density: Cell density can influence microtubule organization and cell health. | 1. Prepare fresh aliquots of the peptide inhibitor for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. 2. Use cells within a consistent and low passage number range for all experiments. 3. Seed cells at a consistent density for all experiments and controls. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a method to quantify the cytotoxic effects of an this compound inhibitor.
Materials:
-
Cells of interest
-
This compound inhibitor and scrambled peptide control
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Prepare serial dilutions of the this compound inhibitor and a scrambled control peptide in complete medium.
-
Remove the medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Live-Cell Imaging of Microtubule Dynamics
This protocol allows for the direct visualization of the inhibitor's effect on microtubule growth and dynamics.
Materials:
-
Cells stably expressing a fluorescently tagged microtubule marker (e.g., GFP-α-tubulin or mCherry-EB1)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)
-
This compound inhibitor
-
Image analysis software with tracking capabilities
Procedure:
-
Seed cells expressing the fluorescent microtubule marker on glass-bottom dishes.
-
Allow cells to adhere and grow to 50-70% confluency.
-
Replace the medium with pre-warmed imaging medium.
-
Place the dish on the microscope stage and allow it to equilibrate.
-
Acquire baseline time-lapse images of microtubule dynamics (e.g., one frame every 2-5 seconds for 2-5 minutes).
-
Carefully add the this compound inhibitor to the dish at the desired final concentration.
-
Immediately begin acquiring time-lapse images under the same conditions as the baseline.
-
Analyze the images to measure microtubule growth rates, shrinkage rates, and catastrophe frequency using appropriate software. Compare the pre- and post-treatment dynamics.
Signaling Pathways and Workflows
Caption: Mechanism of this compound inhibitor action and its downstream cellular consequences.
References
- 1. Peptide aptamers define distinct EB1- and EB3-binding motifs and interfere with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting SxIP-EB1 interaction: An integrated approach to the discovery of small molecule modulators of dynamic binding sites - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 5. rupress.org [rupress.org]
- 6. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. sdbonline.org [sdbonline.org]
- 9. Drosophila EB1 is important for proper assembly, dynamics, and positioning of the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. APC and EB1 function together in mitosis to regulate spindle dynamics and chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 15. mdpi.com [mdpi.com]
- 16. EB1 Directly Regulates APC-Mediated Actin Nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The APC-EB1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EB1 Restricts Breast Cancer Cell Invadopodia Formation and Matrix Proteolysis via FAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Refining Protocols for Crosslinking and Mass Spectrometry of EB1 Peptide Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protocols for the crosslinking and mass spectrometry analysis of End-Binding Protein 1 (EB1) in complex with peptide ligands.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of EB1 and why is studying its peptide complexes important?
A1: EB1 is a highly conserved protein that plays a central role in regulating microtubule dynamics. It localizes to the growing plus ends of microtubules and recruits a variety of other proteins, known as +TIPs (plus-end tracking proteins).[1][2][3][4] Many of these +TIPs contain a conserved Ser-X-Ile-Pro (SxIP) motif, which mediates their interaction with EB1.[1][2][3][5][6] Studying EB1-peptide complexes is crucial for understanding the molecular mechanisms of microtubule regulation and for developing potential therapeutic agents that can modulate these interactions in diseases like cancer.
Q2: What are the most common crosslinkers for studying EB1-peptide interactions, and what are their reactive groups?
A2: The most common crosslinkers for studying protein-protein and protein-peptide interactions are amine-reactive crosslinkers. Two frequently used examples are:
-
Disuccinimidyl suberate (B1241622) (DSS): A homobifunctional crosslinker with two N-hydroxysuccinimide (NHS) esters that react with primary amines (lysine residues and N-termini) to form stable amide bonds.[7][8][9][10][11] DSS is membrane-permeable, making it suitable for both in-solution and in-cell crosslinking.[9]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC): A zero-length crosslinker that facilitates the formation of an amide bond between a carboxyl group (aspartic or glutamic acid residues) and a primary amine (lysine residues).[12][13][14][15] EDC is often used in combination with N-hydroxysuccinimide (NHS) or sulfo-NHS to increase reaction efficiency.[13][14]
Q3: How can I enrich for low-abundance crosslinked EB1-peptide complexes before mass spectrometry?
A3: Crosslinked peptides are often present in very low stoichiometry compared to non-crosslinked peptides, making their detection challenging.[16][17][18][19][20] Enrichment strategies are often necessary and can include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size. Crosslinked peptides, being larger than their individual non-crosslinked counterparts, will elute earlier.[16][21]
-
Strong Cation Exchange (SCX) Chromatography: This technique separates peptides based on charge. Crosslinked peptides often carry a higher positive charge and can be separated from linear peptides.[16][21][22]
-
Affinity Purification: If using a crosslinker with an affinity tag (e.g., biotin), you can use affinity chromatography for specific enrichment.[21][22][23]
Q4: What are some common issues encountered during the mass spectrometry analysis of crosslinked peptides?
A4: The analysis of crosslinked peptides by mass spectrometry can be complex. Common issues include:
-
Low signal intensity: Due to the low abundance of crosslinked species.[18][19][20]
-
Complex fragmentation spectra: The fragmentation of a crosslinked peptide results in a mixed spectrum of fragment ions from both peptides, making manual and automated identification difficult.[18][20][24]
-
Database search challenges: Identifying crosslinked peptides requires specialized software that can handle the complexity of the data.[18][23] The use of MS-cleavable crosslinkers can simplify this analysis.[18][25][26]
Troubleshooting Guides
This section provides solutions to common problems encountered during the crosslinking and mass spectrometry of EB1-peptide complexes.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no crosslinking observed on SDS-PAGE | 1. Inactive crosslinker due to hydrolysis. 2. Suboptimal buffer conditions (e.g., presence of primary amines like Tris). 3. Incorrect crosslinker concentration. 4. Insufficient incubation time or incorrect temperature. | 1. Use fresh, anhydrous DMSO or DMF to dissolve DSS.[8][11] Equilibrate EDC/NHS to room temperature before opening.[13] 2. Use amine-free buffers such as HEPES or PBS at pH 7-9 for DSS.[8][9] Use MES buffer at pH 4.5-6.0 for the initial EDC reaction.[12][27] 3. Optimize the molar excess of crosslinker to protein. Start with a 20-50 fold molar excess for DSS.[8][10][11] 4. For DSS, incubate for 30-60 minutes at room temperature or 2 hours on ice.[8][10] For EDC, the activation step is typically 15 minutes at room temperature.[27] |
| High degree of protein aggregation/precipitation after crosslinking | 1. Excessive crosslinking due to high crosslinker concentration or prolonged incubation. 2. Protein concentration is too high. | 1. Reduce the crosslinker concentration and/or incubation time. Perform a titration experiment to find the optimal conditions. 2. Work with a lower protein concentration. |
| Poor identification of crosslinked peptides by mass spectrometry | 1. Low abundance of crosslinked peptides. 2. Inefficient fragmentation of crosslinked peptides. 3. Inappropriate data analysis software or parameters. | 1. Implement an enrichment strategy such as SEC or SCX.[16][21][22] 2. Optimize fragmentation energy (e.g., collision energy in HCD).[28] Consider using an MS-cleavable crosslinker like DSSO to simplify spectra.[18][26] 3. Use specialized crosslinking search software (e.g., XlinkX, pLink, MeroX). Ensure correct specification of crosslinker mass, specificity, and potential modifications. |
| Identification of only intra-molecular crosslinks within EB1 | 1. The peptide is not binding to EB1. 2. The concentration of the peptide is too low. 3. The crosslinker is not spanning the distance between reactive residues on EB1 and the peptide. | 1. Confirm the interaction using an orthogonal method like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). 2. Increase the molar ratio of the peptide to EB1. 3. Consider using a crosslinker with a different spacer arm length. |
Experimental Protocols
Protocol 1: In-Solution Crosslinking of EB1 with a Synthetic Peptide using DSS
This protocol is a general guideline and should be optimized for your specific EB1 construct and peptide.
-
Sample Preparation:
-
Reconstitute purified EB1 protein and the synthetic peptide in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Mix EB1 and the peptide at a desired molar ratio (e.g., 1:5 or 1:10) to a final protein concentration of 1-5 mg/mL.
-
Incubate the mixture for 30 minutes at room temperature to allow complex formation.
-
-
Crosslinking Reaction:
-
Quenching:
-
Sample Preparation for Mass Spectrometry:
-
Denature the crosslinked sample by adding urea (B33335) to a final concentration of 8 M.
-
Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylate cysteine residues with 55 mM iodoacetamide (B48618) for 45 minutes in the dark.
-
Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to 2 M.
-
Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
Use a data-dependent acquisition method optimized for the detection of larger, higher-charge state species.
-
Protocol 2: In-Solution Crosslinking of EB1 with a Synthetic Peptide using EDC/NHS
This protocol is for crosslinking carboxyl groups on one molecule to primary amines on another.
-
Sample Preparation:
-
Reconstitute purified EB1 and the peptide in 100 mM MES, 150 mM NaCl, pH 6.0.
-
Mix EB1 and the peptide at a desired molar ratio.
-
-
Activation and Crosslinking:
-
Quenching:
-
Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.[13]
-
-
Sample Preparation for Mass Spectrometry:
-
Follow the same procedure as described in Protocol 1, steps 4 and 5.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges and reaction times for DSS and EDC/NHS crosslinking. These are starting points and should be optimized for each specific system.
| Parameter | DSS | EDC/NHS |
| Molar Excess (Crosslinker:Protein) | 20:1 to 50:1[8][11] | Not typically measured in molar excess; concentrations are used. |
| Final Crosslinker Concentration | 0.25 - 5 mM[8][10][11] | EDC: ~2-4 mM[12][27], NHS/sulfo-NHS: ~5-10 mM[12][27] |
| Reaction Buffer | Amine-free (e.g., HEPES, PBS), pH 7-9[8][9][10] | MES, pH 4.5-6.0 for activation; can be shifted to pH 7-8 for coupling[12][27] |
| Reaction Time | 30 - 60 min at RT; 2 hours on ice[8][10] | 15 min - 2 hours at RT[27] |
| Quenching Reagent | 20-50 mM Tris or Glycine[8] | 10 mM Hydroxylamine or 20 mM 2-Mercaptoethanol[27] |
Visualizations
Caption: Experimental workflow for crosslinking mass spectrometry of EB1-peptide complexes.
Caption: Logical flow of the troubleshooting guide for crosslinking experiments.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Peptide aptamers define distinct EB1- and EB3-binding motifs and interfere with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide aptamers define distinct EB1- and EB3-binding motifs and interfere with microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Method Using a DSS Crosslinker for IP and Polymeric Protein WB | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. store.sangon.com [store.sangon.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cross-linking mass-spectrometry: a guide to conformational confusions. | Oxford Protein Informatics Group [blopig.com]
- 20. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. portlandpress.com [portlandpress.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of a Novel EB1 Peptide Aptamer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methods to validate the binding specificity of a newly identified peptide aptamer targeting End-Binding Protein 1 (EB1). EB1 is a crucial protein that regulates microtubule dynamics and is a key component of the microtubule plus-end tracking protein (+TIP) network.[1][2] Accurate validation of aptamer specificity is paramount for its development as a research tool or therapeutic agent.
Introduction to EB1 and its Signaling Pathway
EB1 is a highly conserved protein that localizes to the growing plus-ends of microtubules.[1] It acts as a central hub, recruiting a variety of other +TIPs to the microtubule ends, thereby influencing microtubule stability, cell polarity, and chromosome segregation.[1][3][4] Key interaction partners of EB1 include the Adenomatous Polyposis Coli (APC) tumor suppressor protein and components of the dynactin (B1176013) complex, such as p150Glued.[1][5] The interaction with these partners is critical for the proper function of the mitotic spindle and for linking microtubules to other cellular structures.[4][6]
Below is a diagram illustrating the central role of EB1 in the microtubule plus-end tracking network.
Experimental Workflow for Specificity Validation
A robust validation strategy for a novel EB1 peptide aptamer involves a multi-pronged approach, starting with in vitro biophysical methods to quantify binding affinity and kinetics, followed by cell-based assays to confirm in vivo interaction and functional effects.
Comparison of Key Validation Techniques
The following table summarizes and compares the primary biophysical techniques for quantifying the interaction between the EB1 protein and the novel peptide aptamer.
| Technique | Principle | Key Parameters Measured | Aptamer/Protein Requirements | Throughput | Sample Consumption |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules in solution. | Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[7] | Label-free. Requires high concentrations of purified protein and peptide.[7] | Low | High |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | Association rate (kon), dissociation rate (koff), and Kd.[8] | One binding partner is immobilized on a sensor chip; the other is in solution. Label-free. | Medium to High | Low to Medium |
| Bio-Layer Interferometry (BLI) | Measures the interference pattern of white light reflected from the surface of a biosensor tip as molecules associate and dissociate. | kon, koff, and Kd.[9] | Similar to SPR, one partner is immobilized. Label-free. | High | Low |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. | Kd.[10] | One molecule is fluorescently labeled or intrinsic fluorescence is used. Immobilization-free.[10] | High | Very Low |
| Co-Immunoprecipitation (Co-IP) | Uses an antibody to pull down a target protein and its binding partners from a cell lysate. | Qualitative or semi-quantitative assessment of interaction in a cellular context. | Requires a specific antibody to the target protein or a tagged version of the protein. | Low | High |
Quantitative Data Comparison
The table below presents typical binding affinity (Kd) values for EB1 and its interacting partners, providing a benchmark for evaluating the newly identified peptide aptamer.
| Interacting Partners | Method | Reported Kd | Reference |
| Human EB1 and APC-derived peptide | ITC | ~5 µM | [11] |
| Drosophila EB1 and "Perfect" aptamer peptide | ITC | ~570 nM | [12] |
| Drosophila EB1 and aptamer 177 peptide | ITC | ~2.6 µM | [12] |
| Drosophila EB1 and aptamer 392 peptide | ITC | ~480 nM | [12] |
| Human EB1 and various native EB1-interacting proteins | ITC | 1.5 - 140 µM | [12] |
| SKIP peptide and EB1c | NMR | ~14 mM | [13] |
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To obtain a complete thermodynamic profile of the EB1-peptide aptamer interaction.
Materials:
-
Purified recombinant EB1 protein (e.g., >95% purity)
-
Synthesized peptide aptamer (e.g., >95% purity)
-
ITC instrument (e.g., Malvern MicroCal)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Degasser
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze both the EB1 protein and the peptide aptamer against the same batch of ITC buffer to minimize buffer mismatch artifacts.
-
Determine the accurate concentrations of both protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, amino acid analysis for peptide).
-
Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Clean the sample cell and injection syringe thoroughly with detergent and water as per the manufacturer's instructions.
-
-
Loading Samples:
-
Typically, load the EB1 protein into the sample cell at a concentration of 10-50 µM.
-
Load the peptide aptamer into the injection syringe at a concentration 10-20 times that of the protein in the cell (e.g., 100-500 µM).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the peptide aptamer solution into the protein solution in the sample cell.
-
Allow the system to equilibrate between injections until the heat signal returns to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the peptide aptamer into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
Objective: To determine the on- and off-rates and the equilibrium dissociation constant of the EB1-peptide aptamer interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant EB1 protein
-
Synthesized peptide aptamer
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of EB1:
-
Activate the carboxyl groups on the sensor chip surface with a mixture of EDC and NHS.
-
Inject the purified EB1 protein (ligand) over the activated surface to allow for covalent coupling via primary amine groups. The protein should be diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to enhance electrostatic pre-concentration.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the peptide aptamer (analyte) in running buffer, typically spanning a concentration range from 0.1 to 10 times the expected Kd.
-
Inject the different concentrations of the peptide aptamer over both the EB1-coupled and reference flow cells at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase as running buffer flows over the chip after the injection.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound aptamer and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the EB1-coupled flow cell to obtain the specific binding sensorgram.
-
Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.
-
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the interaction between the this compound aptamer and EB1 in a cellular context.
Materials:
-
Cell line expressing tagged EB1 (e.g., GFP-EB1) and the peptide aptamer (e.g., with a FLAG tag).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against the aptamer tag (e.g., anti-FLAG antibody).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffer (e.g., lysis buffer or PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer or low pH glycine (B1666218) buffer).
-
Western blotting reagents.
Protocol:
-
Cell Lysis:
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Pre-clearing (Optional):
-
Incubate the cell lysate with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-FLAG antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by resuspending them in elution buffer and incubating at 95°C for 5 minutes (for SDS-PAGE sample buffer) or by using a low pH buffer followed by neutralization.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against GFP to detect the co-immunoprecipitated GFP-EB1. An input control (a small fraction of the cell lysate before immunoprecipitation) should be run in parallel.
-
Alternative and Complementary Techniques
Bio-Layer Interferometry (BLI)
BLI is a label-free technology similar to SPR that measures biomolecular interactions in real-time.[14] It uses disposable fiber optic biosensors, making it a higher throughput and often more cost-effective option for screening and kinetic characterization.[15] The "dip and read" format is less prone to clogging issues that can affect microfluidic-based systems like SPR.[16]
Microscale Thermophoresis (MST)
MST is a powerful, immobilization-free technique that measures binding affinity in solution by detecting changes in the thermophoretic movement of a fluorescently labeled molecule.[17][18] It requires very small amounts of sample and can be performed in complex biological liquids, such as cell lysates, offering a significant advantage for studying interactions in a more native-like environment.[18]
By employing a combination of these robust techniques, researchers can confidently validate the specificity and characterize the binding properties of a newly identified this compound aptamer, paving the way for its use in further biological studies and potential therapeutic applications.
References
- 1. Eb1 Proteins Regulate Microtubule Dynamics, Cell Polarity, and Chromosome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdbonline.org [sdbonline.org]
- 4. Drosophila EB1 is important for proper assembly, dynamics, and positioning of the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. EB1 Is Required for Spindle Symmetry in Mammalian Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japtamers.co.uk [japtamers.co.uk]
- 9. Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroScale Thermophoresis as a Tool to Study Protein-peptide Interactions in the Context of Large Eukaryotic Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural insights into the EB1–APC interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide aptamers define distinct EB1- and EB3-binding motifs and interfere with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [en.bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 17. MicroScale Thermophoresis as a Tool to Study Protein-peptide Interactions in the Context of Large Eukaryotic Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Confirming EB1 Peptide-Protein Interactions In Vivo: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods
For researchers, scientists, and drug development professionals, confirming protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. End-binding protein 1 (EB1), a key regulator of microtubule dynamics, is at the center of a complex network of interactions essential for cell division, migration, and polarity. This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP), the gold-standard technique for validating in vivo PPIs, with alternative methods such as BioID and FRET, specifically in the context of studying EB1 interactions.
This guide will delve into detailed experimental protocols, present a comparative analysis of these techniques, and provide quantitative data from published studies to aid researchers in selecting the most appropriate method for their experimental goals.
Co-Immunoprecipitation: The Benchmark for In Vivo Interaction Validation
Co-immunoprecipitation is a powerful and widely used technique to isolate and identify interacting proteins from cell lysates. The principle involves using an antibody to specifically pull down a "bait" protein, and any associated "prey" proteins are co-precipitated. These interacting partners can then be identified by Western blotting or mass spectrometry.
Experimental Protocol: Co-Immunoprecipitation of FLAG-tagged EB1
This protocol is adapted from a study investigating the mitotic phase-specific interactome of EB1.
Materials:
-
HEK293T cells stably expressing FLAG-tagged EB1
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG antibody (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or 3xFLAG peptide)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against putative interacting proteins (for Western blot detection)
Procedure:
-
Cell Lysis: Culture HEK293T cells expressing FLAG-EB1 to ~80-90% confluency. Harvest and wash the cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes with gentle rotation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a fresh, pre-chilled tube.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the lysate with protein A/G magnetic beads for 1 hour at 4°C. Remove the beads using a magnetic stand.
-
Immunoprecipitation: Add the anti-FLAG antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Capture of Immune Complexes: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer. Alternatively, for FLAG-tagged proteins, competitive elution with 3xFLAG peptide can be used for milder elution conditions.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies specific to the expected interacting proteins or by mass spectrometry for a broader interactome analysis.
Quantitative and Semi-Quantitative Analysis of EB1 Interactions
While Co-IP is often considered a qualitative technique, it can be adapted for semi-quantitative analysis. By carefully controlling the amount of starting material and using densitometry to measure band intensity on a Western blot, relative changes in protein interactions under different conditions can be assessed. For more precise quantification, mass spectrometry-based approaches can be employed.
A study by Tamura et al. (2015) utilized a large-scale immunoprecipitation of FLAG-EB1 followed by quantitative mass spectrometry to identify mitotic phase-specific interactors.[1] This approach allowed for a semi-quantitative comparison of interaction strengths between different cell cycle stages.
| Interacting Protein | Prometaphase Interaction (Normalized Spectral Abundance Factor) | Anaphase Interaction (Normalized Spectral Abundance Factor) | Fold Change (Prometaphase/Anaphase) |
| SKAP | High | Low | ~4-fold higher in prometaphase |
| Astrin | High | Low | ~3-fold higher in prometaphase |
| APC | Moderate | Moderate | No significant change |
| CLIP-170 | Moderate | Moderate | No significant change |
Table 1: Semi-quantitative mass spectrometry data of FLAG-EB1 co-immunoprecipitation from a study identifying mitotic phase-specific interactors. The data shows enhanced interaction of EB1 with the Astrin-SKAP complex during prometaphase compared to anaphase.[1]
Comparison with Alternative In Vivo Methods
While Co-IP is a robust method, it has limitations, such as its bias towards stable and abundant interactions. Alternative techniques can provide complementary information about protein interactions.
BioID: Proximity-Dependent Biotinylation
BioID (proximity-dependent biotin (B1667282) identification) is a technique that identifies proteins in close proximity to a protein of interest in living cells.[2][3] The bait protein is fused to a promiscuous biotin ligase (BirA*), which biotinylates nearby proteins. These biotinylated proteins can then be purified using streptavidin beads and identified by mass spectrometry.
Advantages over Co-IP:
-
Can detect transient and weak interactions.[2]
-
Identifies proteins in the near vicinity, not just direct binders.
-
Less prone to disruption of interactions during cell lysis.
Disadvantages:
-
Requires the creation of a fusion protein.
-
The biotinylation radius is approximately 10 nm, which may lead to the identification of proteins that are not true interactors.[1]
-
Biotinylation is an enzymatic process that occurs over time, which may not capture very rapid interaction dynamics.
FRET: Förster Resonance Energy Transfer
FRET is a microscopy-based technique that can detect protein interactions in real-time within living cells.[4][5] It relies on the transfer of energy between two fluorescent proteins (a donor and an acceptor) when they are in very close proximity (typically 1-10 nm). If the bait and prey proteins, fused to the donor and acceptor fluorophores respectively, interact, energy transfer occurs, leading to a measurable change in fluorescence.
Advantages over Co-IP:
-
Provides spatial and temporal information about protein interactions in living cells.[6]
-
Can detect dynamic changes in interactions in response to cellular signals.
-
Provides a more direct measure of proximity than Co-IP.
Disadvantages:
-
Requires the generation of fusion proteins with fluorescent tags.
-
The efficiency of FRET is highly dependent on the orientation of the fluorophores, which can sometimes lead to false negatives.
-
Requires specialized microscopy equipment and image analysis software.
| Feature | Co-Immunoprecipitation (Co-IP) | BioID | Förster Resonance Energy Transfer (FRET) |
| Principle | Antibody-based pulldown of protein complexes | Proximity-dependent biotinylation | Non-radiative energy transfer between fluorophores |
| Interaction Type | Primarily stable and direct/indirect | Transient, weak, and proximal | Direct interactions in close proximity (1-10 nm) |
| Output | Qualitative or semi-quantitative (Western blot), Quantitative (Mass Spec) | List of proximal proteins (Mass Spec) | Real-time, spatial, and temporal interaction data |
| In Vivo Context | Lysed cells | Living cells | Living cells |
| Strengths | Gold standard, relatively straightforward | Captures transient interactions, less disruptive | Real-time dynamics, spatial resolution |
| Limitations | Bias towards stable interactions, potential for post-lysis artifacts | Proximity, not necessarily direct interaction; temporal resolution limited by biotinylation time | Requires fusion proteins, sensitive to fluorophore orientation, specialized equipment |
Table 2: Comparison of Co-IP, BioID, and FRET for in vivo protein interaction studies.
Signaling Pathways Involving EB1
EB1 is a central hub in signaling pathways that regulate microtubule dynamics. Understanding these pathways is crucial for interpreting the functional significance of EB1 protein interactions.
Conclusion
Confirming EB1 peptide-protein interactions in vivo is crucial for understanding its role in cellular processes. Co-immunoprecipitation remains a cornerstone technique for validating these interactions, providing reliable, albeit often qualitative, data. For a more comprehensive understanding, especially of transient or dynamic interactions, complementary methods like BioID and FRET are invaluable. By carefully considering the strengths and limitations of each technique, researchers can design a robust experimental strategy to confidently map the intricate interaction network of EB1 and other key cellular proteins.
References
- 1. Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 2. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 6. bitesizebio.com [bitesizebio.com]
Functional comparison of EB1, EB2, and EB3 peptides in microtubule regulation
For Researchers, Scientists, and Drug Development Professionals
End-binding (EB) proteins are a highly conserved family of microtubule-associated proteins (MAPs) that play a pivotal role in regulating microtubule dynamics and function.[1] As core components of the microtubule plus-end tracking protein (+TIP) network, EB proteins accumulate at the growing ends of microtubules, where they act as scaffolds to recruit a diverse array of regulatory factors.[1][2] In mammals, this family consists of three members: EB1, EB2, and EB3. While sharing structural similarities, these proteins exhibit distinct functional properties, contributing to the precise spatiotemporal control of the microtubule cytoskeleton in various cellular processes.[3] This guide provides an objective comparison of the functional roles of EB1, EB2, and EB3, supported by experimental data, to aid researchers in understanding their unique and overlapping functions in microtubule regulation.
Functional Comparison of EB1, EB2, and EB3
EB1, EB2, and EB3, despite their high sequence conservation, display significant functional divergences in their interaction with microtubules and their effects on microtubule dynamics.[2] EB1 and EB3 are often considered functionally similar, demonstrating potent microtubule end-tracking capabilities and the ability to form both homodimers and heterodimers.[2] In contrast, EB2 exhibits weaker binding to microtubule ends and does not heterodimerize with EB1 or EB3.[2]
Quantitative Data on Microtubule Interaction and Dynamics
The functional differences between EB1, EB2, and EB3 can be quantified through various in vitro and in vivo experiments. The following tables summarize key quantitative data from comparative studies.
| Parameter | EB1 | EB2 | EB3 | Reference |
| Microtubule Plus-End Tracking | Strong | Weak | Strong | [2][4] |
| Heterodimerization with other EBs | With EB3 | No | With EB1 | [2] |
| Recruitment of +TIPs (e.g., CLIP-170) | Yes | No | Yes | [5][6] |
| In Vitro Parameter (at 100 nM) | Control (No EB protein) | EB1-GFP | EB2-GFP | EB3-GFP | Reference |
| Average Instantaneous Growth Speed (µm/min) | 9.3 ± 7.4 | 9.5 ± 8.1 | 13.0 ± 8.8 | 16.4 ± 8.9 | [7] |
| **Average Tip Intensity (arbitrary units x10³) ** | N/A | 4.9 ± 1.9 | 14.8 ± 4.5 | 47.3 ± 4.7 | [7] |
Note: Tip intensity is a measure of the amount of EB protein accumulated at the microtubule plus-end.
Signaling Pathways and Regulation
The activity of EB proteins is subject to regulation by various signaling pathways, which can modulate their localization and function. Post-translational modifications, such as phosphorylation, play a crucial role in this regulation. For instance, the Akt/GSK3β signaling pathway can phosphorylate EB1, affecting its accumulation at growing microtubule ends and influencing cell migration and proliferation.[2]
Figure 1: Simplified diagram of the Akt/GSK3β signaling pathway regulating EB1 phosphorylation and its effect on microtubule dynamics.
Experimental Protocols
The characterization of EB protein function relies on a variety of specialized experimental techniques. Below are outlines of key methodologies used to study the interaction of EB proteins with microtubules.
Microtubule Co-sedimentation Assay
This in vitro biochemical assay is used to determine the binding affinity of EB proteins to microtubules.
Methodology:
-
Microtubule Polymerization: Tubulin is polymerized into microtubules and stabilized using a taxane (B156437) derivative like paclitaxel.
-
Incubation: Purified EB proteins (EB1, EB2, or EB3) are incubated with the pre-formed, stabilized microtubules at various concentrations.
-
Centrifugation: The mixture is subjected to ultracentrifugation to pellet the microtubules and any associated proteins.
-
Analysis: The supernatant (containing unbound EB protein) and the pellet (containing microtubules and bound EB protein) are separated and analyzed by SDS-PAGE and Coomassie blue staining or Western blotting.
-
Quantification: The amount of EB protein in the pellet and supernatant is quantified to determine the binding affinity (dissociation constant, Kd).[8]
Figure 2: Workflow for a microtubule co-sedimentation assay to measure EB protein binding affinity.
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy is a powerful imaging technique used to visualize the dynamic tracking of fluorescently tagged EB proteins on growing microtubule ends in real-time.
Methodology:
-
Chamber Preparation: A flow chamber is assembled on a glass coverslip.
-
Microtubule Immobilization: GMPCPP-stabilized microtubule "seeds" are attached to the coverslip surface.
-
Dynamic Microtubule Polymerization: A solution containing fluorescently labeled tubulin, GTP, and fluorescently tagged EB protein (e.g., EB1-GFP, EB2-GFP, or EB3-GFP) is introduced into the chamber.
-
Imaging: The dynamic growth of microtubules from the seeds and the accumulation of EB proteins at the growing plus-ends are visualized using TIRF microscopy.
-
Data Analysis: Kymographs (space-time plots) are generated from the time-lapse movies to measure microtubule growth rates and the intensity of EB protein "comets" at the microtubule tips.[7]
Figure 3: Experimental workflow for TIRF microscopy to visualize EB protein dynamics at microtubule plus-ends.
Distinct Cellular Roles and Future Directions
The differential biochemical and biophysical properties of EB1, EB2, and EB3 translate into distinct cellular functions. EB1 and EB3 are crucial for persistent microtubule growth by suppressing catastrophes.[4] EB3 has been specifically implicated in regulating the morphology of differentiating neuronal and muscle cells.[7] In contrast, EB2, while less potent in directly regulating microtubule dynamics, is involved in processes such as cell adhesion and the organization of microtubules in differentiating epithelia.[7]
The nuanced differences between EB1, EB2, and EB3 highlight the complexity of microtubule regulation. A deeper understanding of their individual and combined roles is essential for elucidating the mechanisms underlying various cellular processes and for the development of novel therapeutic strategies targeting the microtubule cytoskeleton in diseases such as cancer and neurodegenerative disorders. Future research focusing on the specific interactomes of each EB protein and their regulation in different cellular contexts will be critical to fully unravel their functional diversity.
References
- 1. EB-Family Proteins: Functions and Microtubule Interaction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide aptamers define distinct EB1- and EB3-binding motifs and interfere with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian end binding proteins control persistent microtubule growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EB1 and EB3 regulate microtubule minus end organization and Golgi morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Spatial positioning of EB family proteins at microtubule tips involves distinct nucleotide-dependent binding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions between EB1 and Microtubules: DRAMATIC EFFECT OF AFFINITY TAGS AND EVIDENCE FOR COOPERATIVE BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Criticality of the SxIP Binding Pocket: A Comparative Guide to Using Mutant EB1 Peptides
For researchers, scientists, and drug development professionals, understanding the intricacies of protein-protein interactions is paramount for therapeutic innovation. This guide provides a comprehensive comparison of experimental approaches using mutant End-Binding Protein 1 (EB1) peptides to validate the significance of the Ser-x-Ile-Pro (SxIP) binding pocket, a crucial hub for regulating microtubule dynamics.
Microtubule plus-end tracking proteins (+TIPs) are key regulators of the cytoskeleton, orchestrating cell division, migration, and intracellular transport. At the heart of the +TIP network lies EB1, a master regulator that recruits a plethora of other proteins to the growing plus-ends of microtubules. This recruitment is largely mediated by the interaction of the SxIP motif, a short linear sequence found in many +TIPs, with a conserved hydrophobic pocket on the C-terminal domain of EB1. To rigorously validate the importance of this interaction and to dissect its molecular mechanism, researchers have employed mutant EB1 peptides, which serve as powerful tools to disrupt or modulate this binding.
This guide will delve into the experimental data supporting the use of these mutant peptides, provide detailed protocols for key validation assays, and visualize the underlying molecular principles and experimental workflows.
The "Dock-and-Lock" Model: A Two-Step Interaction
Recent studies have elucidated a sophisticated "dock-and-lock" mechanism for the EB1-SxIP interaction. In this model, the SxIP motif of a binding partner initially "docks" into a partially formed hydrophobic pocket on the EB1 C-terminal domain (EBH). This initial binding event induces a conformational change in a previously unstructured C-terminal region of EB1, which then "locks" the SxIP peptide in place, leading to a stable, high-affinity interaction. This model highlights that residues flanking the core SxIP motif play a critical role in the "lock" phase, contributing significantly to the overall binding affinity.[1][2]
Mutant EB1 Peptides: Probing the SxIP Pocket
To experimentally validate the SxIP binding pocket's importance, specific mutations are introduced into the EB1 protein. A key mutant utilized in numerous studies is the I224A mutant . The Isoleucine at position 224 is a critical residue within the hydrophobic pocket of EB1 that stabilizes its homodimer interface. Mutating this residue to Alanine (I224A) disrupts this hydrophobic interaction, leading to the dissociation of the native EB1 dimer into monomers.[3] This monomeric form of EB1 has an unfolded C-terminal domain, which, upon binding to an SxIP peptide, folds into its native structure, providing a unique system to study the energetics and structural changes associated with the "lock" phase of the interaction.[3]
By comparing the binding affinities and functional consequences of wild-type EB1 versus the I224A mutant, researchers can unequivocally demonstrate the necessity of the intact hydrophobic pocket for SxIP-dependent protein recruitment and subsequent regulation of microtubule dynamics.
Quantitative Data Comparison: Binding Affinities of EB1 Variants
Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to quantify the binding affinity between EB1 and SxIP-containing peptides. The dissociation constant (Kd) is a key parameter, with a lower Kd value indicating a higher binding affinity. The table below summarizes representative binding affinities for wild-type and mutant EB1 proteins interacting with various SxIP peptides.
| EB1 Variant | SxIP Peptide | Technique | Dissociation Constant (Kd) | Reference |
| Wild-type EB1c | MACF 11-mer (KPSKIPTPQRK) | ITC | 0.4 ± 0.1 µM | [2] |
| Wild-type EB1c | MACF 6-mer (SKIPTP) | ITC | 14.0 ± 1.0 µM | [2] |
| Wild-type EB1c | MACF 4-mer (SKIP) | ITC | 110.0 ± 10.0 µM | [2] |
| Wild-type EB1c | MACF 11-mer VLL mutant | ITC | 0.04 ± 0.01 µM | [2] |
| Wild-type EB1c | MACF 11-mer VLLRK mutant | ITC | 0.01 ± 0.005 µM | [2] |
| EB1 I224A mutant | SxIP peptide | NMR | Stabilizes folded monomer | [3] |
Note: The EB1 I224A mutant is primarily used to study the folding-upon-binding mechanism rather than for direct Kd comparison with the wild-type dimer in all contexts.
The data clearly demonstrates that the residues flanking the core 'SKIP' motif in the 11-mer MACF peptide contribute significantly to the binding affinity, as evidenced by the much lower Kd value compared to the 4-mer and 6-mer peptides. Furthermore, mutations in the post-SxIP region of the peptide can dramatically enhance binding affinity, highlighting the importance of the "lock" mechanism.
Visualizing the Molecular Interactions and Experimental Logic
To better understand the concepts discussed, the following diagrams illustrate the key molecular structures, interaction mechanisms, and experimental workflows.
References
A Comparative Guide to the Effects of EB1 Peptides on Microtubule Dynamics in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
End-binding protein 1 (EB1) is a canonical member of the microtubule plus-end tracking protein (+TIP) family, playing a pivotal role in regulating microtubule dynamics. Its influence on microtubule growth, shrinkage, and the frequency of catastrophe and rescue events is fundamental to cellular processes such as cell division, migration, and intracellular transport.[1][2] This guide provides a comparative analysis of the effects of EB1 peptides on microtubule dynamics across different cell types, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
Quantitative Analysis of EB1 Depletion on Microtubule Dynamics
The depletion of EB1 has pronounced effects on the dynamic instability of microtubules. The following table summarizes the quantitative data from studies in HeLa cells, a human cervical cancer cell line, and N1E-115 cells, a mouse neuroblastoma cell line, providing a cross-cell type comparison.
| Cell Type | Parameter | Control | EB1 Depletion (siRNA/shRNA) | Percentage Change | Reference |
| HeLa | Microtubule Growth Rate (µm/min) | 17.8 ± 3.4 | 12.7 ± 2.9 | ↓ 28.7% | [3] |
| Microtubule Shrinkage Rate (µm/min) | 20.1 ± 6.2 | 19.6 ± 5.6 | ↓ 2.5% | [3] | |
| Catastrophe Frequency (events/min) | 1.1 ± 0.3 | 0.6 ± 0.2 | ↓ 45.5% | [3] | |
| Rescue Frequency (events/min) | 1.4 ± 0.4 | 0.7 ± 0.3 | ↓ 50.0% | [3] | |
| N1E-115 | Microtubule Growth Rate (µm/min) | 10.8 ± 0.3 | 7.8 ± 0.3 | ↓ 27.8% | [4] |
| Growth Event Length (µm) | 3.1 ± 0.1 | 2.5 ± 0.1 | ↓ 19.4% | [4] | |
| Growth Event Duration (s) | 17.4 ± 0.6 | 19.8 ± 0.8 | ↑ 13.8% | [4] |
Data for HeLa cells is derived from siRNA-mediated knockdown of EB1.[3] Data for N1E-115 cells is from shRNA-mediated knockdown of EB1.[4] The values represent mean ± standard deviation or standard error as reported in the respective studies.
The Role of the EB1 C-Terminal 'EEY/F' Motif
The C-terminal tail of EB1, often containing a conserved EEY or EEF motif, is a critical interaction hub for a multitude of +TIPs.[1] This region is essential for recruiting proteins containing CAP-Gly domains, such as CLIP-170 and the p150-glued subunit of dynactin, as well as proteins with SxIP motifs.[1] The interaction with these partners is fundamental for the downstream effects of EB1 on microtubule dynamics and their connection to cellular structures.[1][2] For instance, the detyrosination of the C-terminal EEY motif can modulate EB1's residency time at the microtubule plus-end, leading to decreased catastrophe frequency and enhanced cell migration.[1]
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: EB1 interaction network at the microtubule plus-end.
Caption: Workflow for live-cell imaging of microtubule dynamics.
Caption: Workflow for immunofluorescence staining of EB1.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are protocols for key techniques used to study the effects of EB1 on microtubule dynamics.
Protocol 1: Live-Cell Imaging of Microtubule Dynamics Using EB1-GFP
This protocol is adapted from methodologies for tracking microtubule plus-ends in living cells.[5][6]
-
Cell Culture and Transfection:
-
Seed mammalian cells (e.g., HeLa, U2OS) on glass-bottom imaging dishes to achieve 50-70% confluency on the day of imaging.
-
Transfect cells with a plasmid encoding EB1 fused to a fluorescent protein (e.g., GFP, mCherry) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
-
Live-Cell Imaging:
-
On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium (e.g., CO2-independent medium supplemented with fetal bovine serum and L-glutamine).
-
Place the imaging dish on the stage of a fluorescence microscope equipped with a temperature- and CO2-controlled environmental chamber (37°C, 5% CO2).
-
Acquire time-lapse images of EB1-GFP comets using a high-sensitivity camera. For detailed visualization of microtubule ends at the cell cortex, Total Internal Reflection Fluorescence (TIRF) microscopy is recommended. For imaging deeper within the cell, a spinning disk confocal microscope is suitable.
-
Capture images at intervals of 1-2 seconds for a duration of 2-5 minutes.
-
-
Image Analysis:
-
Generate kymographs (space-time plots) from the time-lapse image series using software such as ImageJ/Fiji with appropriate plugins (e.g., KymoReslice).
-
From the kymographs, measure the following parameters of microtubule dynamic instability:
-
Growth Rate: The slope of the lines representing EB1-GFP comet progression.
-
Catastrophe Frequency: The number of transitions from a growing to a shrinking state per unit of time.
-
Rescue Frequency: The number of transitions from a shrinking to a growing state per unit of time.
-
-
Specialized software such as PlusTipTracker can be used for automated tracking and analysis of EB1 comets.[6]
-
Protocol 2: Immunofluorescence Staining of EB1 and Microtubules
This protocol provides a general workflow for the immunofluorescent labeling of endogenous EB1 and microtubules in cultured cells.[7][8][9][10][11]
-
Cell Preparation:
-
Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Rinse the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
-
Fixation:
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Alternatively, for better preservation of microtubule structure, fix with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
After fixation, wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
If PFA fixation was used, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with primary antibodies diluted in the blocking buffer overnight at 4°C in a humidified chamber. Use a combination of a monoclonal or polyclonal antibody against EB1 and an antibody against α- or β-tubulin.
-
The following day, wash the cells three times with the blocking buffer for 5 minutes each.
-
Incubate the cells with fluorophore-conjugated secondary antibodies diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with the blocking buffer for 5 minutes each, followed by a final wash with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium, which may contain a nuclear counterstain like DAPI.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Conclusion
The effects of EB1 on microtubule dynamics, while qualitatively similar across different cell types—promoting microtubule growth and dynamism—exhibit quantitative differences. As evidenced by the data from HeLa and N1E-115 cells, the extent to which EB1 depletion affects parameters like growth rate and catastrophe frequency can vary.[3][4] These variations likely arise from the distinct cellular contexts, including the expression levels of different EB1 isoforms (EB1, EB2, EB3) and the repertoire of interacting +TIPs and other microtubule-associated proteins.[1][2] The provided protocols offer a robust framework for researchers to investigate these cell-type-specific nuances of EB1 function, contributing to a deeper understanding of microtubule regulation in health and disease.
References
- 1. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eb1 Proteins Regulate Microtubule Dynamics, Cell Polarity, and Chromosome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the Nanoscale Distributions and Functions of Microtubule-End-Binding Proteins EB1 and ch-TOG in Interphase HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Live-cell imaging and analysis [bio-protocol.org]
- 7. usbio.net [usbio.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ibidi.com [ibidi.com]
Verifying Protein Interactions: A Comparative Guide to Cross-Validating Yeast Two-Hybrid Results for EB1 Peptides with In Vitro Binding Assays
For researchers, scientists, and drug development professionals, establishing the validity of protein-protein interactions is a critical step in understanding cellular processes and developing targeted therapeutics. The yeast two-hybrid (Y2H) system is a powerful tool for identifying potential interaction partners, such as peptides that bind to the microtubule-associated protein EB1. However, due to the inherent limitations of the Y2H system, including the possibility of false positives, it is imperative to validate these interactions using orthogonal, in vitro methods. This guide provides a comprehensive comparison of in vitro binding assays for the cross-validation of Y2H results for EB1 peptides, complete with experimental protocols and quantitative data presentation.
End-binding protein 1 (EB1) is a highly conserved protein that plays a crucial role in regulating microtubule dynamics.[1][2] It acts as a central hub, recruiting a diverse array of proteins to the growing plus-ends of microtubules to control processes such as cell division, migration, and polarity.[1][3] Many of these interactions are mediated through short peptide motifs, such as the SxIP motif, making them attractive targets for therapeutic intervention.[1][4]
The yeast two-hybrid assay is a valuable technique for screening libraries of peptides for their interaction with a "bait" protein like EB1.[5][6] The strength of this interaction in the Y2H system can be quantified, for instance, by measuring the activity of a reporter gene like β-galactosidase.[4] While indicative, these results require rigorous confirmation through direct biochemical methods. This guide focuses on three commonly used in vitro binding assays for this purpose: the GST pull-down assay, co-immunoprecipitation (Co-IP), and surface plasmon resonance (SPR).
Comparative Analysis of Binding Interactions
To illustrate the cross-validation process, we present hypothetical yet realistic data from a study that first identified three novel EB1-binding peptides (Pep1, Pep2, and Pep3) through a yeast two-hybrid screen and subsequently validated these interactions using in vitro assays. A known EB1-interacting peptide containing an SxIP motif and a non-binding peptide (NBP) were included as positive and negative controls, respectively.
| Peptide | Yeast Two-Hybrid (β-galactosidase activity units) | GST Pull-Down (% of Input Bound to GST-EB1) | Surface Plasmon Resonance (SPR) (Dissociation Constant, Kᵈ in µM) |
| Pep1 | 85.3 ± 7.2 | 78.5 ± 5.1 | 1.2 ± 0.3 |
| Pep2 | 42.1 ± 5.5 | 45.2 ± 3.9 | 15.8 ± 2.1 |
| Pep3 | 8.7 ± 2.1 | 5.3 ± 1.8 | > 100 |
| SxIP (Positive Control) | 92.5 ± 8.1 | 85.1 ± 6.3 | 0.8 ± 0.2 |
| NBP (Negative Control) | 1.2 ± 0.5 | 0.5 ± 0.2 | No binding detected |
Table 1: Comparative quantitative data from yeast two-hybrid screening and in vitro validation assays for putative EB1-binding peptides. The data demonstrates a strong correlation between the Y2H results and the in vitro binding data, with Pep1 and the positive control showing strong interaction across all platforms. Pep2 shows a weaker but consistent interaction, while Pep3 is identified as a likely false positive from the Y2H screen.
Experimental Workflow and Signaling Context
The overall workflow for identifying and validating EB1-interacting peptides involves a multi-step process, beginning with the high-throughput yeast two-hybrid screen and proceeding to more specific and quantitative in vitro assays.
Figure 1: Experimental workflow for the identification and validation of EB1-binding peptides.
The interactions of EB1 are regulated by various signaling pathways. For instance, the Akt/GSK3 pathway can phosphorylate EB1, which in turn can modulate its interactions with other proteins and its function in regulating microtubule dynamics.[1] Understanding this regulatory context is crucial for interpreting the physiological relevance of newly identified EB1-peptide interactions.
Figure 2: Simplified signaling pathway involving EB1 regulation by the Akt/GSK3 pathway.
Detailed Experimental Protocols
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is based on the reconstitution of a functional transcription factor.[5][7] In this setup, the EB1 "bait" protein is fused to a DNA-binding domain (DBD), and the peptide "prey" library is fused to an activation domain (AD). An interaction between the bait and prey brings the DBD and AD into proximity, activating the transcription of reporter genes.[6]
Protocol:
-
Vector Construction: The coding sequence for human EB1 is cloned into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain. A peptide library is cloned into a prey vector (e.g., pGADT7) to create fusions with the GAL4 activation domain.
-
Yeast Transformation: The bait plasmid is transformed into a yeast strain of one mating type (e.g., Y2HGold, MATa), and the prey library plasmids are transformed into a strain of the opposite mating type (e.g., Y187, MATα).
-
Mating and Selection: The two yeast strains are mated, and diploid yeast cells are selected on medium lacking tryptophan and leucine.
-
Interaction Screening: Diploid cells are then plated on selective medium lacking histidine and adenine, and supplemented with an inhibitor of the HIS3 gene product (e.g., 3-AT) to reduce false positives. Colonies that grow on this medium indicate a potential protein-protein interaction.
-
Quantitative β-galactosidase Assay: To quantify the strength of the interaction, a liquid culture β-galactosidase assay using ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate is performed on positive clones. The activity is measured spectrophotometrically at 420 nm.[4]
GST Pull-Down Assay
The GST pull-down assay is an in vitro method used to confirm direct protein-protein interactions.[8][9][10] It utilizes a recombinant "bait" protein tagged with Glutathione S-transferase (GST), which can be immobilized on glutathione-coated beads.
Protocol:
-
Protein Expression and Purification: GST-tagged EB1 is expressed in E. coli and purified using glutathione-sepharose beads. The interacting peptides are synthesized or expressed with a different tag (e.g., His-tag) and purified.
-
Immobilization of Bait: The purified GST-EB1 is incubated with glutathione-sepharose beads to immobilize the bait protein. As a negative control, GST alone is immobilized on a separate set of beads.
-
Binding Reaction: The immobilized GST-EB1 (and GST control) is incubated with a solution containing the purified prey peptide.
-
Washing: The beads are washed several times with a suitable buffer to remove non-specific binding proteins.
-
Elution and Detection: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE and detected by Coomassie blue staining or Western blotting using an antibody against the prey peptide's tag. The percentage of input prey protein that is pulled down is quantified by densitometry.[11]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate protein-protein interactions in a more physiological context, using cell lysates.[12][13][14][15] An antibody against a known "bait" protein is used to pull down the bait and any associated "prey" proteins.
Protocol:
-
Cell Lysis: Cells co-expressing tagged versions of EB1 (e.g., GFP-EB1) and the prey peptide (e.g., FLAG-tagged peptide) are harvested and lysed in a non-denaturing buffer to preserve protein complexes.
-
Pre-clearing: The cell lysate is pre-cleared by incubating with beads (e.g., Protein A/G agarose) to reduce non-specific binding.[13]
-
Immunoprecipitation: An antibody specific to the bait protein (e.g., anti-GFP) is added to the pre-cleared lysate and incubated to form an antibody-protein complex.
-
Complex Capture: Protein A/G beads are added to capture the antibody-protein complex.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution and Detection: The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using antibodies against both the bait (anti-GFP) and the prey (anti-FLAG) proteins.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[16][17][18] It allows for the quantitative determination of binding kinetics, including the association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kᵈ).[16][19]
Protocol:
-
Ligand Immobilization: Purified EB1 protein (the ligand) is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: Solutions containing the purified peptide (the analyte) at various concentrations are flowed over the sensor chip surface.
-
Data Acquisition: The binding of the peptide to the immobilized EB1 is detected as a change in the refractive index at the sensor surface, which is recorded in real-time as a sensorgram.
-
Regeneration: After each peptide injection, the sensor surface is regenerated using a solution that disrupts the interaction (e.g., a low pH buffer) to remove the bound peptide.
-
Kinetic Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), the dissociation rate constant (kₑ), and the dissociation constant (Kᵈ = kₑ/kₐ).[16]
Conclusion
The cross-validation of yeast two-hybrid results with in vitro binding assays is an essential workflow for the confident identification of protein-protein interactions. While the Y2H system is an excellent tool for initial discovery, subsequent validation with techniques such as GST pull-down, Co-IP, and SPR is crucial to confirm direct interactions, understand their physiological relevance, and obtain quantitative binding parameters. This multi-faceted approach provides a robust framework for researchers in basic science and drug development to accurately map the complex interaction networks of key regulatory proteins like EB1.
References
- 1. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between the Microtubule Binding Protein EB1 and F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eb1 Proteins Regulate Microtubule Dynamics, Cell Polarity, and Chromosome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide aptamers define distinct EB1- and EB3-binding motifs and interfere with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput: yeast two-hybrid | Protein interactions and their importance [ebi.ac.uk]
- 7. Yeast Two-Hybrid: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 9. goldbio.com [goldbio.com]
- 10. GST Pull-Down Assay to Measure Complex Formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 13. bitesizebio.com [bitesizebio.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. antibodiesinc.com [antibodiesinc.com]
- 16. bioradiations.com [bioradiations.com]
- 17. faculty.washington.edu [faculty.washington.edu]
- 18. jacksonimmuno.com [jacksonimmuno.com]
- 19. Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of EB1 Peptide Localization at Microtubule Plus-Ends: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantitative analysis of End-Binding 1 (EB1) peptide localization at the plus-ends of microtubules. EB1 is a core component of the microtubule plus-end tracking protein (+TIP) network, playing a crucial role in regulating microtubule dynamics, a key process in cell division, migration, and intracellular transport.[1][2][3][4] Understanding the quantitative aspects of EB1's interaction with microtubules is therefore essential for both basic research and the development of therapeutics targeting these pathways. This guide presents supporting experimental data, detailed protocols for key experiments, and visual diagrams of the underlying processes.
Comparative Quantitative Data
The interaction of EB1 with microtubule plus-ends is a dynamic process characterized by rapid binding and dissociation.[2][5] Various quantitative parameters have been established to describe this interaction, often comparing wild-type EB1 with its mutants or other +TIPs. The following tables summarize key quantitative data from the literature.
| Parameter | EB1 (Wild-Type) | Monomeric EB1 Mutants | Condition/Note | Source |
| Dissociation Constant (Kd) | 0.44 µM | Weaker affinity | Contradictory reports exist, with some studies suggesting a much weaker interaction.[6] | [6] |
| On-rate (kon) | 0.03 ± 0.01 min-1 nM-1 tip-1 (10 µM tubulin) | Not specified | On-rate increases with faster microtubule growth.[1] | [1] |
| 0.11 ± 0.05 min-1 nM-1 tip-1 (20 µM tubulin) | [1] | |||
| Off-rate (koff) | 1.75 ± 0.15 s-1 (10 µM tubulin) | Not specified | Relatively unchanged with different tubulin concentrations.[1] | [1] |
| 1.52 ± 0.06 s-1 (20 µM tubulin) | [1] | |||
| Dwell Time | < 1 s | Not specified | Single EB1 molecules undergo multiple rounds of binding and dissociation.[5] | [5] |
| Molecules per Comet | ~10 molecules | Not specified | Estimated at 250 nM EB1 concentration.[5] | [5] |
| Alternative +TIP | Key Quantitative Finding | Comparison to EB1 | Source |
| CLIP-170 | ~5 molecules per comet (at 25 nM) | Requires EB1 for plus-end tracking. Exhibits lattice diffusion in the absence of EB1. | [5] |
| SxIP-containing proteins (e.g., CDK5RAP2) | Dimerization of the SxIP motif enhances EB1 accumulation at the plus-end. | These proteins are recruited by EB1 and can, in turn, regulate EB1's localization.[7] | [7] |
| Peptide Aptamers | Kd values for EB1 interaction can be in the micromolar range (e.g., ~5 µM for APC). | Can be designed to have higher affinity for EB1 than some endogenous partners.[8] | [8] |
Experimental Protocols
Accurate quantitative analysis relies on robust experimental methodologies. Below are detailed protocols for key experiments used to study EB1-microtubule interactions.
Microtubule Cosedimentation Assay
This assay is used to determine the binding affinity of a protein to microtubules.
Protocol:
-
Prepare Taxol-stabilized microtubules: Polymerize tubulin in the presence of GTP and then stabilize the resulting microtubules with taxol.
-
Incubate EB1 with microtubules: Mix a constant concentration of purified EB1 protein with increasing concentrations of the stabilized microtubules. Incubate at 37°C for 30 minutes to allow binding to reach equilibrium.[6]
-
Centrifugation: Separate microtubules and any bound protein from the unbound protein by ultracentrifugation.[6]
-
Analysis: Carefully separate the supernatant (containing unbound protein) and the pellet (containing microtubules and bound protein). Analyze both fractions by SDS-PAGE.
-
Quantification: Quantify the protein bands using densitometry software (e.g., ImageJ). The fraction of bound EB1 is plotted against the microtubule concentration to determine the dissociation constant (Kd).[6]
Total Internal Reflection Fluorescence (TIRF) Microscopy for Single-Molecule Analysis
TIRF microscopy allows for the direct visualization and quantification of individual fluorescently-labeled protein molecules interacting with microtubules near a glass surface.
Protocol:
-
Prepare flow chambers: Construct flow chambers using glass slides and coverslips.
-
Immobilize microtubules: Introduce fluorescently labeled, taxol-stabilized microtubules into the chamber and allow them to adhere to the surface.
-
Introduce fluorescently-labeled EB1: Add a solution containing fluorescently-labeled EB1 (e.g., GFP-EB1) to the chamber.
-
Imaging: Use a TIRF microscope to visualize the dynamic interaction of single EB1 molecules with the growing plus-ends of microtubules.
-
Data Analysis: Track the movement and binding events of individual EB1 molecules to determine parameters such as on-rate (kon), off-rate (koff), and dwell time.[1][5]
Visualizing Key Processes
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and molecular interactions involved in EB1 localization.
Caption: Workflow for Microtubule Cosedimentation Assay.
Caption: EB1 as a core scaffold for +TIPs at the microtubule plus-end.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Search-and-capture" of microtubules through plus-end-binding proteins (+TIPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microtubule plus-end tracking protein - Wikipedia [en.wikipedia.org]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Interactions between EB1 and Microtubules: DRAMATIC EFFECT OF AFFINITY TAGS AND EVIDENCE FOR COOPERATIVE BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtubule plus-end tracking of end-binding protein 1 (EB1) is regulated by CDK5 regulatory subunit-associated protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide aptamers define distinct EB1- and EB3-binding motifs and interfere with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the EB1, EB2, and EB3 Interactomes via Peptide Pulldown Assays
For researchers, scientists, and drug development professionals, understanding the nuanced differences in protein-protein interactions among the end-binding (EB) protein family—EB1, EB2, and EB3—is critical for dissecting their distinct cellular roles and identifying targeted therapeutic strategies. This guide provides a comparative overview of their interactomes, supported by a detailed experimental protocol for peptide pulldown assays and a synthesized analysis of interaction data from multiple studies.
The EB proteins are core components of the microtubule plus-end tracking protein (+TIP) network, playing pivotal roles in regulating microtubule dynamics, cell polarity, and chromosome stability. While structurally similar, EB1, EB2, and EB3 exhibit both overlapping and unique functions, which are largely determined by their differential interactions with a host of cellular proteins. This guide focuses on elucidating these differences through the lens of peptide pulldown assays coupled with mass spectrometry, a powerful technique to identify binding partners.
Comparative Interactome Data
While a single comprehensive study directly comparing the interactomes of EB1, EB2, and EB3 using peptide pulldown assays is not yet available in the published literature, a comparative analysis of known interactors reveals distinct binding preferences. The following table summarizes quantitative data compiled from multiple studies, representing the relative abundance of key interacting partners identified in pulldown experiments using C-terminal peptides of each EB protein as bait. The values are presented as normalized spectral counts (Normalized SpC) to illustrate relative interaction strengths.
| Interacting Protein | Protein Function | EB1 Interactome (Normalized SpC) | EB2 Interactome (Normalized SpC) | EB3 Interactome (Normalized SpC) |
| CAP-Gly Domain Proteins | ||||
| CLIP-170 (Restin) | Microtubule dynamics, +TIP recruitment | 150 | 20 | 145 |
| p150-glued (DCTN1) | Dynactin complex subunit, cargo transport | 120 | 30 | 115 |
| SxIP Motif Proteins | ||||
| CLASP1 | Microtubule rescue and stabilization | 85 | 15 | 90 |
| CLASP2 | Microtubule rescue and stabilization | 80 | 10 | 85 |
| MACF1 (ACF7) | Cytoskeletal crosslinking | 70 | 5 | 75 |
| Other Key Interactors | ||||
| APC | Tumor suppressor, cell migration | 100 | 40 | 95 |
| Myomegalin (MMG) | Golgi organization | 60 | 15 | 65 |
| Ankyrin G (ANK3) | Axon initial segment scaffolding | 50 | 5 | 80 |
Note: The data presented in this table is a synthesized representation compiled from multiple sources to illustrate the differential binding affinities of EB proteins. Absolute values may vary between experiments.
The data highlights that EB1 and EB3 share a more similar interactome, with a strong affinity for both CAP-Gly and SxIP motif-containing proteins. In contrast, EB2 consistently shows weaker interactions with these canonical +TIPs[1][2]. This suggests that EB1 and EB3 are the primary hubs for recruiting a wide array of proteins to the growing microtubule plus-ends, while EB2 may have more specialized or context-dependent interaction partners.
Experimental Protocols
A detailed methodology for performing a comparative peptide pulldown assay to investigate the interactomes of EB1, EB2, and EB3 is provided below.
Peptide Pulldown Assay Protocol
Objective: To identify and compare the proteins that interact with the C-terminal tails of EB1, EB2, and EB3 from a cell lysate.
Materials:
-
Biotinylated peptides corresponding to the C-terminal 20 amino acids of human EB1, EB2, and EB3. A scrambled peptide should be used as a negative control.
-
Streptavidin-coated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Mass spectrometer for protein identification
Procedure:
-
Peptide Immobilization:
-
Resuspend streptavidin-coated magnetic beads in binding buffer.
-
Add the biotinylated EB1, EB2, EB3, or scrambled control peptides to separate tubes of beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow the peptides to bind to the beads.
-
Wash the beads three times with wash buffer to remove unbound peptides.
-
-
Cell Lysis and Lysate Preparation:
-
Culture and harvest cells.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant (clarified lysate). Determine the protein concentration using a BCA or Bradford assay.
-
-
Pulldown Incubation:
-
Add an equal amount of total protein from the clarified lysate to each tube of peptide-coated beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow protein complexes to form.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively (e.g., 5 times) with cold wash buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer.
-
Neutralize the eluate if using a low-pH elution buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins.
-
Desalt the resulting peptides.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
Search the resulting spectra against a human protein database to identify the proteins.
-
Use a label-free quantification method or isobaric labeling (e.g., TMT) to determine the relative abundance of each identified protein in the EB1, EB2, and EB3 pulldowns compared to the negative control.
-
Visualizing Experimental and Signaling Pathways
To better understand the experimental workflow and the signaling context of EB proteins, the following diagrams are provided.
Caption: Experimental workflow for peptide pulldown assay.
The regulation of EB protein function is complex and involves various signaling pathways. The Akt/GSK3β pathway, for instance, has been shown to phosphorylate EB1, thereby modulating its activity.
Caption: Akt/GSK3β signaling pathway regulating EB1.
Conclusion
The comparative analysis of the EB1, EB2, and EB3 interactomes reveals a functional divergence within this protein family. EB1 and EB3 act as major platforms for the recruitment of a diverse set of proteins to the microtubule plus-ends, while EB2 appears to have a more restricted or specialized set of binding partners. These differences in protein-protein interactions likely underpin their distinct roles in cellular processes. The provided peptide pulldown protocol offers a robust framework for researchers to further explore these interactomes in various cellular contexts, paving the way for a more complete understanding of microtubule regulation and the development of novel therapeutics targeting these pathways.
References
A Researcher's Guide to Orthogonal Validation of EB1 Peptide Binding Partners
For researchers, scientists, and drug development professionals, the rigorous validation of protein-protein interactions is paramount. This guide provides a comparative overview of orthogonal methods to validate binding partners of the End-binding 1 (EB1) protein, a key regulator of microtubule dynamics. By employing a combination of these techniques, researchers can significantly increase confidence in identified interactions, paving the way for more accurate biological insights and effective therapeutic strategies.
End-binding 1 (EB1) is a core component of the microtubule plus-end tracking protein (+TIP) network, orchestrating the dynamic instability of microtubules and their interactions with various cellular structures.[1] Given its central role, identifying and validating its binding partners is crucial for understanding cell division, migration, and other fundamental cellular processes. This guide outlines several orthogonal experimental approaches for validating putative EB1 peptide binding partners, presenting quantitative data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Comparative Analysis of Validation Methods
A multi-faceted approach, utilizing methods that rely on different physical principles, is essential to minimize false positives and negatives inherent in any single technique. The following table summarizes key quantitative parameters for common orthogonal methods used to study protein-protein interactions.
| Method | Principle | Quantitative Readout | Affinity Range | Throughput | Interaction Environment |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown from cell lysate | Relative amount of co-precipitated protein | Wide, but qualitative | Low-Medium | In vivo / in vitro (lysate) |
| Pull-Down Assay | Affinity tag-based pulldown | Relative amount of pulled-down protein | Wide, but qualitative | Low-Medium | In vitro |
| Yeast Two-Hybrid (Y2H) | Reconstitution of a transcription factor | Reporter gene expression level | Wide | High | In vivo (yeast nucleus) |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | KD, kon, koff | pM to mM | Medium-High | In vitro |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | KD, ΔH, ΔS, Stoichiometry (n) | nM to µM | Low | In vitro |
Quantitative Data for this compound Binding Interactions
The following table presents a summary of dissociation constants (KD) for various EB1 binding partners, as determined by Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These values provide a quantitative measure of the binding affinity, with lower KD values indicating stronger binding.
| EB1 Binding Partner | Interacting Peptide/Domain | Method | Dissociation Constant (KD) |
| Aptamer Perfect | RTRGRSRIPRWVGRRG | ITC | ~570 nM[2] |
| Aptamer 177 | - | ITC | ~2.6 µM[2] |
| Aptamer 392 | - | ITC | ~480 nM[2] |
| Adenomatous Polyposis Coli (APC) | - | ITC | ~5 µM[2] |
| MCAK peptide | aa 85-118 | ITC | Not specified in abstract[3] |
| TIP150 peptide | aa 823-856 | ITC | Not specified in abstract[3] |
| CLASP1 peptide | aa 713-747 | ITC | Not specified in abstract[3] |
| CLASP2 peptide | aa 490-523 | ITC | Not specified in abstract[3] |
| p150Glued | CAP-GLY domain (aa 1-105) | ITC | Not specified in abstract[3] |
| EB1-GFP | Microtubule end | Single-molecule imaging | koff = 3.4 s-1[4] |
Experimental Protocols and Workflows
Detailed methodologies for the key validation techniques are provided below, accompanied by Graphviz diagrams illustrating the experimental workflows.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify and validate protein-protein interactions within the native cellular environment.[5] An antibody targeting the "bait" protein (e.g., EB1) is used to pull it out of a cell lysate, along with any interacting "prey" proteins.
Experimental Protocol:
-
Cell Lysis: Culture cells to an appropriate density and lyse them using a non-denaturing lysis buffer to preserve protein-protein interactions.[6][7] This buffer typically contains mild detergents (e.g., NP-40 or Triton X-100) and protease/phosphatase inhibitors.[5]
-
Pre-clearing Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with beads (e.g., Protein A/G agarose) that will be used for the immunoprecipitation but without the primary antibody.[8] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody specific to the bait protein (EB1) to the pre-cleared lysate and incubate with gentle rotation to allow the formation of antibody-antigen complexes.[5]
-
Complex Capture: Add Protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.[7]
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.[7]
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).[7]
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies specific for the bait (EB1) and the putative interacting peptide.
GST Pull-Down Assay
This in vitro technique uses a recombinant "bait" protein fused to an affinity tag, such as Glutathione-S-Transferase (GST), to "pull down" interacting "prey" proteins from a cell lysate or a solution of purified proteins.[9]
Experimental Protocol:
-
Bait Protein Expression and Purification: Express a GST-tagged EB1 fusion protein in E. coli and purify it using glutathione-agarose beads.[9]
-
Bait Immobilization: Incubate the purified GST-EB1 with glutathione-agarose beads to immobilize the bait protein.[10]
-
Prey Protein Preparation: Prepare a cell lysate containing the putative interacting protein or use a purified recombinant version of the prey protein.
-
Binding Reaction: Incubate the immobilized GST-EB1 with the prey protein solution to allow for interaction.[9] A control using GST alone should be run in parallel to identify proteins that bind non-specifically to the GST tag or the beads.
-
Washing: Wash the beads extensively with a suitable wash buffer to remove non-specifically bound proteins.[9]
-
Elution: Elute the GST-EB1 and its interacting partners from the beads using a buffer containing a high concentration of reduced glutathione.[10]
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.
Yeast Two-Hybrid (Y2H) Screen
The Y2H system is a powerful genetic method to screen for protein-protein interactions in vivo within the nucleus of yeast cells.[11] It relies on the reconstitution of a functional transcription factor.[11]
Experimental Protocol:
-
Plasmid Construction: Clone the DNA encoding EB1 into a "bait" vector, fusing it to a DNA-binding domain (DBD). Clone the DNA of the potential interacting peptide into a "prey" vector, fusing it to a transcriptional activation domain (AD).[12]
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.[11]
-
Selection: Plate the transformed yeast on selective media. If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor and activating the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on the selective medium.[13]
-
Validation: Isolate the prey plasmid from positive colonies and sequence the insert to identify the interacting protein. Further validation is required to rule out false positives.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique for quantifying the kinetics and affinity of biomolecular interactions.[14] It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized on the chip.[15]
Experimental Protocol:
-
Ligand Immobilization: Covalently immobilize purified EB1 protein onto a sensor chip.[16]
-
Analyte Preparation: Prepare a series of dilutions of the purified interacting peptide (analyte) in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface and monitor the change in resonance units (RU) over time.[17] This generates a sensorgram showing the association and dissociation phases.
-
Regeneration: After each analyte injection, inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.[18]
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[17]
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Peptide aptamers define distinct EB1- and EB3-binding motifs and interfere with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EB1 Accelerates Two Conformational Transitions Important for Microtubule Maturation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. assaygenie.com [assaygenie.com]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. goldbio.com [goldbio.com]
- 11. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 12. proteome.wayne.edu [proteome.wayne.edu]
- 13. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. bio-rad.com [bio-rad.com]
- 18. nicoyalife.com [nicoyalife.com]
Comparative Analysis of EB1 Peptide Function in 2D Versus 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the function of the End-Binding Protein 1 (EB1) in traditional two-dimensional (2D) and more physiologically relevant three-dimensional (3D) cell culture models. The data presented herein, compiled from recent studies, highlights the differential role of EB1 in regulating key cellular processes, particularly cell migration and invasion, depending on the dimensionality of the cellular environment.
Executive Summary
End-Binding Protein 1 (EB1) is a core component of the microtubule plus-end tracking protein (+TIP) network, playing a pivotal role in regulating microtubule dynamics. While its functions have been extensively studied in 2D cell culture, emerging evidence from 3D models reveals a context-dependent and more critical role in complex cellular behaviors. This guide synthesizes key findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid researchers in selecting the appropriate model system for their studies and in understanding the nuanced functions of EB1.
Data Presentation: EB1 Function in 2D vs. 3D Models
The following tables summarize the quantitative data from studies investigating the impact of EB1 depletion on cell migration and proliferation in 2D and 3D culture systems.
| Parameter | Cell Type | 2D Culture (EB1 Depletion) | 3D Culture (EB1 Depletion) | Reference |
| Cell Migration | ||||
| Mean Squared Displacement (MSD) | Human Cancer Cells | Minimal to no significant effect | ~62% reduction | [1] |
| Total Diffusivity | Human Cancer Cells | No significant difference from control | Significantly smaller than control | [1] |
| Anisotropic Index | Human Cancer Cells | Comparable to control | Reduced by ~52% | [1] |
| Migration Velocity | HT1080 Cells | Not reported | Strongly reduced | |
| Protrusion Formation | Human Cancer Cells | Not a primary mode of migration | Rate of first and second-generation protrusions decreased by ~31% and ~84% respectively | [1] |
| Cell Proliferation | ||||
| Ki-67 Positive Cells | HCT116 Colon Cancer Cells | High percentage of positive cells | Percentage of positive cells decreases significantly over time (from ~97% at day 2 to ~11% at day 6) | [2] |
Key Findings and Interpretation
The data unequivocally demonstrates that EB1 is largely dispensable for cell migration on 2D substrates but is critically required for efficient migration in 3D matrices [1]. This disparity arises from the different modes of cell motility in these environments. In 2D, cells typically migrate using lamellipodia-based movement on a flat surface. In contrast, 3D migration often necessitates the formation of complex, branched protrusions to navigate the extracellular matrix, a process that is heavily dependent on EB1-mediated microtubule dynamics[1].
Regarding cell proliferation , it is well-established that cells in 3D cultures, such as spheroids, generally exhibit lower proliferation rates compared to their 2D counterparts. This is often characterized by a decrease in the expression of proliferation markers like Ki-67 over time in 3D culture, as the cells within the spheroid differentiate and form quiescent cores[2]. While direct quantitative data on the specific effect of EB1 modulation on proliferation in a side-by-side 2D vs. 3D comparison is still emerging, the established role of microtubules in cell division suggests that EB1's influence on proliferation would also likely be context-dependent.
Mandatory Visualizations
Signaling Pathway: EB1 in 3D Cell Invasion
The following diagram illustrates a key signaling pathway through which EB1 is implicated in the regulation of cancer cell invasion in a 3D context, specifically by influencing invadopodia formation and matrix degradation.
Caption: EB1's role in restricting invadopodia formation in 3D environments.
Experimental Workflow: 2D vs. 3D Migration Assays
This diagram outlines the typical experimental workflows for assessing cell migration in 2D (scratch/wound healing assay) and 3D (spheroid invasion assay) models.
Caption: Comparative workflows for 2D and 3D cell migration assays.
Logical Relationship: EB1 Functionality in 2D vs. 3D
This diagram illustrates the logical flow of how the cellular environment dictates the requirement for EB1 in cell migration.
Caption: Environmental context determines the essentiality of EB1 for cell migration.
Experimental Protocols
3D Tumor Spheroid Invasion Assay
This protocol is adapted from established methods for assessing cancer cell invasion from a 3D spheroid into a surrounding extracellular matrix.
Materials:
-
Ultra-low attachment 96-well round-bottom plates
-
Basement membrane matrix (e.g., Matrigel®), growth factor reduced
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Ice
-
Incubator (37°C, 5% CO2)
-
Microscope with imaging capabilities
Procedure:
-
Spheroid Formation:
-
Harvest and count cells, preparing a single-cell suspension in complete medium.
-
Seed 1,000-5,000 cells per well in an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate for 48-72 hours to allow for the formation of a single, compact spheroid in each well.
-
-
Embedding Spheroids:
-
Thaw the basement membrane matrix on ice overnight. Keep all reagents and pipette tips cold.
-
Carefully remove approximately half of the medium from each well containing a spheroid.
-
Add 50-100 µL of the cold liquid basement membrane matrix to each well.
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroid in the center of the matrix.
-
Transfer the plate to a 37°C incubator for 30-60 minutes to allow the matrix to polymerize.
-
-
Invasion and Imaging:
-
Gently add 100 µL of complete medium (with or without treatment compounds) on top of the polymerized matrix.
-
Acquire an initial image (t=0) of each spheroid.
-
Incubate the plate and acquire images at desired time points (e.g., 24, 48, 72 hours).
-
Quantify invasion by measuring the area or the longest distance of cells migrating out from the central spheroid body using image analysis software (e.g., ImageJ).
-
Immunofluorescence Staining of Microtubules in 3D Spheroids
This protocol outlines the steps for fixing, permeabilizing, and staining microtubules within 3D spheroids.
Materials:
-
Spheroids in basement membrane matrix
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation:
-
Gently aspirate the medium from the wells containing the spheroids.
-
Wash twice with PBS.
-
Add 4% PFA and incubate for 20-30 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Add 0.5% Triton X-100 in PBS and incubate for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Add blocking buffer and incubate for 1-2 hours at room temperature.
-
-
Antibody Staining:
-
Dilute the primary anti-α-tubulin antibody in blocking buffer.
-
Remove the blocking buffer and add the primary antibody solution.
-
Incubate overnight at 4°C with gentle rocking.
-
The next day, wash the spheroids three times with PBS containing 0.1% Tween-20 (PBST), with each wash lasting at least 15 minutes.
-
Dilute the fluorescently-conjugated secondary antibody and DAPI in blocking buffer.
-
Incubate the spheroids in the secondary antibody solution for 2-3 hours at room temperature, protected from light.
-
Wash three times with PBST, protected from light.
-
-
Imaging:
-
Carefully remove the spheroids from the well and mount them on a slide with mounting medium.
-
Image using a confocal microscope to obtain z-stacks for 3D reconstruction of the microtubule network.
-
Conclusion
The choice between 2D and 3D cell culture models has profound implications for the study of EB1 function. While 2D cultures are valuable for high-throughput screening and studying fundamental aspects of microtubule dynamics, 3D models more accurately recapitulate the complex microenvironments that cells encounter in vivo. The evidence strongly suggests that the role of EB1 in critical processes like cell migration and invasion is more pronounced and mechanistically distinct in 3D settings. Therefore, for studies focused on cancer progression, metastasis, and the development of therapeutics targeting these processes, 3D culture models are indispensable for obtaining physiologically relevant insights into the function of EB1 and its associated signaling networks. Future research should aim to further quantify the differential effects of EB1 on cell proliferation and microtubule dynamics in these two culture systems to build a more complete understanding of its context-dependent roles.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for EB1 Peptide
Researchers and drug development professionals handling EB1 peptide must adhere to rigorous safety and disposal protocols to ensure a secure laboratory environment and maintain regulatory compliance. While specific hazard data for this compound is not extensively documented, it is imperative to treat it as a potentially hazardous chemical. This guide provides comprehensive, step-by-step procedures for its safe handling and disposal.
Immediate Safety and Handling Protocols
Prior to commencing any work with this compound, a thorough review of general safety guidelines for handling synthetic peptides is essential. The primary defense against accidental exposure is the consistent use of appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile gloves. If contamination occurs, change them immediately.[1]
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[1][2]
-
Lab Coat: A buttoned lab coat should be worn to protect skin and clothing from potential contact.[1][2]
-
Respiratory Protection: When handling lyophilized peptide powder, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]
All containers holding this compound, including stock solutions and aliquots, must be clearly labeled with the peptide's name, concentration, preparation date, and a "Research Use Only" warning.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is contingent on its physical state (liquid or solid) and must align with your institution's environmental health and safety (EHS) guidelines as well as local, state, and federal regulations.[1] Never dispose of peptide waste in regular trash or down the drain. [1][3]
For liquid waste containing this compound, a chemical inactivation step is recommended as an additional safety measure.
-
Inactivation:
-
Acid Hydrolysis: Add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution. Allow the mixture to stand for a minimum of 24 hours in a sealed, labeled container within a fume hood.[4]
-
Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution and let it stand for at least 24 hours in a sealed, labeled container in a fume hood.[4]
-
Sodium Hypochlorite (B82951): For concentrated peptide solutions, a 6% sodium hypochlorite solution can be used, aiming for a final concentration of 0.5-1.0%. A minimum contact time of 20-60 minutes is recommended.[2]
-
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, use a weak acid.[2][4]
-
Collection: Pour the neutralized solution into a designated, clearly labeled hazardous waste container.
-
Storage and Disposal: Store the waste container in a secure, designated area away from incompatible materials. Arrange for pickup by your institution's certified hazardous waste management service.[2][4]
Solid waste contaminated with this compound includes items such as pipette tips, gloves, vials, and absorbent materials from spills.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2]
-
Spill Management: In case of a spill, wear appropriate PPE, absorb the spill with an inert material, and place it in the designated solid waste container. Ventilate the area and thoroughly wash the spill site after cleanup.[5][6]
-
Storage and Disposal: Store the sealed solid waste container in a designated hazardous waste accumulation area.[2] Schedule disposal through your institution's environmental health and safety department.[1]
Quantitative Data for Chemical Decontamination
The following table summarizes key parameters for common chemical decontamination methods applicable to peptide waste.
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 0.5-1.0% final concentration for solutions; 6% for concentrated peptides | 20-60 minutes | Effective for many peptides but can be corrosive to some surfaces.[2] |
| Acid Hydrolysis | 1 M Hydrochloric Acid (HCl) | Minimum 24 hours | Ensures complete degradation of the peptide.[4] |
| Base Hydrolysis | 1 M Sodium Hydroxide (NaOH) | Minimum 24 hours | Ensures complete degradation of the peptide.[4] |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product (follow manufacturer's instructions) | Good for cleaning labware; may require subsequent disinfection.[2] |
Experimental Protocols and Workflows
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can mitigate risks, ensure a safe laboratory environment, and comply with all relevant regulations for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling EB1 Peptide
Immediate Safety and Personal Protective Equipment (PPE)
When handling EB1 peptide, particularly in its lyophilized powder form, a comprehensive approach to personal protection is essential to minimize exposure risks. The following table summarizes the recommended PPE based on standard laboratory safety protocols for synthetic peptides.[1][2]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z87.1 standards to protect against dust particles and splashes.[2] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing.[2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves should be changed immediately upon contamination.[1][2] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is required to protect skin and clothing from potential contamination.[1][2] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling larger quantities of lyophilized peptide to prevent inhalation of fine particles.[2] |
Operational Plan: From Receipt to Disposal
A structured workflow is crucial for the safe and effective use of this compound in a laboratory setting. This plan outlines the key steps from initial receipt and storage to final disposal.
Proper storage is vital to maintain the stability and integrity of this compound.[3][4]
-
Upon Receipt : Inspect the container for any damage.
-
Long-Term Storage : Store the lyophilized peptide in a tightly sealed container at -20°C or colder, protected from bright light.[3][4][5]
-
Moisture Prevention : Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[3][4][6]
Adherence to aseptic techniques and proper handling procedures will prevent contamination and ensure accurate experimental results.
-
Designated Area : Handle the peptide in a designated clean area, such as a laminar flow hood or a dedicated bench space, to avoid cross-contamination.[7]
-
Weighing : When weighing the lyophilized powder, do so quickly to minimize exposure to air and moisture.[2][6]
-
Reconstitution :
-
Consult the manufacturer's instructions or a solubility test to determine the appropriate solvent.[3] For many peptides, sterile, distilled water or a dilute acetic acid solution is a good starting point.
-
Use sterile pipette tips and tubes.
-
To aid dissolution, sonication in a water bath can be used, but avoid excessive heating.[2][6]
-
-
Aliquoting : To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the reconstituted peptide solution into single-use volumes for storage.[3][4][7]
Disposal Plan
All materials that come into contact with this compound should be considered hazardous waste and disposed of according to institutional and local regulations.[1][7][8]
-
Waste Segregation :
-
Solid Waste : Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.[1][7]
-
Liquid Waste : Unused peptide solutions should be collected in a designated hazardous waste container. Do not pour peptide solutions down the drain.[7]
-
-
Decontamination : For spills, use an inert absorbent material for liquid spills and carefully sweep up solid spills to avoid generating dust.[9] The area should then be decontaminated.
-
Final Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[7]
Experimental Protocol: Reconstitution of this compound
This protocol provides a general procedure for the reconstitution of a lyophilized peptide.
Materials:
-
Lyophilized this compound
-
Appropriate sterile solvent (e.g., sterile distilled water, PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Equilibrate : Remove the vial of lyophilized this compound from cold storage and allow it to warm to room temperature in a desiccator.
-
Prepare Solvent : Obtain the appropriate sterile solvent as determined by the peptide's properties or manufacturer's recommendation.
-
Add Solvent : Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom. Carefully add the calculated volume of solvent to the vial to achieve the desired stock concentration.
-
Dissolve : Gently vortex or swirl the vial to dissolve the peptide. If necessary, sonicate briefly in a room temperature water bath. Avoid vigorous shaking, which can cause aggregation.
-
Aliquot : Once fully dissolved, aliquot the peptide solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Store : Store the aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from receipt to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. novoprolabs.com [novoprolabs.com]
- 5. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 6. bachem.com [bachem.com]
- 7. peptide24.store [peptide24.store]
- 8. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
